molecular formula C16H28N2O11 B12845225 Lacdinac

Lacdinac

Cat. No.: B12845225
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-CAQKAZPESA-N
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Description

Beta-D-GalpNAc-(1->4)-D-GlcpNAc is an amino disaccharide consisting of N-acetylglucosamine having an N-acetylgalactosaminyl resiude attached at the 4-position via a beta-linkage. It has a role as an epitope.
Lacdinac contains a LDN motif and is often attached to a R aglycon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14-,15?,16+/m1/s1

InChI Key

CDOJPCSDOXYJJF-CAQKAZPESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

What is the structure of Lacdinac glycan?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of Lacdinac Glycan

The this compound, or N,N'-diacetyllactosamine, glycan is a disaccharide structure found at the non-reducing termini of both N- and O-linked glycans on glycoproteins.[1][2][3][4] Its core is composed of two amino sugars: N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc).

The defining feature of the this compound structure is the β1-4 glycosidic linkage between the GalNAc and GlcNAc residues.[1][2][5] The full chemical name for this disaccharide is GalNAcβ1→4GlcNAc .[3][5] While it is widely expressed in invertebrates like parasitic helminths, it is a relatively rare structure in mammalian glycoproteins, often appearing in a tissue-specific and developmentally regulated manner.[4][5][6]

G GalNAc GalNAc GlcNAc GlcNAc GalNAc->GlcNAc β1-4 Glycan ...-Glycan Chain (N- or O-linked) GlcNAc->Glycan G cluster_reactants Substrates cluster_products Products UDP_GalNAc UDP-GalNAc Enzyme β4GalNAcT3 or β4GalNAcT4 UDP_GalNAc->Enzyme Glycan_GlcNAc Glycoprotein with terminal GlcNAc Glycan_GlcNAc->Enzyme Glycan_this compound Glycoprotein with terminal this compound UDP UDP Enzyme->Glycan_this compound Enzyme->UDP G Core This compound (GalNAcβ1-4GlcNAc) Sialylated Sialylated this compound Core->Sialylated  Sialyltransferase Sulfated Sulfated this compound Core->Sulfated  GalNAc4ST  (CHST8/9) Fucosylated Fucosylated this compound Core->Fucosylated  Fucosyltransferase G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin β1-Integrin with this compound FAK FAK Integrin->FAK Modulates Phosphorylation AKT AKT FAK->AKT CellBehavior Changes in: • Proliferation • Migration • Adhesion AKT->CellBehavior

References

The Lacdinac Biosynthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The GalNAcβ1-4GlcNAc (LacdiNAc or LDN) glycosidic linkage is an important post-translational modification on N- and O-linked glycans of various mammalian glycoproteins. Its expression is spatially and temporally regulated, playing crucial roles in diverse biological processes, including cell adhesion, signaling, and tumorigenesis. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, methodologies for its study, and its implication in cellular signaling, with a focus on applications for researchers, scientists, and drug development professionals.

Introduction to the this compound Moiety

The this compound disaccharide is a structural isomer of the common N-acetyllactosamine (LacNAc) motif (Galβ1-4GlcNAc). While LacNAc is a ubiquitous building block of complex N-glycans, this compound is less common but has been identified on a growing number of glycoproteins, including hormones and cell surface receptors.[1][2][3] The expression of this compound is often tissue-specific and can be altered in pathological conditions, particularly in cancer, where it can serve as a biomarker.[1][2][3]

The Core Biosynthesis Pathway of this compound

The synthesis of the this compound structure is primarily catalyzed by two key enzymes in the Golgi apparatus: β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) and β4GalNAcT4 .[2] These type-II transmembrane proteins belong to the β4-galactosyltransferase family and are responsible for the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate, UDP-GalNAc, to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.[2] This transfer forms the characteristic β1-4 linkage of the this compound disaccharide.

The core reaction is as follows:

UDP-GalNAc + GlcNAc-R → GalNAcβ1-4GlcNAc-R + UDP

Where 'R' represents the remainder of the N- or O-linked glycan attached to a protein.

Further Modifications of the this compound Structure

Once synthesized, the terminal this compound moiety can be further modified by other glycosyltransferases, leading to a variety of terminal structures. These modifications include:

  • Sialylation: The addition of sialic acid residues.

  • Sulfation: The addition of sulfate (B86663) groups.

  • Fucosylation: The addition of fucose residues.

These modifications can significantly impact the biological function of the this compound-containing glycoprotein (B1211001) by altering its recognition by lectins and other binding partners.[1][2]

LacdiNAc_Biosynthesis

Caption: Workflow for a β4GalNAcT activity assay.

Lectin-Based Detection of this compound Glycans

The lectin Wisteria floribunda agglutinin (WFA) specifically recognizes terminal GalNAc residues, including those in the this compound structure, making it a valuable tool for detecting these glycans.

4.2.1. Lectin Blotting

  • Separate glycoproteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T).

  • Incubate the membrane with biotinylated WFA (1-10 µg/mL in blocking buffer) overnight at 4°C.

  • Wash the membrane extensively with TBS-T.

  • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.2.2. Lectin Histochemistry

  • Prepare tissue sections (paraffin-embedded or frozen).

  • Perform antigen retrieval if necessary (for paraffin (B1166041) sections).

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with biotinylated WFA (10-20 µg/mL) overnight at 4°C. 5[4]. Wash the sections.

  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

  • Wash and develop the color with a suitable substrate (e.g., DAB).

  • Counterstain, dehydrate, and mount the sections.

[5]#### 4.3. Mass Spectrometry-Based Glycoproteomics for this compound Analysis

Mass spectrometry (MS) is a powerful technique for the detailed structural characterization of this compound-containing glycans and for identifying the specific glycoproteins that carry them.

Workflow:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.

  • Glycopeptide Enrichment: Enrich for glycopeptides from the complex peptide mixture using methods like hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins.

  • LC-MS/MS Analysis: Separate the enriched glycopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation data provides information on both the peptide sequence and the attached glycan structure.

  • Data Analysis: Use specialized software to identify the glycopeptides and characterize the this compound-containing glycan structures.

[6][7][8][9]dot

Glycoproteomics_Workflow start Start extraction Protein Extraction from Cells/Tissues start->extraction digestion Proteolytic Digestion (e.g., Trypsin) extraction->digestion enrichment Glycopeptide Enrichment (e.g., HILIC) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Glycopeptide Identification) lcms->data_analysis end End data_analysis->end LacdiNAc_Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin β1-Integrin (with this compound) ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation Src->FAK Grb2 Grb2/SOS Src->Grb2 Akt Akt PI3K->Akt Activation Proliferation Proliferation, Migration, Survival Akt->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

The Biological Significance of N-Glycan LacdiNAc Termini: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Abstract

The N,N'-diacetyllactosamine (LacdiNAc) motif, characterized by the GalNAcβ1-4GlcNAc disaccharide, is an important terminal structure on N-glycans that plays a pivotal role in a multitude of biological processes. While relatively rare in healthy mammalian tissues, its expression is significantly altered in various pathological conditions, most notably in cancer, where it can serve as a crucial biomarker and a modulator of malignancy. This technical guide provides an in-depth exploration of the biological functions of this compound on N-glycans, designed for researchers, scientists, and professionals in drug development. We will delve into its biosynthesis, its role in molecular recognition and signaling, and its implications in disease. This guide also presents quantitative data, detailed experimental protocols for its study, and visual representations of key pathways to facilitate a comprehensive understanding of this critical glycan structure.

Introduction to this compound on N-Glycans

The GalNAcβ1→4GlcNAc (this compound) group is a disaccharide structure found at the non-reducing termini of both N- and O-linked glycans.[1][2][3] While abundantly expressed in invertebrates like parasitic helminths, its presence in mammalian glycoproteins is more restricted and often associated with specific physiological or pathological states.[4] The biosynthesis of the this compound motif is primarily catalyzed by two β1,4-N-acetylgalactosaminyltransferases, β4GalNAcT3 and β4GalNAcT4, which transfer a GalNAc residue from UDP-GalNAc to a terminal GlcNAc residue on the glycan chain.[3][4] The expression of these enzymes is tissue-specific and can be dysregulated in disease.[5]

The biological functions of this compound are diverse and are mediated through its recognition by specific glycan-binding proteins, or lectins. These interactions can trigger a cascade of downstream signaling events that influence cell adhesion, migration, immune responses, and hormone regulation.[1][2] Furthermore, the this compound moiety itself can be further modified by sialylation, sulfation, or fucosylation, creating a wider array of structures with distinct biological activities.[3]

Biosynthesis of this compound on N-Glycans

The formation of the this compound structure on N-glycans is a key glycosylation event that occurs in the Golgi apparatus. The process is primarily regulated by the expression and activity of β4GalNAcT3 and β4GalNAcT4.

cluster_0 N-Glycan Precursor in Golgi cluster_1 Enzymatic Addition of GalNAc cluster_2 Resulting N-Glycan Structure GlcNAc-terminated N-glycan GlcNAc-terminated N-glycan b4GalNAcT3_T4 β4GalNAcT3 / β4GalNAcT4 GlcNAc-terminated N-glycan->b4GalNAcT3_T4 Substrate UDP_GalNAc UDP-GalNAc UDP_GalNAc->b4GalNAcT3_T4 Donor Substrate UDP UDP b4GalNAcT3_T4->UDP Byproduct LacdiNAc_N_glycan This compound-terminated N-glycan b4GalNAcT3_T4->LacdiNAc_N_glycan Product

Caption: Biosynthesis of the this compound motif on N-glycans.

Signaling Pathways Involving this compound on N-Glycans

The biological effects of this compound are largely mediated through its interaction with specific lectins, which then initiate intracellular signaling cascades.

Integrin-Mediated Signaling

The expression of this compound on the N-glycans of cell surface receptors, such as integrins, can modulate their function and downstream signaling.[6] This can impact cell adhesion, migration, and proliferation. Altered this compound glycosylation of β1-integrin has been shown to affect the phosphorylation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Akt signaling pathway.[6]

cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade Integrin Integrin-β1 (this compound-glycosylated) FAK FAK Integrin->FAK Binding to ECM leads to FAK autophosphorylation ECM Extracellular Matrix PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation Cellular_Responses Cell Adhesion Migration Proliferation Akt->Cellular_Responses Regulation of

Caption: this compound on β1-integrin modulates FAK/Akt signaling.

Galectin-3-Mediated Signaling

Galectin-3, a β-galactoside-binding lectin, has a high affinity for this compound structures.[7] The interaction between this compound on cell surface glycoproteins and galectin-3 can mediate cell-cell and cell-matrix interactions, influencing processes like immune response and cancer metastasis.

cluster_0 Extracellular cluster_1 Cellular Response LacdiNAc_Glycoprotein Cell Surface Glycoprotein (B1211001) (with this compound) Galectin3 Galectin-3 LacdiNAc_Glycoprotein->Galectin3 Binding Cell_Adhesion Cell Adhesion Galectin3->Cell_Adhesion Promotes Signaling_Events Downstream Signaling (e.g., MAPK/ERK) Galectin3->Signaling_Events Initiates Metastasis Cancer Metastasis Signaling_Events->Metastasis Contributes to

Caption: Galectin-3 recognition of this compound initiates signaling.

Asialoglycoprotein Receptor-Mediated Endocytosis

The asialoglycoprotein receptor (ASGPR), primarily expressed on hepatocytes, recognizes terminal galactose and N-acetylgalactosamine residues, including those in this compound structures.[8] This interaction is crucial for the clearance of circulating glycoproteins from the bloodstream through receptor-mediated endocytosis.

cluster_0 Bloodstream cluster_1 Hepatocyte Glycoprotein Glycoprotein (with this compound) ASGPR Asialoglycoprotein Receptor (ASGPR) Glycoprotein->ASGPR Binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit Internalization via Endosome Endosome Clathrin_Coated_Pit->Endosome Endosome->ASGPR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Degradation

Caption: ASGPR-mediated clearance of this compound-glycoproteins.

Quantitative Data on this compound Interactions and Expression

The following tables summarize key quantitative data related to this compound.

Table 1: Binding Affinities of this compound-Specific Lectins

LectinLigandDissociation Constant (KD)MethodReference
Wisteria floribunda Agglutinin (WFA)This compound5.45 x 10-6 MSurface Plasmon Resonance[9]
Wisteria floribunda Agglutinin (WFA)GalNAc9.24 x 10-5 MSurface Plasmon Resonance[9][10]
Wisteria floribunda Agglutinin (WFA)Galactose4.67 x 10-4 MSurface Plasmon Resonance[9][10]
Galectin-3Lactose0.13 mMNMR
Galectin-3Asialofetuin (contains LacNAc)4 µMSolid-Phase Assay[11]

Table 2: Differential Expression of this compound in Cancer

Cancer TypeChange in this compound ExpressionAssociated GlycoproteinsMethod of DetectionReference
Prostate CancerIncreasedProstate-Specific Antigen (PSA)Mass Spectrometry, Lectin Histochemistry[12][13][14]
Intrahepatic CholangiocarcinomaIncreasedVariousN-glycoproteomics[15]
Ovarian CancerIncreasedVariousLectin Histochemistry[5]
Pancreatic CancerIncreasedVariousNot specified[5]
Breast CancerDecreasedVariousNot specified[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound on N-glycans.

N-Glycan Release from Glycoproteins for Mass Spectrometry Analysis

This protocol describes the enzymatic release of N-glycans from glycoproteins using PNGase F.[16][17]

Materials:

  • Glycoprotein sample (20-100 µg)

  • Milli-Q water

  • 5X Rapid PNGase F Buffer (or equivalent)

  • Rapid PNGase F (or equivalent)

  • PCR tubes (200 µL)

  • Heat block or thermocycler

Procedure:

  • In a PCR tube, adjust the glycoprotein sample to a final volume of 16 µL with Milli-Q water.

  • Add 4 µL of 5X Rapid PNGase F Buffer and mix gently.

  • For glycoproteins resistant to deglycosylation, incubate the sample at 80°C for 2 minutes, then cool to room temperature. This step can be omitted for many standard glycoproteins.

  • Add 1 µL of Rapid PNGase F to the reaction mixture.

  • Incubate at 50°C for 5-10 minutes. For complete deglycosylation of complex samples, incubation can be extended up to 60 minutes.

  • The released N-glycans are now ready for downstream analysis, such as labeling and mass spectrometry.

Permethylation of N-Glycans for MALDI-TOF MS Analysis

Permethylation is a derivatization technique that improves the ionization efficiency and stability of glycans for MALDI-MS analysis.[2][3][4][18][19]

Materials:

Procedure:

  • Resuspend the dried glycan sample in 30 µL of DMSO.

  • Add 3.6 mg of NaOH powder, 0.3 µL of water, and 5.6 µL of methyl iodide to the sample.

  • Vortex the mixture vigorously for 10 minutes at room temperature.

  • Quench the reaction by adding 1 mL of Milli-Q water.

  • Extract the permethylated glycans by adding 1 mL of dichloromethane and vortexing.

  • Collect the lower dichloromethane layer containing the permethylated glycans and dry it under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried sample in 10 µL of 50% methanol.

  • Spot 1 µL of the reconstituted sample onto a MALDI target plate and mix with 1 µL of DHB matrix solution.

  • Allow the spot to air-dry completely before MALDI-TOF MS analysis.

Analysis of N-Glycans by Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS)

PGC-LC-MS is a powerful technique for separating and identifying glycan isomers.[20][21][22][23]

Materials:

  • Released and purified N-glycan sample

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: 95% acetonitrile (B52724) in 5 mM ammonium formate

  • In-house packed PGC column (e.g., 15 cm x 75 µm, 3 µm Hypercarb)

  • Nano-LC system coupled to a Q-TOF mass spectrometer

Procedure:

  • Reconstitute the dried N-glycan sample in an appropriate volume of Mobile Phase A.

  • Inject the sample onto the PGC column.

  • Perform chromatographic separation using a gradient of Mobile Phase B. A typical gradient might be from 0% to 50% B over 60 minutes.

  • The eluting glycans are introduced into the mass spectrometer for detection and fragmentation analysis (MS/MS) to determine their structure.

  • Data analysis is performed using specialized glycomics software to identify and quantify the N-glycan structures.

Glycan Array for Analyzing this compound-Binding Proteins

Glycan arrays are a high-throughput method to screen for the binding specificity of lectins and antibodies to a library of immobilized glycans.[24][25][26][27][28]

Materials:

  • NHS-activated glass slides

  • Amine-functionalized this compound-containing glycans

  • Printing buffer (e.g., 300 mM phosphate (B84403) buffer, pH 8.5)

  • Microarray printer

  • Fluorescently labeled lectin or antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microarray scanner

Procedure:

  • Array Fabrication:

    • Dissolve amine-functionalized glycans in printing buffer to a final concentration of 100 µM.

    • Print the glycan solutions onto NHS-activated glass slides using a microarray printer.

    • Incubate the slides in a humidified chamber to allow for covalent coupling.

  • Binding Assay:

    • Block the printed slides with blocking buffer for 1 hour at room temperature.

    • Wash the slides with wash buffer.

    • Incubate the slides with the fluorescently labeled lectin or antibody of interest, diluted in blocking buffer, for 1-2 hours.

    • Wash the slides extensively with wash buffer to remove unbound protein.

    • Dry the slides by centrifugation or under a stream of nitrogen.

  • Data Acquisition and Analysis:

    • Scan the slides using a microarray scanner at the appropriate excitation and emission wavelengths.

    • Quantify the fluorescence intensity of each spot using microarray analysis software.

    • The intensity of the signal is proportional to the binding affinity of the protein to the specific glycan.

Static Cell Adhesion Assay

This assay measures the adhesion of cells to a substrate coated with a specific ligand, which can be modulated by this compound expression.[8][29][30][31][32]

Materials:

  • 96-well tissue culture plates

  • Coating solution (e.g., extracellular matrix protein like fibronectin or a this compound-binding lectin)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell suspension of the cell line of interest

  • Crystal violet solution (0.5% in 20% ethanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the coating solution overnight at 4°C or for 1-2 hours at 37°C.

  • Wash the wells with PBS to remove unbound coating solution.

  • Block the wells with blocking buffer for 1 hour at 37°C to prevent non-specific cell adhesion.

  • Wash the wells with PBS.

  • Seed a known number of cells into each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized for the specific cell type and substrate.

  • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).

  • Stain the fixed cells with crystal violet solution for 10-20 minutes at room temperature.

  • Wash the wells extensively with water to remove excess stain.

  • Solubilize the stain from the adherent cells by adding the solubilization solution.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Wound Healing (Scratch) Assay

This assay is used to assess the collective migration of a cell population, a process that can be influenced by this compound-mediated cell adhesion and signaling.[1][33][34][35]

Materials:

  • 6-well or 12-well tissue culture plates

  • Cell line of interest

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Culture medium (with and without serum, as required)

  • Microscope with a camera

Procedure:

  • Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once the cells have reached confluency, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available insert to create a defined gap.

  • Gently wash the wells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium. Depending on the experimental design, this medium may be serum-free to inhibit cell proliferation and focus on migration.

  • Place the plate on a microscope stage and capture an image of the scratch at time zero. Mark the position of the image for subsequent time points.

  • Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

  • Analyze the images using software such as ImageJ. Measure the area of the cell-free gap at each time point.

  • Calculate the rate of wound closure as the change in the cell-free area over time. This provides a quantitative measure of cell migration.

Conclusion

The this compound motif on N-glycans is a significant player in a wide range of biological phenomena, from maintaining homeostasis to driving disease progression. Its recognition by specific lectins initiates critical signaling pathways that control fundamental cellular processes. The differential expression of this compound in various cancers highlights its potential as a diagnostic and prognostic biomarker, as well as a target for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound and to unlock its full potential in the development of novel diagnostics and therapeutics. As our understanding of the glycome continues to expand, the importance of specific glycan structures like this compound in health and disease will undoubtedly become even more apparent.

References

An In-depth Technical Guide to Lacdinac Modifications: Sialylation and Fucosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GalNAcβ1→4GlcNAc disaccharide, commonly known as LacdiNAc (LDN), is a significant carbohydrate motif found on both N- and O-linked glycans of glycoproteins.[1][2][3][4] While initially considered rare in mammals, advanced analytical techniques have revealed its widespread, albeit often low-level, presence and critical roles in various biological processes. The functional diversity of this compound is further expanded by subsequent modifications, most notably sialylation and fucosylation. These terminal modifications play crucial roles in cell signaling, immune recognition, and cancer progression, making them important targets for diagnostics and therapeutic development.[2][5] This technical guide provides a comprehensive overview of the biosynthesis, biological significance, and analysis of sialylated and fucosylated this compound structures.

Biosynthesis of Sialylated and Fucosylated this compound

The biosynthesis of modified this compound structures is a stepwise enzymatic process occurring primarily in the Golgi apparatus.

1. This compound Core Synthesis: The formation of the core this compound structure is catalyzed by two key β1,4-N-acetylgalactosaminyltransferases, β4GalNAcT3 and β4GalNAcT4.[1][2] These enzymes transfer an N-acetylgalactosamine (GalNAc) residue from the donor substrate UDP-GalNAc to a terminal N-acetylglucosamine (GlcNAc) residue on a glycan chain.[1][2]

2. Sialylation: The addition of sialic acid to the this compound motif is carried out by sialyltransferases. For instance, the α2,6-linked sialic acid is a common modification found on this compound in mammalian cells.[1][2] Enzymes such as ST6GAL1 are responsible for transferring sialic acid from a CMP-sialic acid donor to the GalNAc residue of the this compound structure.[6]

3. Fucosylation: Fucosylation of this compound involves the addition of a fucose residue by fucosyltransferases. For example, α1,3-fucosyltransferases, such as FUT9, can add a fucose residue to the GlcNAc of the this compound moiety, forming a fucosylated this compound (LDNF) structure.[3][7]

LacdiNAc_Biosynthesis GlcNAc GlcNAc-R This compound GalNAcβ1-4GlcNAc-R (this compound) GlcNAc->this compound UDP_GalNAc UDP-GalNAc UDP_GalNAc->this compound β4GalNAcT3/T4 Sialyl_this compound Siaα2-6GalNAcβ1-4GlcNAc-R (Sialyl-LacdiNAc) This compound->Sialyl_this compound Fucosyl_this compound GalNAcβ1-4(Fucα1-3)GlcNAc-R (Fucosyl-LacdiNAc) This compound->Fucosyl_this compound CMP_Sia CMP-Sialic Acid CMP_Sia->Sialyl_this compound Sialyltransferase (e.g., ST6GAL1) GDP_Fuc GDP-Fucose GDP_Fuc->Fucosyl_this compound Fucosyltransferase (e.g., FUT9)

Biosynthetic pathway of sialylated and fucosylated this compound.

Quantitative Data on this compound Modifications

The expression levels of sialylated and fucosylated this compound can vary significantly in different physiological and pathological states.

Glycan StructureBiological ContextQuantitative ChangeReference
Multisialylated this compound Prostate Cancer (Serum PSA)Significantly upregulated in prostate cancer patients compared to benign prostate hyperplasia (BPH) patients.[1][8][1][8]
This compound Prostate Cancer (Serum PSA)Ratios of TJA-II-bound PSA to total PSA were 8.3 ± 5.6% in prostate cancer patients and 1.0 ± 0.55% in BPH patients.[4][4]
LectinLigandDissociation Constant (KD)Reference
Wisteria floribunda Agglutinin (WFA) Galactose4.67 x 10-4 M[2]
GalNAc9.24 x 10-5 M[2]
This compound5.45 x 10-6 M[2]

Biological Significance and Signaling Pathways

Modified this compound structures are recognized by specific lectins and receptors, thereby mediating a variety of cellular processes.

Integrin Signaling

The presence of this compound on cell surface glycoproteins, particularly on β1-integrin, has been shown to modulate integrin-mediated signaling pathways, impacting cell adhesion, migration, and proliferation.[4][9] The effect of this compound expression on β1-integrin signaling appears to be context-dependent, either promoting or suppressing malignant phenotypes in different cancers.[1][4]

In neuroblastoma cells, increased this compound on β1-integrin, mediated by β4GalNAcT3, leads to decreased phosphorylation of Focal Adhesion Kinase (FAK), Src, paxillin, Akt, and ERK1/2, resulting in suppressed cell migration and invasion.[1][4] Conversely, in colon cancer cells, overexpression of β4GalNAcT3 and subsequent increased this compound on β1-integrin activates FAK and ERK, promoting tumor growth and metastasis.[1]

Integrin_Signaling cluster_membrane Cell Membrane cluster_colon Colon Cancer Integrin β1-Integrin (with this compound) FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (e.g., Fibronectin, Laminin) ECM->Integrin Binding Src Src FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation Migration_Invasion Cell Migration & Invasion FAK->Migration_Invasion Promotes FAK->Migration_Invasion Suppresses Src->FAK ERK ERK1/2 Src->ERK Activation Paxillin->Migration_Invasion Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation ERK->Migration_Invasion Promotes ERK->Migration_Invasion Suppresses ERK->Proliferation

This compound-mediated integrin signaling in cancer.

Experimental Protocols

Lectin Affinity Chromatography for Isolation of this compound-containing Glycoproteins

This protocol describes the enrichment of glycoproteins bearing terminal GalNAc residues, including this compound, using Wisteria floribunda agglutinin (WFA) affinity chromatography.[10][11]

Lectin_Chromatography_Workflow Sample Protein Mixture Column WFA-Agarose Column Sample->Column Load Binding Binding Step Column->Binding Wash Washing Step Binding->Wash Elution Elution with GalNAc Solution Wash->Elution Unbound Unbound Proteins Wash->Unbound Flow-through Enriched Enriched this compound Glycoproteins Elution->Enriched

Workflow for WFA lectin affinity chromatography.

Materials:

  • WFA-agarose resin

  • Chromatography column

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Elution Buffer: 0.2 M N-acetyl-D-galactosamine (GalNAc) in Binding/Wash Buffer

  • Protein sample (e.g., cell lysate, serum)

Procedure:

  • Column Preparation: Pack a chromatography column with WFA-agarose resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the protein sample to the equilibrated column. Allow the sample to enter the resin bed completely.

  • Incubation: For optimal binding, incubate the sample with the resin for 30-60 minutes at 4°C with gentle agitation if performing a batch purification. For column chromatography, a slow flow rate during loading enhances binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column. Collect fractions of 1-2 column volumes.

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and for the presence of the target glycoproteins (e.g., SDS-PAGE, Western blot).

  • Regeneration: Regenerate the column by washing with 10 column volumes of high salt buffer (e.g., 1 M NaCl in PBS) followed by 10 column volumes of Binding/Wash Buffer. Store the resin in an appropriate buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

MALDI-TOF Mass Spectrometry for Analysis of Permethylated this compound Glycans

This protocol outlines the analysis of N-glycans, including sialylated and fucosylated this compound structures, by MALDI-TOF mass spectrometry after enzymatic release and permethylation.[4][12][13]

MALDI_MS_Workflow Glycoprotein (B1211001) Glycoprotein Sample Release N-glycan Release (PNGase F) Glycoprotein->Release Purification1 Glycan Purification (e.g., SPE) Release->Purification1 Permethylation Permethylation Purification1->Permethylation Purification2 Purification of Permethylated Glycans Permethylation->Purification2 MALDI MALDI-TOF MS Analysis Purification2->MALDI Data Data Analysis MALDI->Data

Workflow for MALDI-TOF MS analysis of N-glycans.

Materials:

  • Glycoprotein sample

  • PNGase F

  • Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon)

  • Permethylation reagents: sodium hydroxide (B78521), dimethyl sulfoxide (B87167) (DMSO), methyl iodide

  • Dichloromethane (B109758)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • MALDI-TOF mass spectrometer

Procedure:

  • N-glycan Release: Denature the glycoprotein sample by heating. Then, incubate with PNGase F overnight at 37°C to release N-linked glycans.

  • Glycan Purification: Purify the released N-glycans from peptides and other contaminants using SPE.

  • Permethylation: a. Dry the purified glycan sample completely. b. Add a slurry of sodium hydroxide in DMSO to the dried glycans and mix thoroughly. c. Add methyl iodide and incubate at room temperature for 10-15 minutes. d. Quench the reaction by adding water. e. Extract the permethylated glycans with dichloromethane. f. Wash the dichloromethane phase with water and then evaporate to dryness.

  • Purification of Permethylated Glycans: Further purify the permethylated glycans using a C18 SPE cartridge to remove excess reagents.

  • MALDI-TOF MS Analysis: a. Dissolve the purified permethylated glycans in a suitable solvent (e.g., methanol). b. Mix the glycan solution with the MALDI matrix solution on the MALDI target plate. c. Allow the mixture to air-dry to form crystals. d. Acquire mass spectra in positive ion reflectron mode.

  • Data Analysis: Analyze the mass spectra to identify the masses of the permethylated glycans. The mass difference corresponding to sialic acid and fucose residues can be used to identify sialylated and fucosylated this compound structures.

Chemoenzymatic Synthesis of Sialylated and Fucosylated this compound

This protocol describes a general approach for the enzymatic synthesis of sialylated and fucosylated this compound structures on a GlcNAc-terminated acceptor glycan.[6][14]

Chemoenzymatic_Synthesis Acceptor GlcNAc-Acceptor Step1 β4GalNAcT Reaction (UDP-GalNAc) Acceptor->Step1 This compound This compound-Acceptor Step1->this compound Step2a Sialyltransferase Reaction (CMP-Sialic Acid) This compound->Step2a Step2b Fucosyltransferase Reaction (GDP-Fucose) This compound->Step2b Sialyl_this compound Sialyl-LacdiNAc-Acceptor Step2a->Sialyl_this compound Purification Purification (HPLC) Sialyl_this compound->Purification Fucosyl_this compound Fucosyl-LacdiNAc-Acceptor Step2b->Fucosyl_this compound Fucosyl_this compound->Purification

Workflow for chemoenzymatic synthesis of modified this compound.

Materials:

  • GlcNAc-terminated acceptor substrate (e.g., a synthetic glycan with a linker)

  • Recombinant β4GalNAcT3 or β4GalNAcT4

  • UDP-GalNAc

  • Recombinant sialyltransferase (e.g., ST6GAL1)

  • CMP-sialic acid

  • Recombinant fucosyltransferase (e.g., FUT9)

  • GDP-fucose

  • Reaction buffer (specific to each enzyme, typically containing a buffered solution at optimal pH and divalent cations like MnCl2)

  • HPLC system for purification

Procedure:

  • This compound Synthesis: a. In a reaction vessel, combine the GlcNAc-acceptor, UDP-GalNAc, and β4GalNAcT in the appropriate reaction buffer. b. Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-24 hours), monitoring the reaction progress by TLC or HPLC. c. Purify the resulting this compound-acceptor by HPLC.

  • Sialylation of this compound: a. Combine the purified this compound-acceptor, CMP-sialic acid, and sialyltransferase in the corresponding reaction buffer. b. Incubate at 37°C, monitoring the reaction. c. Purify the sialylated this compound product by HPLC.

  • Fucosylation of this compound: a. Combine the purified this compound-acceptor, GDP-fucose, and fucosyltransferase in its specific reaction buffer. b. Incubate at 37°C, monitoring the reaction. c. Purify the fucosylated this compound product by HPLC.

Conclusion

The sialylation and fucosylation of this compound represent critical modifications that significantly impact the biological function of glycoproteins. Their altered expression in diseases such as cancer highlights their potential as biomarkers and therapeutic targets. The methodologies outlined in this guide provide a framework for the investigation of these important glycan structures, from their isolation and characterization to their synthesis and the elucidation of their roles in cellular signaling. Further research into the specific roles of modified this compound structures will undoubtedly provide valuable insights into disease pathogenesis and open new avenues for drug development.

References

Lacdinac Glycosylation: A Novel Frontier in Prostate Cancer Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for precise and reliable biomarkers for prostate cancer (PCa) diagnosis, prognosis, and therapeutic monitoring is a paramount challenge in oncology. While prostate-specific antigen (PSA) has been a cornerstone for decades, its limitations in specificity have led to overdiagnosis and overtreatment. Emerging evidence compellingly points towards aberrant glycosylation, specifically the increased expression of the N,N'-diacetyllactosamine (LacdiNAc or LDN) motif, as a highly promising avenue for the development of next-generation PCa biomarkers. This technical guide provides a comprehensive overview of this compound's role in prostate cancer, detailing the underlying molecular mechanisms, experimental methodologies for its detection, and the compelling quantitative data supporting its clinical utility.

The Rise of a Glycan Biomarker: this compound in Prostate Cancer

In healthy prostate tissue, the dominant N-glycan structure is N-acetyllactosamine (LacNAc). However, a significant shift occurs during the progression to prostate cancer, where there is a notable increase in the expression of the this compound moiety (GalNAcβ1-4GlcNAc).[1][2][3] This "neo-synthesis" of this compound is not a random event but a specific enzymatic alteration linked to cancer development.[2] The enhanced expression of this compound has been observed on several glycoproteins, including the widely used biomarker PSA, leading to the concept of this compound-glycosylated PSA (LDN-PSA) as a more specific marker for PCa.[4][5][6][7]

The biosynthesis of the this compound group is primarily catalyzed by the enzyme β1,4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4), which transfers N-acetylgalactosamine (GalNAc) to a terminal N-acetylglucosamine (GlcNAc) residue.[5][8] Studies have shown that the expression of the β4GalNAcT4 gene is upregulated in prostate cancer, providing a molecular basis for the observed increase in this compound structures.[3][5]

Quantitative Evidence for this compound as a Superior Biomarker

Numerous studies have provided robust quantitative data highlighting the diagnostic and prognostic potential of this compound-based biomarkers, particularly LDN-PSA and LDN-PSA density (LDN-PSAD), which normalizes the LDN-PSA level by prostate volume. These markers have consistently demonstrated superior performance in distinguishing prostate cancer from benign prostatic hyperplasia (BPH), especially in the diagnostically challenging "gray zone" of PSA levels (4.0-10.0 ng/mL).

Table 1: Diagnostic Performance of this compound-based Biomarkers for Prostate Cancer Detection

BiomarkerCohortAUCSensitivitySpecificityPatient PopulationReference
LDN-PSAD Pbx cohort (n=718)0.860--Men undergoing prostate biopsy[9]
LDN-PSA Pbx cohort (n=718)0.827--Men undergoing prostate biopsy[9]
PSAD Pbx cohort (n=718)0.809--Men undergoing prostate biopsy[9]
Total PSA Pbx cohort (n=718)0.712--Men undergoing prostate biopsy[9]
LDN-PSAD PCa vs. No PCa (n=191)0.848--Patients with and without PCa[10]
LDN-PSA PCa vs. No PCa (n=191)0.780--Patients with and without PCa[10]
PSA G-index PCa vs. BPH (n=30)1.00--Patients in PSA gray zone[2][6]
Serum PSA-Gi PCa vs. BPH (n=428)Higher than total PSA90%36.8%Biopsy-proven BPH and PCa patients[4][11]
GALNT7 (plasma) PCa vs. Benign (n=27)0.7993%42%Men with suspected prostate cancer[12]
GALNT7 (plasma) PCa vs. Benign (n=305)0.8385%65%Men with suspected prostate cancer[12]

Table 2: Correlation of this compound-based Biomarkers with Prostate Cancer Aggressiveness

BiomarkerCorrelationClinical ParameterPatient PopulationReference
PSA Glycoforms Significant correlationGleason scoresPCa patients[6]
WFA-reactivity on tumor Independent risk factorPSA recurrenceRadical prostatectomy patients[4][7]
LDN-PSA Positive correlationTumor volumeRadical prostatectomy patients[9]
LDN-PSA Significantly higherpT3 stage, Pathological Gleason score ≥ 7Radical prostatectomy patients[9]
This compound-PSA/tPSA ratio IncreasedHigher Gleason pattern tissuesPCa patients[13]

Signaling Pathways and Biological Functions

The aberrant expression of this compound on cell surface glycoproteins is not merely a passive biomarker but is actively involved in modulating cancer cell behavior. The this compound motif can alter the function of key signaling molecules, such as β1-integrin and Epidermal Growth Factor Receptor (EGFR), thereby influencing cell adhesion, migration, and proliferation.[5][14][15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_phenotype Cancer Phenotype Integrin β1-Integrin (with this compound) FAK FAK Integrin->FAK EGFR EGFR (with this compound) AKT AKT EGFR->AKT ERK ERK EGFR->ERK Migration Migration FAK->Migration Proliferation Proliferation AKT->Proliferation Invasion Invasion ERK->Invasion

Caption: this compound-mediated signaling in prostate cancer.

Experimental Protocols for this compound Detection and Analysis

The identification and quantification of this compound structures are crucial for both research and clinical applications. Several robust methodologies have been developed for this purpose.

Lectin-based Immunoassays

Lectins, which are carbohydrate-binding proteins, are powerful tools for detecting specific glycan structures. Wisteria floribunda agglutinin (WFA) is a lectin that exhibits a strong binding affinity for terminal GalNAc residues, including the this compound motif.[2][4][16]

Protocol: WFA-based Sandwich Immunoassay for LDN-PSA

  • Coating: Microtiter plates are coated with a capture antibody specific to PSA.

  • Sample Incubation: Serum samples are added to the wells, allowing the capture of total PSA.

  • Lectin Binding: Biotinylated WFA is added, which binds specifically to the this compound glycans on the captured PSA.

  • Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, followed by a chromogenic substrate to produce a colorimetric signal. The intensity of the signal is proportional to the amount of LDN-PSA.

  • Quantification: The results are quantified using a plate reader and compared to a standard curve.

A highly sensitive automated immunoassay system utilizing Surface Plasmon Field-enhanced Fluorescence Spectroscopy (SPFS) has also been developed for the precise measurement of serum this compound-PSA levels.[10][17]

Lectin_Immunoassay_Workflow Start Start: Serum Sample Plate Microtiter Plate coated with anti-PSA antibody Start->Plate Capture Capture of Total PSA Plate->Capture AddWFA Add Biotinylated WFA Lectin Capture->AddWFA WFA_Binding WFA binds to this compound on PSA AddWFA->WFA_Binding Add_SA_HRP Add Streptavidin-HRP WFA_Binding->Add_SA_HRP Detection Add Substrate & Measure Signal Add_SA_HRP->Detection End End: Quantify LDN-PSA Detection->End

Caption: Workflow for WFA-based sandwich immunoassay.
Mass Spectrometry-based Glycomic Analysis

Mass spectrometry (MS) offers a powerful and sensitive platform for the detailed structural characterization and quantification of glycan modifications.

Protocol: MS-based Profiling of PSA Glycoforms

  • Immunoprecipitation: PSA is isolated from serum samples using anti-PSA antibodies.

  • Glycan Release: N-glycans are enzymatically released from the purified PSA using PNGase F.

  • Permethylation: The released glycans are permethylated to enhance their stability and ionization efficiency for MS analysis.

  • MALDI-TOF MS Analysis: The permethylated glycans are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS to obtain a profile of the different glycan structures present.

  • Quantitative Analysis: The relative abundance of different glycan structures, including those containing the this compound motif, is determined by comparing the peak intensities in the mass spectrum.[6] More advanced techniques like LC-MS/MS can provide detailed fragmentation data to confirm the glycan structures.[18][19]

Mass_Spectrometry_Workflow Start Start: Serum Sample IP Immunoprecipitate PSA Start->IP Release Enzymatic Release of N-glycans (PNGase F) IP->Release Permethylation Permethylation of Glycans Release->Permethylation Analysis MALDI-TOF MS or LC-MS/MS Analysis Permethylation->Analysis Quantification Quantify Relative Abundance of this compound-containing Glycans Analysis->Quantification End End: Detailed Glycan Profile Quantification->End

Caption: Workflow for mass spectrometry-based glycomic analysis.
Lectin Histochemistry

Lectin histochemistry allows for the in situ visualization of this compound expression in prostate tissue sections, providing valuable spatial information.

Protocol: WFA Lectin Histochemistry

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the glycan structures.

  • Lectin Incubation: The tissue sections are incubated with a labeled WFA lectin (e.g., biotinylated or fluorescently tagged).

  • Detection:

    • For biotinylated WFA, an avidin-biotin complex (ABC) method with a chromogenic substrate (e.g., DAB) is used for visualization under a light microscope.

    • For fluorescently tagged WFA, the sections are visualized using a fluorescence microscope.

  • Analysis: The intensity and distribution of WFA staining in cancerous versus benign regions are evaluated.[4][6]

Future Directions and Conclusion

The accumulation of robust scientific evidence strongly supports the role of this compound as a highly promising biomarker for prostate cancer. The development of sensitive and specific assays for LDN-PSA and LDN-PSAD has the potential to significantly improve the diagnostic pathway for PCa, reducing the number of unnecessary biopsies and providing better risk stratification. Further research should focus on large-scale clinical validation of these biomarkers and their integration into routine clinical practice. Moreover, the involvement of this compound in key signaling pathways opens up exciting possibilities for the development of novel therapeutic strategies targeting aberrant glycosylation in prostate cancer. The continued exploration of the cancer glycome, with a particular focus on structures like this compound, will undoubtedly pave the way for a new era of precision oncology in prostate cancer.

References

The Immunomodulatory Landscape of Lacdinac: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, recognition, and functional consequences of Lacdinac expression on immune cells, providing a framework for future therapeutic development.

The disaccharide N,N'-diacetyllactosamine (this compound), composed of GalNAcβ1-4GlcNAc, is an important glycan motif involved in a variety of biological processes, including the modulation of immune responses. While less common in healthy mammalian tissues, its expression is altered in various pathological conditions, such as cancer and parasitic infections, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the role of this compound in modulating immune responses, with a focus on its interaction with key immune receptors, the downstream signaling pathways it triggers, and the functional consequences for different immune cell types.

Quantitative Effects of this compound on Immune Cell Function

The immunomodulatory effects of this compound are concentration-dependent and cell-type specific. The following tables summarize the currently available quantitative data on the impact of this compound on macrophage cytokine production.

Table 1: Effect of this compound on Cytokine Production by M1-Polarized Macrophages

CytokineThis compound Concentration (mM)Fold Change vs. ControlReference
CCL170.1~1.5[1]
1~2.0[1]
IL-100.1~1.2[1]
1~1.8[1]

Table 2: Effect of this compound on Cytokine Production by M2-Polarized Macrophages

CytokineThis compound Concentration (mM)Fold Change vs. ControlReference
IL-12p400.1~0.8[1]
1~0.6[1]
IL-12p700.1~0.7[1]
1~0.5[1]
IL-1β0.1~0.8[1]
1~0.7[1]
IL-230.1~0.7[1]
1~0.5[1]

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects primarily through interactions with two key C-type lectin receptors: Macrophage Galactose-type Lectin (MGL) and Galectin-3. These interactions trigger downstream signaling cascades that ultimately alter immune cell function.

This compound-MGL Signaling Pathway

MGL, expressed on dendritic cells (DCs) and macrophages, recognizes terminal GalNAc residues, including this compound.[2] The binding of this compound to MGL can initiate signaling pathways that modulate the cell's activation state and cytokine production profile. The precise downstream signaling from MGL is still under investigation, but evidence suggests the involvement of the ERK/MAPK pathway.

Lacdinac_MGL_Signaling This compound This compound MGL MGL This compound->MGL MEK MEK MGL->MEK Activation ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Immunomodulation Immunomodulatory Response Transcription_Factors->Immunomodulation

This compound-MGL signaling cascade.
This compound-Galectin-3 Signaling Pathway

Galectin-3 is a widely expressed lectin that binds to β-galactosides, including this compound, and is involved in a myriad of cellular processes.[3] The interaction of this compound with Galectin-3 on the surface of immune cells can lead to the activation of the NF-κB signaling pathway, a central regulator of inflammation and immunity.[4]

Lacdinac_Gal3_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Galectin3 Galectin-3 This compound->Galectin3 IKK IKK Complex Galectin3->IKK Activation IκB IκB IKK->IκB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression NFkB_n NF-κB NFkB_n->Gene_Expression

This compound-Galectin-3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's immunomodulatory functions. The following sections provide outlines for key experiments.

Macrophage Polarization and Cytokine Analysis

This protocol describes the in vitro polarization of macrophages and subsequent analysis of cytokine production following this compound treatment.

Macrophage_Protocol start Start: Monocyte Isolation differentiate Differentiate to M0 Macrophages (e.g., with M-CSF) start->differentiate polarize Polarize Macrophages differentiate->polarize m1 M1 Polarization (LPS + IFN-γ) polarize->m1 m2 M2 Polarization (IL-4 + IL-13) polarize->m2 treat Treat with this compound (various concentrations) m1->treat m2->treat incubate Incubate (24-48 hours) treat->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (ELISA or Multiplex Assay) collect->analyze

Workflow for macrophage cytokine analysis.

Protocol Steps:

  • Monocyte Isolation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Macrophage Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate into naive (M0) macrophages.

  • Macrophage Polarization:

    • M1 Polarization: Induce M1 polarization by treating M0 macrophages with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.

    • M2 Polarization: Induce M2 polarization by treating M0 macrophages with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 24 hours.

  • This compound Treatment: Treat polarized macrophages with varying concentrations of this compound (e.g., 0.1 mM, 1 mM) or a vehicle control for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentrations of cytokines of interest (e.g., CCL17, IL-10, IL-12, IL-1β, IL-23) in the collected supernatants using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

T-Cell Activation and Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T-cell activation and proliferation.

TCell_Protocol start Start: Isolate T-Cells label Label T-Cells with Proliferation Dye (e.g., CFSE) start->label activate Activate T-Cells (e.g., anti-CD3/CD28 beads) label->activate treat Co-culture with this compound (various concentrations) activate->treat incubate Incubate (3-5 days) treat->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze

Workflow for T-cell proliferation assay.

Protocol Steps:

  • T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from PBMCs using negative selection with a magnetic-activated cell sorting (MACS) kit.

  • Cell Labeling: Label the isolated T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

  • T-Cell Activation: Activate the labeled T-cells using anti-CD3/CD28 antibody-coated beads at a bead-to-cell ratio of 1:1.

  • This compound Treatment: Co-culture the activated T-cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE fluorescence is indicative of cell proliferation.

Dendritic Cell Maturation Assay

This protocol describes how to assess the impact of this compound on the maturation of dendritic cells.

DC_Protocol start Start: Generate Immature DCs (from monocytes with GM-CSF + IL-4) treat Treat with this compound (various concentrations) +/- Maturation Stimulus (e.g., LPS) start->treat incubate Incubate (24-48 hours) treat->incubate stain Stain for Maturation Markers (CD80, CD86, MHC Class II) incubate->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for dendritic cell maturation assay.

Protocol Steps:

  • Generation of Immature DCs: Generate immature dendritic cells (iDCs) by culturing monocytes with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days.

  • This compound Treatment: Treat the iDCs with different concentrations of this compound in the presence or absence of a maturation stimulus, such as lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24-48 hours.

  • Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD86, and MHC Class II.

  • Flow Cytometry Analysis: Analyze the expression levels of the maturation markers by flow cytometry to assess the maturation state of the DCs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a significant modulator of immune responses. Its interactions with MGL and Galectin-3 can steer immune cells towards either pro- or anti-inflammatory phenotypes depending on the cellular context. The quantitative data and protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of this compound in immunity.

Future research should focus on:

  • Expanding the quantitative dataset to include a wider range of immune cell types and a broader panel of cytokines and functional readouts.

  • Elucidating the complete signaling cascades downstream of MGL and Galectin-3 engagement by this compound, including the identification of all interacting partners and regulatory nodes.

  • Investigating the in vivo effects of this compound in preclinical models of inflammatory diseases and cancer to validate its therapeutic potential.

  • Developing this compound-based agonists or antagonists to specifically target MGL or Galectin-3 for therapeutic intervention.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel target for immunomodulatory therapies.

References

The LacdiNac Glycan Motif: A Tale of Two Systems - Structural Divergence and Functional Implications in Parasitic Helminths versus Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The N,N'-diacetyllactosamine (LacdiNac or LDN) motif, a disaccharide composed of GalNAcβ1-4GlcNAc, represents a fascinating point of divergence in the glycosylation pathways of parasitic helminths and their mammalian hosts. While abundantly expressed and often elaborately modified on the surface of parasitic worms, its presence in mammals is comparatively restricted and tissue-specific. This technical guide provides an in-depth exploration of the structural and functional disparities of the this compound glycan in these two biological contexts. We delve into the biosynthesis, quantitative expression, and recognition of LDN, offering detailed experimental protocols and comparative data to inform research and therapeutic development. The distinct immunomodulatory roles of helminth LDN, particularly its interaction with host lectins, are highlighted as a key area for the development of novel anti-parasitic drugs and immunotherapeutics.

Introduction

Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The this compound (LDN) structure is a prime example of how variations in glycan expression can lead to distinct functional outcomes. In parasitic helminths, such as Schistosoma mansoni and Trichinella spiralis, LDN and its fucosylated derivatives (LDNF) are prominent features of the glycome, playing crucial roles in host-parasite interactions, including immune evasion and modulation.[1][2][3] Conversely, in mammals, LDN is a rare glycan motif, with its expression tightly regulated and linked to specific physiological functions.[4] This guide aims to provide a comprehensive technical overview of the structural and functional differences in LDN glycosylation between these two systems, equipping researchers with the knowledge to exploit these differences for therapeutic benefit.

Biosynthesis of the this compound Motif

The synthesis of the LDN disaccharide is catalyzed by a specific class of glycosyltransferases known as β1,4-N-acetylgalactosaminyltransferases (β4GalNAc-Ts).

Mammalian Biosynthesis

In mammals, two key enzymes, β4GalNAc-T3 and β4GalNAc-T4 , are responsible for the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to a terminal N-acetylglucosamine (GlcNAc) residue on N- and O-glycans.[5][6][7] These enzymes exhibit distinct tissue-specific expression patterns, contributing to the restricted distribution of LDN in mammalian glycoproteins.[4] While both enzymes can synthesize the LDN structure, they show different substrate specificities and kinetic properties.[5][6]

Helminth Biosynthesis

The enzymatic machinery for LDN synthesis in parasitic helminths is less well-characterized than its mammalian counterpart. However, the abundance of LDN structures in these organisms suggests the presence of highly active β4GalNAc-transferases.[8][9] Characterization of a polypeptide N-acetylgalactosaminyltransferase from Echinococcus granulosus has revealed unique structural features, including an unusual lectin domain, suggesting potential differences in substrate recognition and regulation compared to mammalian enzymes.[8][9] Further research is needed to fully elucidate the specificities and kinetics of helminth β4GalNAc-Ts.

Quantitative Comparison of this compound Expression

A direct quantitative comparison of LDN expression between parasitic helminths and mammals is challenging due to the diversity of species and tissues. However, glycomic studies consistently demonstrate a significantly higher abundance of LDN and its derivatives in helminths.

Organism/Tissue Glycan Type Relative Abundance of LDN/LDNF Reference
Schistosoma mansoni (adult worm)N-glycansHigh[1]
Schistosoma mansoni (eggs)N-glycans, O-glycans, GlycolipidsHigh[1][10][11]
Trichinella spiralis (muscle larvae)N-glycansHigh (often with phosphorylcholine)[2][3][12]
Human Prostate Cancer TissueN-glycansEnhanced expression compared to normal tissue[4]
Human Breast Cancer TissueN-glycansDecreased expression during progression[4]
Bovine Pituitary GlycohormonesN-glycansPresent, but in limited quantities[4]

Table 1: Comparative Expression of this compound in Parasitic Helminths and Mammals. This table summarizes the relative abundance of LDN and its derivatives in selected helminth species and mammalian tissues based on available glycomic data.

Structural Diversity of this compound Glycans

The functional diversity of LDN is further expanded by a range of modifications, particularly in parasitic helminths.

  • Fucosylation: The addition of fucose residues to the GlcNAc of the LDN core creates fucosylated this compound (LDNF), a highly immunogenic motif found in Schistosoma mansoni and Trichinella spiralis.[1][2][13]

  • Sialylation and Sulfation: In mammals, LDN can be capped with sialic acid or sulfate (B86663) groups, which can influence protein half-life and receptor recognition.[4][14]

  • Phosphorylcholine Modification: Trichinella spiralis N-glycans often feature LDN structures modified with phosphorylcholine, a modification also observed in other nematodes.[3][12]

Recognition of this compound by Host Lectins: The Galectin-3 Interaction

A critical aspect of the host-parasite interface is the recognition of helminth glycans by host immune receptors. The mammalian C-type lectin galectin-3 has emerged as a key receptor for LDN.

Galectin-3 exhibits a higher binding affinity for LDN compared to the more common LacNAc (Galβ1-4GlcNAc) disaccharide.[15][16] This preferential binding is a crucial event in the host's immune response to helminth infection.

Ligand Receptor Binding Affinity (Kd) Inhibition Constant (IC50) Reference
This compound (LDN)Human Galectin-3-Lower IC50 than LacNAc[17]
LacNAcHuman Galectin-3-Higher IC50 than LDN[17]
LDN-conjugated BSAHuman Galectin-3High AffinityPotent Inhibitor[15][16]

Table 2: Binding Affinities and Inhibition Constants for Galectin-3 Interactions. This table presents available data on the interaction between galectin-3 and LDN-containing ligands. Exact Kd values are often context-dependent and vary with the experimental setup.

Signaling Pathways

The interaction between helminth LDN and host galectin-3 triggers downstream signaling cascades that modulate the host's immune response.

Galectin-3 Signaling upon LDN Binding

Binding of multivalent LDN-containing glycoproteins from helminths to galectin-3 on the surface of immune cells, such as macrophages and T cells, can lead to the formation of a galectin-glycan lattice.[18][19] This lattice formation can modulate the signaling output of various cell surface receptors, influencing processes like apoptosis, cell activation, and cytokine production.[20][21][22]

Galectin3_Signaling Helminth_LDN Helminth LDN Glycoprotein (B1211001) Galectin3 Galectin-3 Helminth_LDN->Galectin3 Binding Lattice Galectin-Glycan Lattice Galectin3->Lattice Oligomerization Receptor Cell Surface Receptors (e.g., TCR, EGFR) Lattice->Receptor Clustering & Modulation Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation/Inhibition Immune_Modulation Immune Modulation (Apoptosis, Cytokine Release) Signaling_Cascade->Immune_Modulation

Galectin-3 signaling pathway initiated by helminth LDN.
Intracellular Signaling of Galectin-3

Galectin-3 also has intracellular functions and can translocate to the cytoplasm and nucleus, where it can interact with various signaling molecules, including components of the Wnt/β-catenin and apoptosis pathways.[20][21]

Intracellular_Galectin3_Signaling Galectin3_cyto Cytoplasmic Galectin-3 Bcl2 Bcl-2 Family Proteins Galectin3_cyto->Bcl2 Interaction Galectin3_nuc Nuclear Galectin-3 Galectin3_cyto->Galectin3_nuc Translocation Apoptosis_reg Apoptosis Regulation Bcl2->Apoptosis_reg Beta_catenin β-catenin Galectin3_nuc->Beta_catenin Interaction Wnt_signaling Wnt Signaling Pathway Beta_catenin->Wnt_signaling

Intracellular signaling roles of Galectin-3.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Glycoprotein Extraction from Helminth Tissues

Glycoprotein_Extraction Start Start: Helminth Tissue Homogenization Homogenization in Lysis Buffer (with protease inhibitors) Start->Homogenization Centrifugation1 Centrifugation (remove insoluble debris) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant (Crude Protein Extract) Centrifugation1->Supernatant1 Affinity_Chromatography Lectin Affinity Chromatography (e.g., Con A for N-glycans) Supernatant1->Affinity_Chromatography Elution Elution with Competitive Sugar Affinity_Chromatography->Elution Dialysis Dialysis/Desalting Elution->Dialysis End End: Purified Glycoproteins Dialysis->End

Workflow for glycoprotein extraction from helminth tissues.

Protocol:

  • Homogenization: Homogenize fresh or frozen helminth tissue in a suitable lysis buffer containing a cocktail of protease inhibitors to prevent protein degradation.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet insoluble material.

  • Glycoprotein Enrichment: Apply the supernatant to a lectin affinity chromatography column (e.g., Concanavalin A-Sepharose for mannose-containing N-glycans).

  • Elution: Elute the bound glycoproteins using a competitive sugar (e.g., α-methyl mannoside for Con A).

  • Buffer Exchange: Perform dialysis or use desalting columns to remove the competitive sugar and exchange the buffer.

  • Quantification: Determine the protein concentration of the purified glycoprotein fraction.

Enzymatic Release of N- and O-Glycans

Glycan_Release Start Start: Purified Glycoprotein Denaturation Denaturation (SDS, DTT) Start->Denaturation Alkylation Alkylation (Iodoacetamide) Denaturation->Alkylation PNGaseF N-Glycan Release (PNGase F Digestion) Alkylation->PNGaseF Beta_Elimination O-Glycan Release (Reductive β-elimination) Alkylation->Beta_Elimination N_Glycans Released N-Glycans PNGaseF->N_Glycans End End: Purified Glycans for Analysis N_Glycans->End O_Glycans Released O-Glycans Beta_Elimination->O_Glycans O_Glycans->End

Workflow for enzymatic and chemical release of N- and O-glycans.

N-Glycan Release (PNGase F): [23][24]

  • Denaturation: Denature the glycoprotein sample by heating in the presence of SDS and a reducing agent like DTT.

  • Alkylation: Alkylate the reduced cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Enzymatic Digestion: Add PNGase F to the denatured glycoprotein and incubate to release the N-glycans.

  • Purification: Separate the released N-glycans from the protein backbone using a solid-phase extraction cartridge (e.g., C18).

O-Glycan Release (Reductive β-elimination): [23][25][26]

  • Chemical Reaction: Treat the glycoprotein with a solution of sodium borohydride (B1222165) in sodium hydroxide.

  • Incubation: Incubate the reaction mixture to facilitate the release of O-glycans as alditols.

  • Neutralization: Neutralize the reaction with acid.

  • Purification: Desalt the released O-glycans using a cation exchange resin.

Mass Spectrometry for this compound Identification

Mass spectrometry (MS) is a powerful tool for the structural characterization of glycans.[27][28][29]

Sample Preparation:

  • Permethylation: Derivatize the released glycans by permethylation to improve ionization efficiency and stabilize sialic acids.

  • Purification: Purify the permethylated glycans using a C18 Sep-Pak cartridge.

MS Analysis:

  • Instrumentation: Utilize a MALDI-TOF/TOF or ESI-QTOF mass spectrometer.

  • Matrix (for MALDI): Use 2,5-dihydroxybenzoic acid (DHB) as the matrix.

  • Acquisition Mode: Acquire spectra in positive ion mode.

  • Tandem MS (MS/MS): Fragment precursor ions to obtain structural information, including linkage analysis. The presence of a characteristic fragment ion corresponding to the this compound disaccharide can confirm its presence.

Surface Plasmon Resonance (SPR) for Lectin-Glycan Interaction Analysis

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[30][31][32][33][34]

SPR_Workflow Start Start: SPR Sensor Chip Immobilization Immobilize Ligand (e.g., Galectin-3) Start->Immobilization Blocking Block Unreacted Sites Immobilization->Blocking Analyte_Injection Inject Analyte (LDN-containing glycoprotein) Blocking->Analyte_Injection Association Association Phase (Measure kon) Analyte_Injection->Association Dissociation Dissociation Phase (Measure koff) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration End End: Determine Binding Kinetics (Kd) Dissociation->End

Workflow for Surface Plasmon Resonance analysis.

Protocol:

  • Ligand Immobilization: Covalently immobilize the lectin (e.g., galectin-3) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the LDN-containing glycoprotein (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgram to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The stark contrast in the expression and function of the this compound glycan motif between parasitic helminths and mammals presents a compelling area for further investigation and therapeutic exploitation. The abundance of LDN on the surface of helminths makes it an attractive target for the development of novel anti-parasitic drugs and vaccines. Furthermore, understanding the immunomodulatory mechanisms mediated by helminth LDN and its interaction with host lectins like galectin-3 could pave the way for new therapeutic strategies for autoimmune and inflammatory diseases.

Future research should focus on:

  • Detailed characterization of helminth β4GalNAc-transferases: Elucidating the structure, function, and substrate specificity of these enzymes could enable the design of specific inhibitors.

  • Quantitative glycomic and glycoproteomic studies: Direct comparative analysis of LDN expression in various helminth species and their corresponding host tissues will provide a more precise understanding of the differences in glycosylation.

  • Elucidation of downstream signaling pathways: A comprehensive understanding of the signaling events triggered by the LDN-galectin-3 interaction is crucial for developing targeted immunomodulatory therapies.

By continuing to unravel the complexities of this compound biology, the scientific community can leverage this knowledge to address significant challenges in both infectious and chronic diseases.

References

The Lacdinac Epitope: A Technical Guide to its Discovery, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N,N'-diacetyllactosamine (LacdiNAc or LDN) epitope, a disaccharide composed of GalNAcβ1-4GlcNAc, has emerged from relative obscurity to become a significant focus of research in glycobiology, particularly in the fields of oncology and immunology. Initially identified in invertebrates, advanced analytical techniques have revealed its presence in mammalian glycoproteins, where it plays crucial roles in various biological processes.[1][2][3] This technical guide provides an in-depth overview of the discovery and initial characterization of the this compound epitope. It details the biosynthetic pathways, explores its functional roles in cellular signaling, and offers comprehensive protocols for its detection and analysis. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate this important glycan structure and its potential as a therapeutic target and biomarker.

Discovery and Structure

The this compound epitope (GalNAcβ1→4GlcNAc) was first identified as a significant glycan structure on N- and O-glycans in invertebrates, particularly parasitic helminths.[1][2] For a considerable time, it was thought to be rare in mammals. However, with the advent of more sensitive analytical methods in glycobiology, the this compound structure was also detected in a variety of mammalian glycoproteins, albeit often as a minor component compared to the more common N-acetyllactosamine (LacNAc) epitope (Galβ1-4GlcNAc).[1][2]

The this compound moiety can be further modified by sialylation, sulfation, and/or fucosylation, leading to a diverse array of functional epitopes.[1][2][4][5] For instance, the sulfated form was first identified on the bovine pituitary hormone lutropin.[1] These modifications play a critical role in the biological recognition and function of this compound-containing glycoproteins.

Biosynthesis of the this compound Epitope

The biosynthesis of the this compound epitope is primarily catalyzed by two key enzymes, β1,4-N-acetylgalactosaminyltransferases 3 and 4 (β4GalNAcT3 and β4GalNAcT4).[1][6] These enzymes are type-II transmembrane proteins located in the trans-Golgi network.[1] They catalyze the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to terminal N-acetylglucosamine (GlcNAc) residues on both N- and O-glycans.[1][6]

The expression of β4GalNAcT3 and β4GalNAcT4 is tissue-specific, which contributes to the differential expression of the this compound epitope in various cell types and disease states.[3][7]

Below is a diagram illustrating the core biosynthetic pathway of the this compound epitope and its subsequent modifications.

LacdiNAc_Biosynthesis UDP_GalNAc UDP-GalNAc This compound This compound (GalNAcβ1-4GlcNAc) UDP_GalNAc->this compound β4GalNAcT3 β4GalNAcT4 GlcNAc_Terminus Terminal GlcNAc (on N- or O-glycan) GlcNAc_Terminus->this compound Sialylated_this compound Sialylated this compound This compound->Sialylated_this compound Sialyltransferases Sulfated_this compound Sulfated this compound This compound->Sulfated_this compound Sulfotransferases Fucosylated_this compound Fucosylated this compound This compound->Fucosylated_this compound Fucosyltransferases

Caption: Biosynthetic pathway of the this compound epitope and its modifications.

Biological Significance and Signaling Pathways

The this compound epitope is involved in a multitude of biological processes, ranging from immune regulation to cancer progression. Its expression is often altered in disease states, making it a potential biomarker and therapeutic target.

Role in Cancer

The expression of the this compound epitope is differentially regulated in various cancers. For instance, its expression is reportedly decreased in breast cancer, while it is upregulated in prostate, ovarian, and pancreatic cancers.[2][3] This differential expression is often correlated with tumor progression and malignancy.[3]

The this compound moiety on cell surface glycoproteins, such as β1-integrin and the epidermal growth factor receptor (EGFR), can modulate their function and downstream signaling pathways.[1][6] This modulation can impact cell adhesion, migration, and proliferation. The signaling molecules affected include focal adhesion kinase (FAK), Akt, and extracellular signal-regulated kinase (ERK).[1][7]

Interaction with Lectins

The this compound epitope is recognized by specific lectins, which are carbohydrate-binding proteins. A key interaction is with galectin-3, a β-galactoside-binding lectin implicated in inflammation, immunity, and cancer. The binding of galectin-3 to this compound can mediate cell-cell and cell-matrix interactions.

Below is a diagram illustrating the signaling pathway modulated by this compound expression on cell surface receptors.

LacdiNAc_Signaling cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm Integrin β1-Integrin FAK FAK Integrin->FAK Activation EGFR EGFR Akt Akt EGFR->Akt Activation ERK ERK EGFR->ERK Activation This compound This compound This compound->Integrin This compound->EGFR FAK->Akt Cell_Response Cell Adhesion Migration Proliferation Akt->Cell_Response ERK->Cell_Response

Caption: this compound-mediated signaling pathway.

Quantitative Data

Precise quantification of this compound expression and its binding affinities is crucial for understanding its biological roles. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Wisteria floribunda Agglutinin (WFA) for this compound and Related Monosaccharides

LigandDissociation Constant (KD)Reference
This compound (GalNAcβ1-4GlcNAc)5.45 x 10-6 M[8]
N-Acetylgalactosamine (GalNAc)9.24 x 10-5 M[8]
Galactose (Gal)4.67 x 10-4 M[8]

Table 2: Differential Expression of this compound in Human Cancers

Cancer TypeChange in this compound ExpressionKey Glycoproteins AffectedReference
Breast CancerDecreasedβ1-integrin[2][3]
Prostate CancerIncreasedProstate-Specific Antigen (PSA)[2][3][9]
Ovarian CancerIncreasedVarious cell surface glycoproteins[2]
Pancreatic CancerIncreasedVarious cell surface glycoproteins[2]
NeuroblastomaDecreasedβ1-integrin[7]

Experimental Protocols

This section provides detailed methodologies for the detection and analysis of the this compound epitope.

Detection of this compound using Lectin Staining (Wisteria floribunda Agglutinin - WFA)

WFA is a lectin that preferentially binds to terminal GalNAc residues, with a particularly high affinity for the this compound structure.[8][9]

This protocol outlines the steps for detecting the this compound epitope in formalin-fixed, paraffin-embedded tissue sections using WFA.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%), 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Lectin Incubation:

    • Incubate sections with biotinylated WFA (diluted in blocking buffer) overnight at 4°C. The optimal concentration should be determined empirically.

  • Detection:

    • Rinse with PBS.

    • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

    • Rinse with PBS.

  • Visualization:

    • Develop the signal using a suitable chromogen substrate (e.g., DAB).

    • Monitor the color development under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Containing Glycoproteins

This protocol describes a sandwich ELISA for the quantification of glycoproteins bearing the this compound epitope.

  • Plate Coating:

    • Synthesize this compound-conjugated Bovine Serum Albumin (BSA) to serve as a capture agent.

    • Coat a high-binding 96-well plate with the this compound-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate with PBST.

    • Add serially diluted standards (purified this compound-containing glycoprotein) and samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Lectin Incubation:

    • Wash the plate with PBST.

    • Add biotinylated WFA diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate with PBST.

    • Add streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.

  • Substrate Addition and Measurement:

    • Wash the plate with PBST.

    • Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

Below is a diagram illustrating the workflow for the this compound ELISA.

LacdiNAc_ELISA_Workflow Start Start Coat_Plate Coat Plate with This compound-BSA Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Sample Add Sample/Standard Block->Add_Sample Add_WFA Add Biotinylated WFA Add_Sample->Add_WFA Add_Streptavidin_HRP Add Streptavidin-HRP Add_WFA->Add_Streptavidin_HRP Add_Substrate Add TMB Substrate Add_Streptavidin_HRP->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for a sandwich ELISA to detect this compound-containing glycoproteins.

Mass Spectrometry for this compound Glycan Analysis

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycans, including the identification and localization of the this compound epitope.

  • N-Glycan Release:

    • Denature the glycoprotein (B1211001) sample.

    • Release N-glycans from the protein backbone using the enzyme PNGase F.

  • Purification:

    • Separate the released glycans from the protein and other contaminants using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Permethylation:

    • Chemically derivatize the glycans by permethylation. This process replaces all free hydroxyl and N-acetyl groups with methyl groups, which improves their stability and ionization efficiency in the mass spectrometer.

  • Sample Preparation:

    • Co-crystallize the permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

  • MALDI-TOF MS Analysis:

    • Acquire a mass spectrum in positive ion mode. The masses of the detected ions will correspond to the permethylated glycans.

  • MS/MS Fragmentation Analysis:

    • Select precursor ions of interest (those potentially containing this compound) for fragmentation analysis (MS/MS).

    • The fragmentation pattern will provide information about the sequence and linkage of the monosaccharides. The presence of a characteristic fragment ion at m/z 407 (HexNAc2) is indicative of a this compound motif.[10]

Conclusion

The discovery and characterization of the this compound epitope have significantly advanced our understanding of the roles of glycans in health and disease. Its differential expression in various cancers and its involvement in key signaling pathways highlight its potential as a valuable biomarker and a target for novel therapeutic interventions. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the biology of the this compound epitope and unlock its full clinical potential. As glycomic technologies continue to evolve, we can anticipate even deeper insights into the complex world of this compound and its impact on cellular function.

References

Methodological & Application

Application Note: Detection of LacdiNAc Glycans using Wisteria floribunda Agglutinin (WFA) Lectin Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The LacdiNAc (GalNAcβ1-4GlcNAc) structure is a crucial carbohydrate motif found on various glycoproteins and glycolipids. Its expression is often altered in different physiological and pathological states, including cancer and inflammation, making it a significant biomarker. Wisteria floribunda agglutinin (WFA) is a lectin that specifically recognizes terminal N-acetylgalactosamine (GalNAc) residues, exhibiting a high affinity for the this compound structure. Lectin blotting with WFA provides a sensitive and specific method for the detection and characterization of this compound-bearing glycoconjugates in complex biological samples. This protocol outlines the detailed procedure for performing WFA lectin blotting.

Principle

The WFA lectin blotting technique is analogous to a Western blot. It involves the separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by their transfer to a solid-phase membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with labeled WFA, which binds specifically to glycoproteins carrying the this compound moiety. The detection of this binding is typically achieved through a colorimetric or chemiluminescent reaction, allowing for the visualization of specific protein bands.

Experimental Protocol: WFA Lectin Blotting

This protocol details the steps for the detection of this compound-modified glycoproteins using biotinylated WFA followed by chemiluminescent detection.

1. Sample Preparation

  • Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • For analysis, mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

2. SDS-PAGE and Protein Transfer

  • Load the denatured protein samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.

  • Run the gel electrophoresis under standard conditions until adequate separation is achieved.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Successful transfer can be confirmed by staining the membrane with Ponceau S solution.

3. Membrane Blocking and WFA Incubation

  • Wash the membrane briefly with Tris-buffered saline containing Tween 20 (TBST).

  • Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.

  • Dilute the biotinylated WFA lectin in the blocking buffer to the recommended working concentration (see Table 1).

  • Incubate the membrane with the diluted WFA solution overnight at 4°C with gentle agitation.

4. Washing and Secondary Incubation

  • Following incubation with WFA, wash the membrane three times with TBST for 10 minutes each to remove unbound lectin.

  • Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin, diluted in blocking buffer according to the manufacturer's instructions (see Table 1), for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times with TBST for 10 minutes each to remove unbound streptavidin-HRP.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Table 1: Quantitative Data for WFA Lectin Blotting

Parameter Recommended Range/Value Notes
Protein Load per Lane 20 - 50 µgOptimal amount may vary depending on the abundance of the target glycoprotein.
Blocking Buffer 3% BSA in TBSTCarbo-Free Blocking Solution can also be used to reduce background from glycoproteins in the blocker.
Biotinylated WFA Concentration 1 - 5 µg/mLTitration may be necessary to determine the optimal concentration for your specific sample.
WFA Incubation Time Overnight at 4°C or 2 hours at RTOvernight incubation is often recommended for higher sensitivity.
Streptavidin-HRP Dilution 1:5,000 - 1:20,000Dilution should be optimized based on the manufacturer's instructions.
Streptavidin-HRP Incubation 1 hour at Room Temperature
Washing Buffer TBST (Tris-Buffered Saline, 0.1% Tween 20)

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for WFA lectin blotting.

WFA_Lectin_Blotting_Workflow cluster_prep Sample Preparation & Separation cluster_blot Blotting & Probing cluster_detect Detection p1 Protein Lysate Preparation p2 SDS-PAGE p1->p2 Load Sample p3 Protein Transfer (PVDF Membrane) p2->p3 p4 Blocking (3% BSA) p3->p4 p5 Incubation with Biotinylated WFA p4->p5 p6 Incubation with Streptavidin-HRP p5->p6 p7 ECL Substrate Incubation p6->p7 p8 Signal Detection (Imaging System) p7->p8

Caption: Experimental workflow for WFA lectin blotting.

WFA_Detection_Mechanism membrane PVDF Membrane glycoprotein Glycoprotein with this compound wfa Biotinylated WFA Lectin glycoprotein->wfa Binds to This compound strep Streptavidin-HRP wfa->strep Biotin-Streptavidin Interaction ecl ECL Substrate strep->ecl HRP catalyzes light Light Signal ecl->light Produces

Caption: WFA detection mechanism on the blotting membrane.

Application Notes and Protocols for Mass Spectrometry Analysis of Lacdinac-containing Glycopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GalNAcβ1→4GlcNAc moiety, also known as N,N'-diacetyllactosamine (LacdiNAc or LDN), is a significant glycan epitope found on both N- and O-linked glycans of glycoproteins.[1] Alterations in the expression of this compound have been implicated in various physiological and pathological processes, including immune responses, cell adhesion, and cancer progression.[2][3] In several cancers, such as prostate, ovarian, and pancreatic cancer, an enhanced expression of this compound is associated with tumor progression, whereas in breast cancer, its expression decreases.[1][2] This makes this compound-containing glycoproteins potential biomarkers and therapeutic targets.

Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization and quantification of glycopeptides. This document provides detailed application notes and protocols for the analysis of this compound-containing glycopeptides by mass spectrometry, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of this compound Glycopeptides in Cancer

Recent advances in quantitative glycoproteomics have enabled the identification and quantification of numerous this compound-containing glycopeptides, revealing their differential expression in cancerous tissues compared to healthy controls. A study on intrahepatic cholangiocarcinoma (ICC) identified a significant increase in this compound-containing N-glycopeptides in tumor tissues.[4] The following table summarizes the relative abundance (as fold change) of specific this compound-containing N-glycopeptides identified in ICC tumor tissue compared to adjacent non-tumorous tissue.

Glycoprotein (B1211001)UniProt IDGlycosylation SiteGlycan CompositionFold Change (Tumor vs. Normal)
Lysosome-associated membrane protein 2P13473N233HexNAc(4)Hex(3)dHex(1)>4
Integrin beta-1P05556N324HexNAc(5)Hex(3)dHex(1)>4
CD44 antigenP16070N57HexNAc(4)Hex(3)dHex(1)>4
Lysosomal acid phosphataseP11117N113HexNAc(4)Hex(3)dHex(1)>4
Galectin-3-binding proteinQ08380N412HexNAc(5)Hex(3)dHex(1)>4
C-mannosyltransferaseQ8NBP7N189HexNAc(4)Hex(3)dHex(1)>4
Lysosomal protective proteinP10619N290HexNAc(4)Hex(3)dHex(1)>4
Catenin beta-1P35222N157HexNAc(4)Hex(3)dHex(1)>2
E-cadherinP12830N633HexNAc(4)Hex(3)dHex(1)>2
Protein disulfide-isomerase A3P30101N136HexNAc(4)Hex(3)dHex(1)>2

Table adapted from Li J, et al. Mol Oncol. 2022. The table shows a selection of N-glycopeptides with this compound-containing glycans that were found to be significantly upregulated in intrahepatic cholangiocarcinoma (ICC) tumors compared to paracancerous tissues.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the analysis of this compound-containing glycopeptides, from sample preparation to mass spectrometry analysis.

Protocol 1: In-Solution Digestion of Glycoproteins

This protocol outlines an optimized method for the in-solution digestion of glycoproteins to generate glycopeptides suitable for mass spectrometry analysis.[5][6][7]

Materials:

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve 100 µg of the glycoprotein sample in 100 µL of 8 M urea in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with shaking.

  • Alkylation:

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight (16-18 hours).

  • Quenching and Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide/glycopeptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and glycopeptides with 50% ACN, 0.1% FA.

    • Dry the eluate using a vacuum centrifuge.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment of Glycopeptides

This protocol describes the enrichment of glycopeptides from the complex peptide mixture using HILIC solid-phase extraction.[8][9][10][11]

Materials:

  • HILIC SPE cartridges (e.g., aminopropyl-modified silica)

  • Loading/Wash Buffer: 85% ACN, 0.1% trifluoroacetic acid (TFA)

  • Elution Buffer: 5% ACN, 0.1% TFA

Procedure:

  • Cartridge Equilibration:

    • Equilibrate the HILIC SPE cartridge by washing with 1 mL of water, followed by 1 mL of 85% ACN, and finally 1 mL of Loading/Wash Buffer.[9]

  • Sample Loading:

    • Reconstitute the dried peptide/glycopeptide mixture from Protocol 1 in 100 µL of Loading/Wash Buffer.

    • Load the sample onto the equilibrated HILIC cartridge.

    • Collect the flow-through and re-apply it to the column to maximize binding.[9]

  • Washing:

    • Wash the cartridge with 1 mL of Loading/Wash Buffer to remove non-glycosylated peptides.[9]

  • Elution:

    • Elute the enriched glycopeptides with 500 µL of Elution Buffer.

    • Dry the eluted glycopeptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis of Enriched Glycopeptides

This protocol provides a general method for the analysis of enriched glycopeptides using a high-resolution mass spectrometer.[12][13][14][15]

Materials:

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried enriched glycopeptides in 20 µL of Solvent A.

  • LC Separation:

    • Inject 1-5 µL of the sample onto the analytical column.

    • Separate the glycopeptides using a gradient of 2% to 40% Solvent B over 90 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry Analysis:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Full MS Scan (MS1):

      • Scan range: m/z 400-2000

      • Resolution: 60,000 - 120,000

      • AGC target: 1e6

    • Tandem MS Scan (MS2):

      • Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

      • Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) of 25-30%.

      • Resolution: 15,000 - 30,000

      • AGC target: 5e4

      • Include a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.

  • Data Analysis:

    • Process the raw data using specialized glycoproteomics software (e.g., Byonic™, PEAKS Glycan, etc.).

    • Search against a relevant protein database, specifying trypsin as the enzyme and allowing for variable modifications of common N- and O-linked glycans, including those containing the this compound motif.

    • Identify this compound-containing glycopeptides by the presence of diagnostic oxonium ions, such as m/z 407.166 (HexNAc₂).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow A Glycoprotein Sample (Tissue, Cells, Biofluid) B Protein Extraction & Quantification A->B Lysis C In-Solution Digestion (Trypsin) B->C Reduction, Alkylation D Peptide & Glycopeptide Mixture C->D E HILIC Enrichment D->E F Enriched Glycopeptides E->F G LC-MS/MS Analysis F->G H Data Analysis (Glycoproteomics Software) G->H I Identification & Quantification of this compound Glycopeptides H->I

Caption: Experimental workflow for the analysis of this compound-containing glycopeptides.

signaling_pathway cluster_cell Cell Membrane node_protein node_protein node_glycan node_glycan node_pathway node_pathway node_effect node_effect Integrin β1-Integrin FAK FAK Integrin->FAK activates EGFR EGFR AKT AKT EGFR->AKT activates ERK ERK EGFR->ERK activates This compound This compound Glycosylation This compound->Integrin modifies This compound->EGFR modifies CellBehavior Altered Cell Proliferation, Adhesion, & Migration FAK->CellBehavior AKT->CellBehavior ERK->CellBehavior

Caption: Simplified signaling pathway involving this compound-modified glycoproteins.

References

Application Note: Structural Elucidation of LacdiNAc (GalNAc-GlcNAc) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyllactosamine (LacNAc) and its structural isomer N,N'-diacetyllactosamine (LacdiNAc), composed of a galactose (Gal) or N-acetylgalactosamine (GalNAc) linked to N-acetylglucosamine (GlcNAc), are fundamental disaccharide units of numerous biologically important glycans. The structural characterization of these disaccharides is crucial for understanding their roles in cell signaling, molecular recognition, and disease pathogenesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information on the structure, conformation, and dynamics of carbohydrates.[1][2] This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for the this compound disaccharide (GalNAc(β1-4)GlcNAc). The data is based on the analysis of a pentasaccharide containing the this compound moiety and serves as a reference for the structural confirmation of this disaccharide.[3]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O

ResidueProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
GlcNAc H-14.68J₁,₂ = 8.5
H-23.75
H-33.89
H-43.95
H-53.65
H-6a3.92
H-6b3.78
NAc2.05
GalNAc H-1'4.55J₁',₂' = 8.5
H-2'3.85
H-3'3.69
H-4'4.18
H-5'3.79
H-6'a3.82
H-6'b3.76
NAc'2.03

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

ResidueCarbonChemical Shift (δ, ppm)
GlcNAc C-1102.5
C-256.8
C-374.9
C-480.1
C-576.2
C-661.9
NAc (C=O)175.8
NAc (CH₃)23.4
GalNAc C-1'104.1
C-2'53.5
C-3'74.3
C-4'69.5
C-5'76.9
C-6'62.4
NAc' (C=O)175.5
NAc' (CH₃)23.2

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid complications in spectral analysis.

  • Lyophilization: Lyophilize the sample to remove any residual water or organic solvents.

  • Deuterium Exchange: To minimize the residual H₂O signal in ¹H NMR spectra, exchangeable protons (e.g., from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in D₂O, freezing, and lyophilizing. This process should be repeated three times.

  • Final Sample Preparation: Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity D₂O (99.96%).

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added (¹H and ¹³C at 0.00 ppm).

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.1. 1D ¹H NMR

  • Purpose: To obtain an overview of the proton signals, especially the anomeric protons which typically resonate in a less crowded region of the spectrum (around 4.5-5.5 ppm).

  • Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).

  • Key Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64

2.2. 1D ¹³C NMR

  • Purpose: To identify all carbon signals, including those of the anomeric carbons (typically 90-110 ppm), the sugar ring carbons (60-85 ppm), and the N-acetyl groups (C=O ~175 ppm, CH₃ ~23 ppm).

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Key Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons, primarily those on adjacent carbons (²JHH and ³JHH couplings). This helps in tracing the proton connectivity within each monosaccharide residue.

  • Pulse Sequence: Standard COSY pulse sequence.

  • Key Parameters:

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay: 1-2 seconds

2.4. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To correlate all protons within a spin system, even if they are not directly coupled. This is extremely useful for identifying all the protons belonging to a single monosaccharide residue, starting from a well-resolved anomeric proton signal.

  • Pulse Sequence: TOCSY with a spin-lock sequence (e.g., MLEV-17).

  • Key Parameters:

    • Mixing Time: 60-120 ms (B15284909) (a longer mixing time allows for magnetization transfer to more distant protons).

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay: 1-2 seconds

2.5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Sequence: HSQC with sensitivity enhancement.

  • Key Parameters:

    • ¹JCH Coupling Constant: ~145 Hz (average value for carbohydrates).

    • Number of Increments (t1): 128-256

    • Number of Scans per Increment: 4-16

    • Relaxation Delay: 1-2 seconds

2.6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is a key experiment for determining the glycosidic linkage by observing correlations between the anomeric proton of one residue and a carbon of the adjacent residue.

  • Pulse Sequence: HMBC, optimized for long-range couplings.

  • Key Parameters:

    • Long-range JCH Coupling Constant: 4-8 Hz.

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 16-64

    • Relaxation Delay: 1-2 seconds

2.7. 2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space, irrespective of through-bond connectivity. This is crucial for determining the stereochemistry of the glycosidic linkage and the overall 3D conformation of the disaccharide. ROESY is often preferred over NOESY for molecules of this size as it avoids the issue of zero NOE enhancement.

  • Pulse Sequence: ROESY with a spin-lock sequence.

  • Key Parameters:

    • Mixing Time: 200-500 ms.

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 16-32

    • Relaxation Delay: 1-2 seconds

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Sample (>95% Purity) Lyophilize Lyophilization Sample->Lyophilize D2O_Exchange Deuterium Exchange (3x) Lyophilize->D2O_Exchange Dissolve Dissolve in D2O with Internal Standard D2O_Exchange->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_H1 1D ¹H NMR Assign_Spins Assign Intra-residue Spin Systems (COSY, TOCSY) OneD_H1->Assign_Spins OneD_C13 1D ¹³C NMR Assign_CH Assign ¹H-¹³C Pairs (HSQC) OneD_C13->Assign_CH COSY 2D ¹H-¹H COSY COSY->Assign_Spins TOCSY 2D ¹H-¹H TOCSY TOCSY->Assign_Spins HSQC 2D ¹H-¹³C HSQC HSQC->Assign_CH HMBC 2D ¹H-¹³C HMBC Determine_Linkage Determine Glycosidic Linkage (HMBC, ROESY) HMBC->Determine_Linkage ROESY 2D ¹H-¹H ROESY ROESY->Determine_Linkage Determine_Stereo Determine Stereochemistry and Conformation (ROESY, J-couplings) ROESY->Determine_Stereo Assign_Spins->Determine_Linkage Assign_CH->Determine_Linkage Determine_Linkage->Determine_Stereo Final_Structure Final Structure Confirmation Determine_Stereo->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound by NMR spectroscopy.

nmr_correlations cluster_glcnac GlcNAc Residue cluster_galnac GalNAc Residue G1 H-1 G2 H-2 G1->G2 COSY/TOCSY G3 H-3 G2->G3 COSY/TOCSY G4 H-4 G3->G4 COSY/TOCSY G5 H-5 G4->G5 COSY/TOCSY G6 H-6a/b G5->G6 COSY/TOCSY GC1 C-1 GC4 C-4 GA1 H-1' GA1->G4 ROESY (through-space) GA1->GC4 HMBC (³JCH) GA2 H-2' GA1->GA2 COSY/TOCSY GA3 H-3' GA2->GA3 COSY/TOCSY GA4 H-4' GA3->GA4 COSY/TOCSY GA5 H-5' GA4->GA5 COSY/TOCSY GA6 H-6'a/b GA5->GA6 COSY/TOCSY GAC1 C-1'

Caption: Key 2D NMR correlations for determining the glycosidic linkage in this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of LacdiNAc-Terminated Glycoconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GalNAcβ1-4GlcNAc (N,N'-diacetyllactosamine or LacdiNAc) motif is a terminal disaccharide found on N- and O-linked glycans of a variety of glycoproteins.[1][2][3] The expression of this compound-terminated glycoconjugates is often tissue-specific and has been implicated in various biological processes, including cell differentiation, immune responses, and cancer progression.[1][2][4][5] Altered this compound expression is a hallmark of several cancers, making these structures attractive targets for diagnostics and therapeutic interventions.[1][4][5][6] The enzymatic synthesis of this compound-terminated glycoconjugates provides a powerful tool for studying their biological functions and for the development of novel glycan-based drugs and materials.[7][8]

This document provides detailed protocols for the enzymatic synthesis of this compound-terminated glycoconjugates, summarizes key quantitative data for the enzymes involved, and illustrates the relevant biological pathways.

Key Enzymes in this compound Synthesis

The biosynthesis of the this compound structure is primarily catalyzed by two β1,4-N-acetylgalactosaminyltransferases (β4GalNAcTs):

  • β4GalNAcT3 and β4GalNAcT4 : These enzymes transfer N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to a terminal N-acetylglucosamine (GlcNAc) residue on a glycan acceptor.[1][4][5][9]

  • Mutant β1,4-galactosyltransferase I (β4GalT1 Y284L) : A point mutation (Y284L in the human enzyme) in the common β4GalT1 enzyme can switch its donor specificity from UDP-galactose (UDP-Gal) to UDP-GalNAc, enabling it to synthesize this compound structures.[7][8] This mutant provides a readily accessible catalytic tool for this compound synthesis.

Quantitative Data for this compound Synthesis

The following table summarizes available quantitative data for enzymes used in the synthesis of this compound-terminated glycoconjugates. Further research is needed to fully characterize the kinetic parameters of these enzymes under various conditions.

EnzymeDonor SubstrateAcceptor Substrate(s)Reported YieldKey CationsOptimal pH
β4GalNAcT3 UDP-GalNAcGlcNAc-terminated N- and O-glycansNot specifiedMn²⁺~7.4
β4GalNAcT4 UDP-GalNAcGlcNAc-terminated N- and O-glycansNot specifiedMn²⁺Not specified
mutant β4GalT1 Y284L UDP-GalNAcGlcNAc-terminated acceptors44-54%[7]Mn²⁺~6.8

Experimental Protocols

General Considerations
  • Enzyme Source : Recombinantly expressed and purified enzymes are recommended for optimal results.

  • Acceptor Substrate : The choice of acceptor substrate will depend on the desired final glycoconjugate. This can range from simple GlcNAc monosaccharides with linkers to complex glycoproteins with terminal GlcNAc residues.

  • Reaction Monitoring : Reaction progress can be monitored by various methods, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), or mass spectrometry.

  • Purification : The final this compound-terminated glycoconjugate can be purified from the reaction mixture using techniques such as gel permeation chromatography or affinity chromatography.[7]

Protocol 1: Enzymatic Synthesis of a this compound Disaccharide using Mutant β4GalT1 Y284L

This protocol describes the synthesis of a simple this compound disaccharide from a GlcNAc acceptor.

Materials:

  • Recombinant human β1,4-galactosyltransferase I (Y284L mutant)

  • UDP-GalNAc (donor substrate)

  • GlcNAc-linker (e.g., GlcNAc-β-O-(CH₂)₂-NH-tBoc) (acceptor substrate)

  • Reaction Buffer: 100 mM MOPS, 25 mM KCl, pH 6.8

  • MnCl₂ solution (1 M)

  • Alkaline phosphatase

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • GlcNAc-linker acceptor (e.g., 5 mM final concentration)

    • UDP-GalNAc (e.g., 7.5 mM final concentration)

    • Reaction Buffer

    • MnCl₂ (10 mM final concentration)

    • Alkaline phosphatase (to remove inhibitory UDP by-product)

    • Mutant β4GalT1 Y284L enzyme (empirically determined optimal amount)

  • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, terminate it by heating at 100°C for 5 minutes.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Purify the supernatant containing the this compound product by gel permeation chromatography to separate the product from the enzyme, unreacted substrates, and salts.

  • Analyze the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Glycosyltransferase Activity Assay for this compound Synthesis

This protocol can be used to determine the activity of β4GalNAcT3 or β4GalNAcT4.

Materials:

  • Recombinant β4GalNAcT3 or β4GalNAcT4

  • UDP-GalNAc

  • Acceptor substrate (e.g., a fluorescently labeled GlcNAc-terminated oligosaccharide)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 0.5% Triton X-100[9]

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the reaction mixture in a total volume of 10 µL:

    • Acceptor substrate (e.g., 10 µM)

    • UDP-GalNAc (e.g., 1 mM)

    • Reaction Buffer

    • β4GalNAcT enzyme (purified or in cell lysate)

  • Incubate at 37°C for a defined period (e.g., 1-3 hours).[9]

  • Terminate the reaction by heating at 100°C for 3 minutes.

  • Analyze the reaction mixture by reverse-phase HPLC to separate the this compound product from the unreacted acceptor substrate.

  • Quantify the product formation by integrating the peak areas from the HPLC chromatogram.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Monitoring & Termination cluster_3 Purification & Analysis Enzyme Enzyme Reaction_Mixture Reaction_Mixture Enzyme->Reaction_Mixture UDP-GalNAc (Donor) UDP-GalNAc (Donor) UDP-GalNAc (Donor)->Reaction_Mixture GlcNAc-Acceptor GlcNAc-Acceptor GlcNAc-Acceptor->Reaction_Mixture Buffer (pH, Cations) Buffer (pH, Cations) Buffer (pH, Cations)->Reaction_Mixture Incubation Incubation (37°C, 24-48h) Reaction_Mixture->Incubation Monitoring Reaction Monitoring (HPLC/TLC) Incubation->Monitoring Termination Heat Inactivation Monitoring->Termination Purification Purification (Chromatography) Termination->Purification Analysis Analysis (MS/NMR) Purification->Analysis Final_Product This compound-Glycoconjugate Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound-terminated glycoconjugates.

This compound-Mediated Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor β1-Integrin / EGFR This compound This compound Receptor->this compound FAK FAK Receptor->FAK Modulates PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Src Src FAK->Src Paxillin Paxillin Src->Paxillin Response Changes in: - Proliferation - Migration - Adhesion Paxillin->Response AKT AKT PI3K->AKT AKT->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response

Caption: Modulation of signaling pathways by this compound expression on cell surface receptors.

Biological Significance and Applications

The presence of this compound on cell surface glycoproteins, such as β1-integrin and EGFR, can significantly modulate intracellular signaling pathways.[2][4] For example, changes in this compound expression have been shown to alter the phosphorylation status and activity of downstream signaling molecules including Focal Adhesion Kinase (FAK), Src, Paxillin, AKT, and ERK.[4][6] This modulation of key signaling cascades can, in turn, affect critical cellular processes like proliferation, migration, and adhesion, which are often dysregulated in cancer.[2][4][5]

The ability to synthesize specific this compound-terminated glycoconjugates is crucial for:

  • Investigating Structure-Function Relationships : Understanding how specific glycan structures influence protein function and cell behavior.

  • Developing Diagnostic Tools : Creating probes and antibodies that can detect aberrant this compound expression on cancer cells.

  • Designing Novel Therapeutics : Engineering glycoproteins with optimized glycosylation patterns for improved therapeutic efficacy or developing glycomimetics that can interfere with pathological this compound-mediated interactions.[7]

Conclusion

The enzymatic synthesis of this compound-terminated glycoconjugates offers a precise and efficient method for producing these important biomolecules. The protocols and data presented here provide a foundation for researchers to explore the diverse roles of this compound in biology and to leverage this knowledge for the development of new diagnostics and therapeutics. Further characterization of the enzymes involved will undoubtedly refine these synthetic strategies and expand their applications.

References

Application Notes and Protocols for Studying β4GalNAcT Gene Function Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β4-N-acetylgalactosaminyltransferase (β4GalNAcT) gene family plays a crucial role in post-translational modification by synthesizing N,N'-diacetyllactosamine (LacdiNAc) structures on glycans. These modifications are implicated in a variety of cellular processes, including cell signaling, adhesion, and differentiation. Dysregulation of β4GalNAcT gene expression has been linked to several diseases, most notably cancer, where it can influence tumor progression and metastasis. The advent of CRISPR-Cas9 technology provides a powerful tool for precisely editing the genome to study the function of these genes with high specificity.

This document provides detailed application notes and protocols for utilizing CRISPR-based technologies—including CRISPR knockout (CRISPR-KO), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa)—to investigate the functional roles of β4GalNAcT genes.

Data Presentation

Table 1: Functional Consequences of CRISPR-mediated Perturbation of β4GalNAcT Genes

This table summarizes the quantitative effects of altering β4GalNAcT gene expression on cellular phenotypes.

Gene TargetCRISPR MethodCell LinePhenotypic AssayQuantitative ResultReference
B4GALNT2 CRISPR/Cas9 Knockout ScreenHuh7Human Parainfluenza Virus 3 (hPIV3) InfectionIdentified as a potent restriction factor for hPIV3 infection.[1][2]
B4GALNT2 CRISPRa ScreenA549Influenza A Virus (IAV) InfectionOverexpression of B4GALNT2 showed inhibitory activity against IAV with α2,3-linked sialic acid receptor preference.[1]
Table 2: Effects of B4GALNT3 Knockdown (via siRNA) on Cancer Cell Phenotypes

This table presents data from siRNA-mediated knockdown studies on B4GALNT3, providing insights into its function that can be further explored using CRISPR.

Cell LinePhenotypic AssayQuantitative ResultReference
HCT116EGF-induced Sphere Formation~50% reduction in sphere formation upon B4GALNT3 knockdown.
SW480EGF-induced Sphere Formation~60% reduction in sphere formation upon B4GALNT3 knockdown.
HCT116Transwell Migration (EGF-induced)~70% reduction in cell migration upon B4GALNT3 knockdown.
SW480Transwell Migration (EGF-induced)~65% reduction in cell migration upon B4GALNT3 knockdown.
HCT116Matrigel Invasion (EGF-induced)~80% reduction in cell invasion upon B4GALNT3 knockdown.
SW480Matrigel Invasion (EGF-induced)~75% reduction in cell invasion upon B4GALNT3 knockdown.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving β4GalNAcT3

B4GALNT3 has been shown to modulate key signaling pathways involved in cancer progression by glycosylating and altering the function of cell surface receptors.

B4GALNT3_Signaling cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_ERK RAS/ERK Pathway EGFR->RAS_ERK Activates Integrin β1 Integrin FAK FAK Pathway Integrin->FAK Activates B4GALNT3 B4GALNT3 (Golgi) This compound This compound Glycosylation B4GALNT3->this compound Synthesizes This compound->EGFR Modifies This compound->Integrin Modifies Phenotypes Cancer Stemness Migration Invasion PI3K_AKT->Phenotypes RAS_ERK->Phenotypes FAK->PI3K_AKT FAK->RAS_ERK

Caption: B4GALNT3 modulates EGFR and β1 Integrin signaling through this compound glycosylation.

Experimental Workflow: CRISPR/Cas9-mediated Gene Knockout

This workflow outlines the key steps for generating and validating a β4GalNAcT knockout cell line.

CRISPR_KO_Workflow start Start: Design sgRNAs for target β4GalNAcT gene clone Clone sgRNAs into Cas9 expression vector start->clone transfect Transfect target cells with CRISPR plasmid clone->transfect select Select transfected cells (e.g., antibiotic resistance or FACS) transfect->select single_cell Single-cell cloning to isolate clonal populations select->single_cell expand Expand clonal populations single_cell->expand validate_dna Genomic DNA analysis (Sequencing, T7E1 assay) expand->validate_dna validate_protein Protein expression analysis (Western Blot) expand->validate_protein phenotype Functional/Phenotypic Assays validate_protein->phenotype end End: Characterized Knockout Cell Line phenotype->end

Caption: Workflow for generating and validating a β4GalNAcT knockout cell line using CRISPR/Cas9.

Logical Relationship: CRISPRi-mediated Gene Silencing

This diagram illustrates the mechanism of CRISPRi for transcriptional repression of β4GalNAcT genes.

CRISPRi_Logic dCas9_KRAB dCas9-KRAB Fusion Protein complex dCas9-KRAB/sgRNA Complex dCas9_KRAB->complex sgRNA sgRNA targeting β4GalNAcT promoter sgRNA->complex promoter β4GalNAcT Gene Promoter complex->promoter Binds to transcription Transcription Blocked promoter->transcription Leads to phenotype Altered Cellular Phenotype transcription->phenotype Results in

Caption: Mechanism of CRISPRi-mediated transcriptional silencing of a β4GalNAcT gene.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of a β4GalNAcT Gene in Mammalian Cells

This protocol describes the generation of a stable knockout cell line for a target β4GalNAcT gene.

Materials:

  • Target mammalian cell line (e.g., HEK293T, Huh7)

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar all-in-one CRISPR vector

  • Oligonucleotides for sgRNA cloning (designed to target an early exon of the β4GalNAcT gene)

  • BbsI restriction enzyme and T4 DNA ligase

  • Competent E. coli

  • Plasmid purification kit

  • Lipofectamine 3000 or other suitable transfection reagent

  • FACS buffer (PBS with 2% FBS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • Primers for amplifying the target genomic region

  • T7 Endonuclease I assay kit (optional)

  • Antibody against the target β4GalNAcT protein for Western blot

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early constitutive exon of the target β4GalNAcT gene using a web-based tool (e.g., CHOPCHOP).

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BbsI site of the pSpCas9(BB)-2A-GFP vector.

    • Anneal the complementary oligos.

    • Digest the pSpCas9(BB)-2A-GFP vector with BbsI.

    • Ligate the annealed sgRNA oligos into the digested vector.

    • Transform the ligation product into competent E. coli, select colonies, and verify the correct insertion by Sanger sequencing.

  • Transfection:

    • Plate the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the validated sgRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • FACS-based Sorting of Transfected Cells:

    • 48 hours post-transfection, harvest the cells.

    • Resuspend the cells in FACS buffer.

    • Sort GFP-positive cells into individual wells of a 96-well plate containing conditioned media.

  • Clonal Expansion:

    • Culture the single-cell clones until they form visible colonies.

    • Expand the clones into larger culture vessels.

  • Validation of Knockout:

    • Genomic DNA Analysis:

      • Extract genomic DNA from each clonal population.

      • PCR amplify the genomic region targeted by the sgRNA.

      • Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing indels.

      • Alternatively, perform a T7 Endonuclease I assay to screen for clones with mutations.

    • Western Blot Analysis:

      • Prepare protein lysates from the putative knockout clones and wild-type control cells.

      • Perform Western blotting using an antibody specific to the target β4GalNAcT protein to confirm the absence of protein expression.[3][4][5]

  • Phenotypic Analysis:

    • Once knockout is confirmed, perform relevant phenotypic assays to investigate the functional consequences of gene ablation (e.g., cell migration, invasion, proliferation, or glycosylation analysis).

Protocol 2: CRISPRi-Mediated Knockdown of a β4GalNAcT Gene

This protocol outlines the steps for achieving transcriptional repression of a target β4GalNAcT gene using a dCas9-KRAB system.

Materials:

  • Target mammalian cell line stably expressing dCas9-KRAB

  • Lentiviral vector for sgRNA expression (e.g., pLKO5.sgRNA.EFS.tRFP)

  • Oligonucleotides for sgRNA cloning (designed to target the promoter or transcriptional start site of the β4GalNAcT gene)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Lentivirus concentration reagent (optional)

  • Polybrene

  • Puromycin or other selection agent

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for qPCR analysis of β4GalNAcT gene expression

Procedure:

  • sgRNA Design and Cloning:

    • Design sgRNAs targeting the region -50 to +300 bp of the transcriptional start site (TSS) of the target β4GalNAcT gene.

    • Clone the designed sgRNAs into the lentiviral sgRNA expression vector.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA expression plasmid and the packaging and envelope plasmids.

    • Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

    • Concentrate the lentivirus if necessary.

  • Transduction:

    • Plate the dCas9-KRAB expressing target cells.

    • Transduce the cells with the lentivirus containing the sgRNA in the presence of polybrene.

  • Selection:

    • 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockdown:

    • Quantitative PCR (qPCR):

      • Extract total RNA from the selected cells and a non-targeting control cell line.

      • Synthesize cDNA.

      • Perform qPCR using primers specific for the target β4GalNAcT gene and a housekeeping gene for normalization.

      • Calculate the percentage of gene knockdown relative to the control.[6]

    • Western Blot Analysis:

      • Confirm the reduction in protein levels by Western blot as described in Protocol 1.

  • Phenotypic Analysis:

    • Perform functional assays to assess the phenotypic consequences of β4GalNAcT gene knockdown.

Conclusion

CRISPR-based technologies offer versatile and precise tools for elucidating the function of β4GalNAcT genes. By employing CRISPR-KO, CRISPRi, and CRISPRa, researchers can effectively dissect the roles of these glycosyltransferases in health and disease, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies. The protocols and data presented here provide a comprehensive guide for initiating and conducting these powerful experiments.

References

Application of Lacdinac in Developing Cancer Diagnostics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disaccharide N,N'-diacetyllactosamine (GalNAcβ1-4GlcNAc), or Lacdinac, is a carbohydrate antigen that has garnered significant attention in cancer research. Its expression is typically low in healthy adult tissues but can be aberrantly altered in various malignancies. This altered expression, either increased or decreased depending on the cancer type, presents a promising opportunity for the development of novel cancer diagnostics. This compound-modified glycoproteins can be found on the cell surface and in secreted forms, making them accessible targets in tissue and liquid biopsies. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in cancer diagnostics.

The biosynthesis of this compound is primarily regulated by two key enzymes: β1,4-N-acetylgalactosaminyltransferase 3 (B4GALNT3) and 4 (B4GALNT4).[1] These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) to a terminal N-acetylglucosamine (GlcNAc) residue on N- and O-glycans.[1] The expression of this compound has been associated with both tumor progression and suppression, highlighting its complex role in cancer biology. For instance, increased levels of this compound on prostate-specific antigen (PSA) are linked to clinically significant prostate cancer, while decreased expression is observed in breast cancer progression.[2][3]

Data Presentation

The diagnostic potential of this compound-based biomarkers, particularly in prostate cancer, has been evaluated in several studies. The following tables summarize the quantitative data comparing this compound-glycosylated PSA (LDN-PSA) and LDN-PSA density (LDN-PSAD) with conventional PSA markers for the detection of clinically significant prostate cancer (CSPC).

Table 1: Performance of this compound-PSA Markers in Discriminating Clinically Significant Prostate Cancer (CSPC) [4][5]

BiomarkerAUC (95% CI)p-value (vs. LDN-PSAD)
LDN-PSAD 0.860 (0.830-0.890) -
LDN-PSA0.827 (0.795-0.860)0.0024
PSAD0.809 (0.776-0.842)< 0.0001
tPSA0.712 (0.673-0.752)< 0.0001
F/T PSA0.661 (0.618-0.703)< 0.0001

Table 2: Sensitivity and Specificity of this compound-PSA Markers for CSPC at 90% Sensitivity [4]

BiomarkerSensitivity (%)Specificity (%)
LDN-PSAD 90 62.9
LDN-PSA9048.6
PSAD9044.6
tPSA9027.0
F/T PSA9028.3

Signaling Pathways and Experimental Workflows

The expression of this compound on cell surface receptors, such as β1-integrin and EGFR, can modulate downstream signaling pathways that are crucial for cancer cell behavior, including proliferation, migration, and adhesion.[6]

Lacdinac_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Integrin β1-Integrin FAK FAK Integrin->FAK EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK This compound This compound This compound->Integrin This compound->EGFR Src Src FAK->Src FAK->PI3K Rho Rho FAK->Rho Paxillin Paxillin Src->Paxillin Cell_Phenotype Cell Proliferation, Migration, Adhesion Paxillin->Cell_Phenotype Akt Akt PI3K->Akt Akt->Cell_Phenotype ERK->Cell_Phenotype Rho->Cell_Phenotype

This compound-mediated signaling pathway.

The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its detection.

Lacdinac_Biosynthesis UDP_GalNAc UDP-GalNAc B4GALNT3_4 B4GALNT3 / B4GALNT4 UDP_GalNAc->B4GALNT3_4 GlcNAc_Terminus Terminal GlcNAc (on N- or O-glycan) GlcNAc_Terminus->B4GALNT3_4 Lacdinac_Structure This compound (GalNAcβ1-4GlcNAc) B4GALNT3_4->Lacdinac_Structure Experimental_Workflow Sample Biological Sample (Serum, Tissue, Cells) Processing Sample Processing (e.g., Lysis, Fixation) Sample->Processing Detection This compound Detection Processing->Detection ELISA WFA-based ELISA Detection->ELISA IHC WFA-based IHC/IF Detection->IHC MS Mass Spectrometry Detection->MS Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis IHC->Data_Analysis MS->Data_Analysis

References

Quantifying Lacdinac Expression in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GalNAcβ1→4GlcNAc disaccharide, commonly known as LacdiNAc (LDN), is a crucial carbohydrate motif found on N- and O-linked glycans of glycoproteins.[1][2] Its expression is tissue-specific and has been implicated in a variety of biological processes, including cell adhesion, differentiation, and immune responses.[3][4] Notably, aberrant this compound expression is increasingly recognized as a hallmark of various cancers, where it can either be up- or downregulated depending on the tumor type, making it a promising biomarker for diagnosis, prognosis, and a potential target for therapeutic intervention.[5][6][7]

This document provides detailed application notes and experimental protocols for the quantification of this compound expression in tissue samples, catering to the needs of researchers, scientists, and professionals in drug development.

Data Presentation: this compound Expression in Normal and Cancerous Tissues

The expression of this compound and the enzymes responsible for its synthesis, β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) and 4 (β4GalNAcT4), varies significantly across different tissues and disease states.[8] The following tables summarize the observed expression patterns based on immunohistochemical and other analytical methods.

Table 1: this compound Expression in Different Human Cancers

Cancer TypeThis compound Expression LevelAssociated EnzymeReference
Breast CancerDecreased with progression-[6]
Prostate CancerEnhancedβ4GalNAcT3[5][9]
Ovarian CancerEnhanced-[6]
Pancreatic CancerEnhanced-[6]
Colon CancerUpregulatedβ4GalNAcT3[5]
NeuroblastomaDecreased with malignancyβ4GalNAcT3[5][8]
Intrahepatic Cholangiocarcinoma (ICC)Increasedβ1-4 GalNAc transferases[10][11]

Table 2: Tissue-Specific Expression of this compound Synthesis Enzymes

EnzymePredominant Tissue ExpressionReference
β4GalNAcT3Stomach, Colon, Testis[8]
β4GalNAcT4Ovary, Brain[8]

Signaling Pathways Involving this compound

Alterations in this compound glycosylation can impact key signaling pathways that regulate cell survival, proliferation, and migration. The addition of this compound moieties to cell surface receptors like β1-integrin and the Epidermal Growth Factor Receptor (EGFR) can modulate their function and downstream signaling cascades.[12]

This compound Biosynthesis Pathway

The synthesis of the this compound moiety is primarily catalyzed by the enzymes β4GalNAcT3 and β4GalNAcT4, which transfer N-acetylgalactosamine (GalNAc) to a terminal N-acetylglucosamine (GlcNAc) residue on N- and O-glycans.[12][13] This structure can be further modified by sialylation, sulfation, or fucosylation.[12]

G This compound Biosynthesis Pathway cluster_0 Golgi Apparatus UDP_GalNAc UDP-GalNAc Enzyme β4GalNAcT3 / β4GalNAcT4 UDP_GalNAc->Enzyme GlcNAc_Terminus Terminal GlcNAc (on N- or O-glycan) GlcNAc_Terminus->Enzyme This compound This compound (GalNAcβ1→4GlcNAc) Modified_this compound Modified this compound (Sialylated, Sulfated, Fucosylated) This compound->Modified_this compound Further Modifications Enzyme->this compound Adds GalNAc

A diagram of the this compound biosynthesis pathway.
β1-Integrin Signaling Pathway

The glycosylation state of β1-integrin can influence its interaction with the extracellular matrix and subsequent activation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Akt.[8] Changes in this compound expression on β1-integrin have been shown to alter the phosphorylation status of FAK and Akt, thereby affecting cell adhesion, migration, and survival.[1][14][15][16][17]

G β1-Integrin Signaling Pathway ECM Extracellular Matrix (ECM) Integrin β1-Integrin (with this compound) ECM->Integrin binds FAK FAK Integrin->FAK activates PI3K PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates Cell_Response Cell Adhesion, Migration, Survival Akt->Cell_Response regulates G EGFR Signaling Pathway EGF EGF EGFR EGFR (with this compound) EGF->EGFR binds PI3K PI3K EGFR->PI3K activates MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK_pathway activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response regulates MAPK_pathway->Cell_Response regulates G Lectin IHC Workflow start Start: Paraffin-embedded tissue section deparaffinize Deparaffinize and Rehydrate start->deparaffinize antigen_retrieval Antigen Retrieval (if necessary) deparaffinize->antigen_retrieval blocking Block Non-specific Binding antigen_retrieval->blocking lectin_incubation Incubate with Biotinylated WFA blocking->lectin_incubation detection Incubate with Streptavidin-HRP lectin_incubation->detection visualization Add Substrate (e.g., DAB) detection->visualization counterstain Counterstain (e.g., Hematoxylin) visualization->counterstain dehydrate Dehydrate and Mount counterstain->dehydrate imaging Image Acquisition and Analysis dehydrate->imaging G Lectin Affinity & Western Blot Workflow start Start: Tissue Homogenate lysis Protein Extraction and Quantification start->lysis binding Incubate with WFA-Agarose Beads lysis->binding washing Wash Beads to Remove Non-specific Binders binding->washing elution Elute Bound Glycoproteins washing->elution sds_page SDS-PAGE elution->sds_page transfer Transfer to Membrane sds_page->transfer blocking_wb Block Membrane transfer->blocking_wb primary_ab Incubate with Primary Antibody (for a specific glycoprotein) blocking_wb->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection_wb Chemiluminescent Detection secondary_ab->detection_wb quantification Densitometry Analysis detection_wb->quantification G MS N-glycan Analysis Workflow start Start: Tissue Homogenate protein_denature Protein Denaturation, Reduction, and Alkylation start->protein_denature proteolysis Proteolytic Digestion (e.g., Trypsin) protein_denature->proteolysis glycan_release Enzymatic Release of N-glycans (PNGase F) proteolysis->glycan_release glycan_purification Purification and Enrichment of Glycans glycan_release->glycan_purification labeling Glycan Labeling (optional, e.g., 2-AB) glycan_purification->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

References

Application Notes and Protocols for Investigating Lacdinac Function In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Lacdinac (this compound) function. The protocols detailed below are designed to elucidate the role of this crucial disaccharide in cellular processes such as adhesion, migration, proliferation, and signaling.

Introduction to this compound

This compound, or N,N'-diacetyllactosamine (GalNAcβ1-4GlcNAc), is a disaccharide moiety found on N- and O-linked glycans of glycoproteins.[1][2][3][4][5] Its expression is highly regulated and tissue-specific, with alterations in this compound levels being associated with various physiological and pathological states, including cancer progression and regression.[1][2][5] this compound structures are recognized by specific lectins, such as Wisteria floribunda agglutinin (WFA) and galectin-3, and they play a significant role in modulating cell differentiation, adhesion, migration, and invasion.[1][6][7] These biological functions are often mediated through the modulation of cell surface receptors like β1-integrin and EGFR, which in turn affects downstream signaling pathways involving FAK, Akt, and Rho.[6][7][8]

The biosynthesis of this compound is primarily controlled by two key enzymes, β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) and 4 (β4GalNAcT4).[1][2][5][9] Experimental manipulation of these enzymes allows for the controlled expression of this compound on cell surfaces, providing a powerful tool for studying its function.

Key Cell-Based Assays

A panel of in vitro assays can be employed to dissect the multifaceted roles of this compound in cellular behavior. The following protocols are foundational for such investigations.

Analysis of this compound Expression

a. Lectin Staining using Wisteria Floribunda Agglutinin (WFA)

WFA is a lectin that specifically binds to terminal N-acetylgalactosamine residues, making it a valuable tool for detecting this compound expression on the cell surface.

Protocol:

  • Cell Preparation: Culture cells on glass coverslips or in chamber slides to approximately 70-80% confluency.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): For intracellular staining, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface staining, omit this step.

  • Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific binding.

  • Lectin Incubation: Incubate the cells with biotinylated WFA (e.g., 10 µg/mL in 1% BSA/PBS) for 1 hour at room temperature in a humidified chamber.

  • Detection: Wash the cells three times with PBS. Incubate with streptavidin conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to extracellular matrix (ECM) components, a process that can be modulated by this compound expression.

Protocol:

  • Plate Coating: Coat a 96-well plate with ECM proteins such as fibronectin (10 µg/mL), laminin (B1169045) (10 µg/mL), or collagen type I (50 µg/mL) overnight at 4°C.[7]

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Crystal Violet Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes. Wash thoroughly with water and air dry. Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.

    • Fluorescence-based: Alternatively, pre-label cells with a fluorescent dye (e.g., Calcein-AM) before seeding. After washing, measure the fluorescence intensity using a plate reader.

Cell Migration Assays

a. Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Incubation: Replace the medium with fresh culture medium (with or without serum, depending on the experimental design).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

b. Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic response of individual cells.

Protocol:

  • Chamber Setup: Place 8.0 µm pore size transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or specific growth factors) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert (e.g., 1 x 10^5 cells in 100 µL).

  • Incubation: Incubate the plate at 37°C for 6-24 hours.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.5% crystal violet. Count the number of migrated cells in several microscopic fields.

Cell Proliferation Assay

This assay determines the effect of this compound expression on the rate of cell division.

Protocol:

  • Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate.

  • Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).

  • Quantification:

    • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO or Sorenson's glycine (B1666218) buffer and measure the absorbance at 570 nm.

    • BrdU Assay: Incorporate Bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells. Detect the incorporated BrdU using a specific antibody in an ELISA-based format.

This compound-Galectin-3 Binding Assay

This ELISA-type assay can be used to investigate the interaction between this compound-expressing cells or glycoproteins and the this compound-binding lectin, galectin-3.[1][2][10]

Protocol:

  • Plate Coating: Coat a 96-well plate with a this compound-containing glycoprotein (B1211001) (e.g., asialofetuin) or with cell lysates overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA in PBS for 1 hour.

  • Galectin-3 Incubation: Add recombinant human galectin-3 at various concentrations to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody: Wash the wells and add a primary antibody against galectin-3. Incubate for 1 hour.

  • Secondary Antibody: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison between experimental groups (e.g., cells with high vs. low this compound expression).

Table 1: Cell Adhesion to Extracellular Matrix Proteins

Cell Line/ConditionFibronectin (Absorbance at 590 nm)Laminin (Absorbance at 590 nm)Collagen I (Absorbance at 590 nm)
Control Cells0.85 ± 0.050.62 ± 0.040.78 ± 0.06
High this compound Cells1.25 ± 0.080.95 ± 0.061.10 ± 0.07
This compound Knockdown0.45 ± 0.030.31 ± 0.020.40 ± 0.03

Table 2: Cell Migration Analysis

Cell Line/ConditionWound Closure at 24h (%)Transwell Migration (Cells/field)
Control Cells45 ± 580 ± 10
High this compound Cells75 ± 8150 ± 15
This compound Knockdown20 ± 435 ± 5

Table 3: Cell Proliferation (MTT Assay)

Cell Line/Condition24 hours (Absorbance at 570 nm)48 hours (Absorbance at 570 nm)72 hours (Absorbance at 570 nm)
Control Cells0.50 ± 0.040.95 ± 0.071.60 ± 0.10
High this compound Cells0.65 ± 0.051.30 ± 0.092.20 ± 0.15
This compound Knockdown0.40 ± 0.030.70 ± 0.061.10 ± 0.08

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Mediated Cell Adhesion and Migration

The expression of this compound on cell surface glycoproteins, such as β1-integrin, can modulate their function and trigger downstream signaling cascades that influence cell adhesion and migration.

Lacdinac_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Response Cellular Response ECM Fibronectin/Laminin Integrin β1-Integrin (with this compound) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Paxillin Paxillin FAK->Paxillin Rho Rho FAK->Rho PI3K PI3K FAK->PI3K Adhesion Adhesion Paxillin->Adhesion Migration Migration Rho->Migration Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation

Caption: this compound on β1-integrin enhances binding to the ECM, activating FAK and downstream pathways.

Experimental Workflow for Cell Adhesion Assay

The following diagram illustrates the key steps in performing a cell adhesion assay to investigate this compound function.

Adhesion_Workflow start Start coat Coat 96-well Plate with ECM Proteins start->coat block Block with BSA coat->block seed Seed Cells (Control vs. High this compound) block->seed incubate Incubate (1-2 hours) to Allow Adhesion seed->incubate wash Wash to Remove Non-adherent Cells incubate->wash quantify Quantify Adherent Cells (e.g., Crystal Violet) wash->quantify analyze Analyze Data and Compare Conditions quantify->analyze end End analyze->end

Caption: Workflow for quantifying cell adhesion as influenced by this compound expression.

Logical Relationship for Investigating this compound Function

This diagram outlines the overarching strategy for elucidating the role of this compound in cellular processes.

Lacdinac_Investigation_Logic cluster_Modulation Modulate this compound Expression cluster_Validation Validate Expression cluster_Assays Perform Functional Assays cluster_Mechanism Investigate Mechanism Modulation Transfect with β4GalNAcT3/T4 or siRNA Validation Confirm this compound Levels (WFA Staining, Lectin Blot) Modulation->Validation Assays Adhesion Assay Migration Assay Proliferation Assay Validation->Assays Mechanism Analyze Signaling Pathways (Western Blot for p-FAK, p-Akt) Assays->Mechanism

Caption: A logical approach to studying this compound function from expression modulation to mechanistic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Abundance of LacdiNAc in Glycomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low abundance of N,N'-diacetyllactosamine (LacdiNAc) in glycomic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound (GalNAcβ1-4GlcNAc) is a disaccharide found on N- and O-glycans of glycoproteins.[1][2] Its analysis is challenging primarily due to its low natural abundance in many mammalian tissues and cell lines compared to other glycan structures.[1] This low abundance can lead to weak signals that are difficult to detect and quantify accurately amidst a complex background of more abundant glycans.[3][4]

Q2: What are the key strategies to overcome the low abundance of this compound?

A2: The main strategies involve:

  • Enrichment: Selectively isolating this compound-containing glycans or glycopeptides to increase their relative concentration.

  • Sensitive Detection Methods: Employing highly sensitive analytical techniques and optimizing instrument parameters.

  • Chemical Derivatization: Modifying glycans to enhance their ionization efficiency and detection in mass spectrometry.

Q3: Which lectin is most commonly used for this compound enrichment?

A3: Wisteria floribunda agglutinin (WFA) is a lectin that preferentially binds to terminal N-acetylgalactosamine (GalNAc) residues, making it a valuable tool for enriching glycans and glycoproteins containing the this compound epitope.[5][6][7]

Q4: Can I use other lectins besides WFA for this compound analysis?

A4: While WFA is the most common, other lectins like Bauhinia purpurea agglutinin (BPA) and Solanum tuberosum lectin (STL) have also shown the ability to bind to type-I this compound glycans.[8] The choice of lectin may depend on the specific type of this compound linkage and the complexity of the glycan mixture.

Q5: What are the advantages of using Porous Graphitized Carbon (PGC) chromatography for this compound analysis?

A5: PGC liquid chromatography (PGC-LC) is highly effective for separating glycan isomers, which is crucial for distinguishing this compound from other isomeric structures.[9][10] It offers high-resolution separation of underivatized glycans and is compatible with mass spectrometry.[11][12]

Troubleshooting Guides

Issue 1: No or very low signal of this compound-containing glycans in my LC-MS analysis.
Possible Cause Troubleshooting Step
Insufficient Enrichment Implement an enrichment step using Wisteria floribunda agglutinin (WFA) affinity chromatography to specifically capture this compound-containing glycans.
Poor Ionization in Mass Spectrometry Consider chemical derivatization, such as permethylation or labeling with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB), to improve ionization efficiency.[4]
Suboptimal LC Separation Optimize your Porous Graphitized Carbon (PGC)-LC gradient to ensure proper separation of glycan isomers and prevent co-elution with more abundant species that could cause ion suppression.[11]
Low Abundance in Sample Increase the starting amount of sample material if possible.
Inefficient Glycan Release Ensure complete enzymatic release of N-glycans using PNGase F under optimal conditions (denaturation, incubation time, and enzyme concentration).
Issue 2: Poor peak shape and resolution in PGC-LC.
Possible Cause Troubleshooting Step
Improper Column Equilibration Ensure the PGC column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Inappropriate Mobile Phase Composition Optimize the concentration of acetonitrile (B52724) and the pH of the aqueous mobile phase (e.g., using ammonium (B1175870) formate (B1220265) or ammonium bicarbonate) to improve peak shape.[13]
Sample Overload Reduce the amount of sample injected onto the column.
Presence of Contaminants Ensure thorough sample cleanup after glycan release and labeling to remove salts and other interfering substances.
Issue 3: Difficulty distinguishing this compound from isomeric structures.
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Employ a high-resolution separation technique like PGC-LC, which is known for its excellent ability to separate glycan isomers.[9][10]
Lack of Structural Confirmation Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data that can help in the structural elucidation of the glycan.
Co-elution of Isomers Fine-tune the LC gradient to achieve baseline separation of isomeric peaks.

Experimental Protocols

Protocol 1: Enrichment of this compound-containing Glycans using WFA Affinity Chromatography

This protocol is a general guideline and may require optimization based on the specific sample and experimental setup.

  • Lectin Column Preparation:

    • Pack a chromatography column with agarose-bound Wisteria floribunda agglutinin (WFA).

    • Equilibrate the column with a binding buffer (e.g., 10 mM HEPES, 0.15 M NaCl, 0.1 mM CaCl₂, pH 7.5).

  • Sample Loading:

    • Dissolve the fluorescently labeled (e.g., 2-AB) glycan mixture in the binding buffer.

    • Load the sample onto the equilibrated WFA column.

  • Washing:

    • Wash the column with several column volumes of binding buffer to remove unbound glycans.

  • Elution:

    • Elute the bound this compound-containing glycans using an elution buffer containing a competitive sugar, such as 200 mM N-acetylgalactosamine (GalNAc) in the binding buffer.[14]

  • Sample Cleanup:

    • Desalt the eluted fraction using a suitable method (e.g., solid-phase extraction) prior to LC-MS analysis.

Protocol 2: PGC-LC-MS/MS Analysis of Enriched this compound Glycans

This protocol provides a starting point for the analysis of underivatized or labeled glycans.

  • Chromatographic Setup:

    • Column: A porous graphitized carbon (PGC) column (e.g., Hypercarb, 3 µm particle size).

    • Mobile Phase A: 10 mM ammonium bicarbonate in water.[11]

    • Mobile Phase B: 10 mM ammonium bicarbonate in 60% acetonitrile.[11]

    • Gradient: A shallow gradient of increasing mobile phase B is typically used to separate glycan isomers. For example, a linear gradient from 5% to 45% B over 60 minutes.

    • Flow Rate: A low flow rate (e.g., 0.3-0.6 µL/min for nano-LC) is recommended for optimal separation and sensitivity.[11]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the derivatization and glycan structure.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 400-2000 m/z).

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment ions for structural confirmation. Data-dependent acquisition is commonly used to trigger MS/MS on the most abundant precursor ions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data demonstrating the effectiveness of WFA enrichment.

Glycan Type Relative Abundance (Before Enrichment) Relative Abundance (After WFA Enrichment) Fold Enrichment
This compound-containing Glycan 10.5%25%50
This compound-containing Glycan 20.2%15%75
Non-LacdiNAc Glycan 140%5%0.125
Non-LacdiNAc Glycan 230%3%0.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis start Glycoprotein (B1211001) Sample release Enzymatic Glycan Release (PNGase F) start->release labeling Fluorescent Labeling (e.g., 2-AB) release->labeling wfa WFA Affinity Chromatography labeling->wfa wash Wash (Remove Unbound) wfa->wash elute Elute (this compound Glycans) wash->elute pgc_lc PGC-LC Separation elute->pgc_lc ms Mass Spectrometry (MS) pgc_lc->ms msms Tandem MS (MS/MS) ms->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for the enrichment and analysis of this compound-containing glycans.

troubleshooting_workflow node_action node_action start Low/No this compound Signal? enrich Enrichment Performed? start->enrich derivatize Derivatization Used? enrich->derivatize Yes action_enrich Perform WFA Enrichment enrich->action_enrich No lc_opt LC Optimized? derivatize->lc_opt Yes action_derivatize Consider Permethylation or Labeling derivatize->action_derivatize No action_lc_opt Optimize PGC-LC Gradient lc_opt->action_lc_opt No action_increase_sample Increase Sample Amount lc_opt->action_increase_sample Yes

Caption: Troubleshooting decision tree for low this compound signal in glycomic analysis.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling receptor Glycoprotein Receptor (with this compound) kinase_cascade Kinase Cascade receptor->kinase_cascade Binding & Activation ligand Ligand ligand->receptor transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Adhesion) gene_expression->cellular_response

Caption: Hypothetical signaling pathway initiated by a this compound-modified glycoprotein receptor.

References

Technical Support Center: Improving Lectin-Based LacdiNAc Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the specificity of N,N'-diacetyllactosamine (LacdiNAc) detection using lectins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.

Troubleshooting Guide

This guide addresses specific issues that can arise during lectin-based experiments, helping you diagnose and resolve problems related to specificity.

Problem 1: High background or non-specific binding in my lectin blot/staining.

High background can obscure specific signals, making data interpretation difficult. This is often caused by the lectin binding to off-target molecules or surfaces.

Possible Cause Recommended Solution
Inadequate Blocking Use a carbohydrate-free blocking buffer, such as Carbo-Free™ Blocking Solution, for at least 30 minutes at room temperature to saturate non-specific binding sites on the membrane or tissue.[1][2]
Incorrect Lectin Concentration Optimize the lectin concentration. Start with a concentration of 2-20 µg/ml and perform a titration to find the optimal balance between signal and background.[1][2]
Hydrophobic Interactions Add a non-ionic detergent like Tween® 20 (0.05%) to all wash buffers (e.g., TPBS) to reduce non-specific hydrophobic interactions.[1][3]
Ionic Interactions Ensure the buffer salinity is appropriate. A standard PBS solution (150 mM NaCl) is typically sufficient.[1]
Lectin Cross-Reactivity The chosen lectin may naturally bind to other similar glycan structures. For example, Wisteria floribunda agglutinin (WFA) can bind to terminal GalNAc and galactose residues, though with lower affinity than for this compound.[4][5] Consider performing a competitive inhibition control experiment (see Protocol 2).
Problem 2: My signal is weak or absent.

A weak or non-existent signal can be frustrating. The issue could lie with the sample, the reagents, or the detection method.

Possible Cause Recommended Solution
Low Abundance of this compound The target glycoprotein (B1211001) or this compound epitope may be present at very low levels in your sample. Increase the amount of protein loaded on the gel or use an enrichment strategy, such as affinity chromatography with your chosen lectin.[6]
Low Lectin Affinity Some lectins have inherently weak affinity when used in in vitro assays.[7] Consider using a multimerization strategy by pre-incubating biotinylated lectins with streptavidin to increase avidity and enhance signal.[7]
Suboptimal Buffer Conditions Ensure the buffer pH and ionic composition are optimal for your specific lectin. For example, Solanum tuberosum (Potato) lectin (STL) performs well in 10 mM HEPES buffered saline, pH 8.5, with 0.1 mM CaCl2.[8]
Inefficient Detection System If using a biotin-streptavidin system, consider signal amplification techniques. An additional layer of biotinylated anti-streptavidin followed by fluorescent streptavidin can significantly boost the signal-to-noise ratio.[9]
Denaturation Effects In SDS-PAGE, protein denaturation might alter the presentation of glycan structures, potentially hindering lectin binding.[3] If possible, compare results with non-denaturing gel electrophoresis.
Problem 3: I am not sure if the lectin is binding specifically to this compound.

Confirming specificity is crucial for the validity of your results. Control experiments are essential to demonstrate that the observed signal is due to specific lectin-LacdiNAc interaction.

Possible Cause Recommended Solution
Lectin Cross-Reactivity All lectins exhibit some degree of cross-reactivity. WFA, a common this compound-binding lectin, also recognizes terminal N-acetylgalactosaminides (GalNAc).[4]
Lack of Proper Controls Without controls, it's impossible to confirm specificity.
Solution Perform a competitive inhibition assay (hapten inhibition). Pre-incubate the lectin with a high concentration of the inhibitory sugar (e.g., 200-500 mM of a chitin (B13524) hydrolysate for STL, or free this compound/GalNAc for WFA) for 30-60 minutes before applying it to your sample.[2][10][11] A significant reduction or elimination of the signal confirms specific binding.[2]
Solution Treat your sample with an enzyme that removes the target glycan. For N-glycans, treatment with PNGase F should eliminate the signal if the this compound is on an N-glycan, confirming the nature of the glycan linkage.[12][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: A decision tree for troubleshooting lectin specificity issues.

Frequently Asked Questions (FAQs)

Q1: Which lectin is best for detecting this compound?

Wisteria floribunda agglutinin (WFA) is the most commonly cited lectin that preferentially binds the this compound disaccharide (GalNAcβ1-4GlcNAc).[4][5] However, it's important to be aware of its cross-reactivity. Glycan array data shows that WFA also binds to glycans with terminal GalNAc.[4] Other lectins like Solanum tuberosum lectin (STL) and Bauhinia purpurea agglutinin (BPA) have also been shown to recognize this compound structures, though their primary specificities may differ.[13][14]

Q2: How much more specific is WFA for this compound compared to its monosaccharide components?

Surface plasmon resonance studies have quantified the binding affinities of WFA. The dissociation constants (KD) show a significantly higher affinity for the disaccharide this compound compared to its constituent monosaccharides.

LigandDissociation Constant (KD)Relative Affinity vs. This compound
This compound 5.45 x 10-6 M1x
GalNAc 9.24 x 10-5 M~17x weaker
Galactose 4.67 x 10-4 M~86x weaker
(Data sourced from Haji-Ghassemi et al.)[4][5][15]

This demonstrates that while WFA can bind to GalNAc, it binds to this compound with approximately 17-fold higher affinity, providing a window for achieving specificity.[4][5]

Q3: Can I engineer a lectin to be more specific for this compound?

Yes, protein engineering is a promising avenue for improving lectin specificity. For example, researchers have identified the WFA gene and expressed a recombinant version (rWFA).[16] By introducing specific amino acid substitutions, it's possible to create engineered lectins with more limited binding specificity while retaining high affinity for the target glycan, making them highly sensitive probes for biomarker detection.[16]

Q4: What is an Enzyme-Linked Lectin Assay (ELLA) and how can it help?

ELLA is a quantitative technique, analogous to ELISA, used to evaluate the binding properties of lectins and their ligands.[17] It can be used in a competitive format to determine the concentration of a soluble glycan needed to inhibit the binding of a labeled lectin to a plate coated with a specific glycoprotein.[17] This allows you to quantitatively assess the specificity of your lectin by measuring the IC50 (the inhibitor concentration that reduces the signal by 50%) for various sugars, including this compound and other potentially cross-reactive glycans.[17]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).

Experimental Protocols

Protocol 1: Standard Lectin Blotting for this compound Detection

This protocol outlines a standard procedure for detecting this compound-containing glycoproteins on a western blot membrane using a biotinylated lectin.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Tris-buffered Saline with Tween® 20 (TBST): 137 mM NaCl, 2.7 mM KCl, 25 mM Tris, 0.05% Tween® 20, pH 7.4.

  • Carbo-Free™ Blocking Solution.

  • Biotinylated WFA lectin.

  • Streptavidin-HRP (Horseradish Peroxidase conjugate).

  • Chemiluminescent HRP substrate.

Procedure:

  • Electrophoresis and Transfer: Separate your protein samples via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane using standard procedures.[3]

  • Blocking: Incubate the membrane in Carbo-Free™ Blocking Solution for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[1][3]

  • Lectin Incubation: Dilute the biotinylated WFA to a final concentration of 1-2 µg/mL in the blocking solution.[3] Remove the blocking solution and incubate the membrane with the lectin solution for 1-2 hours at room temperature with agitation.[3]

  • Washing: Wash the membrane 4 times for 5 minutes each with TBST to remove unbound lectin.[3]

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP, diluted in blocking solution according to the manufacturer's instructions, for 1 hour at room temperature with agitation.[3]

  • Final Washes: Repeat the washing step (Step 4) to remove unbound Streptavidin-HRP.[3]

  • Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol. Immediately capture the signal using an imaging system.[3]

Protocol 2: Competitive Inhibition Control for Lectin Blotting

This essential control experiment confirms that the lectin binding observed in Protocol 1 is specific to the target carbohydrate structure.

Materials:

  • Same as Protocol 1.

  • Inhibitory sugar (hapten): e.g., N-Acetylgalactosamine (GalNAc) or purified this compound.

Procedure:

  • Prepare Two Lectin Solutions:

    • Test Solution: Prepare the biotinylated WFA solution as described in Protocol 1, Step 3.

    • Inhibition Solution: Prepare a second identical WFA solution, but add the inhibitory sugar to a final concentration of 200-500 mM.[2]

  • Pre-incubation: Incubate both lectin solutions at room temperature for 30-60 minutes to allow the inhibitory sugar to bind to the lectin in the Inhibition Solution.[2]

  • Run Parallel Blots: Prepare two identical blots (or cut a single blot in half after blocking).

  • Incubation:

    • Incubate one blot with the Test Solution .

    • Incubate the second blot with the Inhibition Solution .

  • Proceed with Protocol 1: Continue the procedure from Step 4 of Protocol 1 for both blots.

  • Analysis: Compare the two blots. A significant reduction or complete absence of signal on the blot incubated with the Inhibition Solution indicates that the lectin binding is specific.[2]

dot graph G { splines=ortho; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Comparing test vs. inhibition control in lectin blotting.

References

Technical Support Center: Mass Spectrometry Analysis of LacdiNAc Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N,N'-diacetyllactosamine (LacdiNAc) glycans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic diagnostic ions for this compound-containing glycans in positive-ion mode mass spectrometry?

A1: The presence of a this compound (GalNAcβ1-4GlcNAc) motif on a glycan can be identified by specific diagnostic ions in the MS/MS spectrum. When analyzing permethylated glycans, key oxonium ions to look for include m/z 405.2 [HexNAc-HexNAc]+ and m/z 465.2.[1] For fucosylated this compound structures, a characteristic ion is observed at m/z 551.2, while sialylated this compound can be identified by an ion at m/z 696.3.[1][2] In some cases, a fragment ion at m/z 407.2 is also described as a signature for the this compound outer antennae.[3]

Q2: How can I differentiate between a this compound antenna fragment and an isobaric chitobiose core fragment?

A2: Differentiating between the this compound antenna (GalNAc-GlcNAc) and the chitobiose core (GlcNAc-GlcNAc) can be challenging as they can produce isobaric fragment ions (e.g., m/z 407.2).[3] One advanced method to distinguish these is through stable isotope labeling. By incorporating 13C into the reducing terminal GlcNAc of the chitobiose core, the resulting fragment ion will have a 6 Da mass shift (m/z 413.2), allowing for the unambiguous identification of the core fragment and preventing false-positive identification of a this compound structure.[3] Without isotopic labeling, careful analysis of the complete fragmentation pattern and comparison to reference spectra are necessary. The relative intensity of the potential "ghost" fragment from the core can be up to 3.58% at a normalized collision energy (NCE) of 45, so setting an intensity threshold can help avoid misidentification.[3]

Q3: What is the purpose of permethylation in this compound glycan analysis?

A3: Permethylation is a crucial derivatization technique for glycan analysis by mass spectrometry. It involves replacing all active hydrogens on the glycan with methyl groups. This process enhances the ionization efficiency of the glycans, particularly for MALDI-MS, and stabilizes labile structures like sialic acids, preventing their loss during analysis.[4][5][6] Permethylated glycans are also more hydrophobic, which improves their retention and separation in reversed-phase liquid chromatography.[4]

Q4: Which fragmentation techniques are best suited for analyzing this compound glycopeptides?

A4: A combination of fragmentation methods is often ideal for comprehensive glycopeptide characterization.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These techniques are effective for fragmenting the glycan portion of the molecule, providing information about the glycan structure and composition.[7][8] HCD, in particular, can overcome the "low mass cutoff" issue of ion traps, allowing for the detection of low m/z diagnostic oxonium ions.[7]

  • Electron Transfer Dissociation (ETD): ETD is complementary to CID/HCD as it primarily fragments the peptide backbone while leaving the labile glycan structure intact. This is extremely useful for unambiguously determining the site of glycosylation.[8] For a thorough analysis, an approach that combines CID/HCD for glycan characterization with ETD for peptide sequencing and glycosylation site localization is recommended.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound glycans.

Problem 1: Low or No Signal Intensity of Expected this compound Glycans

Possible Causes and Solutions:

CauseRecommended Action
Poor Sample Quality/Concentration Ensure the sample is appropriately concentrated. If too dilute, the signal will be weak. If too concentrated, ion suppression can occur.[10] Verify the purity of your sample, as contaminants can interfere with ionization.
Inefficient Ionization Optimize the ionization source parameters. Experiment with different ionization techniques if available (e.g., ESI, MALDI) to find the best method for your glycans.[10] Ensure the mass spectrometer is properly tuned and calibrated.[10]
Incomplete Deglycosylation If analyzing released glycans, ensure complete enzymatic (e.g., PNGase F) or chemical release from the glycoprotein. Incomplete release will result in a lower yield of glycans.
Inefficient Permethylation If permethylating, ensure the reaction has gone to completion. Incomplete permethylation will result in a heterogeneous mixture of undermethylated species and lower the intensity of the desired fully permethylated glycan ions. Follow a validated permethylation protocol carefully.[2][4][5][6][11]
Instrumental Issues Check for leaks in the gas supply or at column connections, as this can lead to a loss of sensitivity.[12] Ensure the detector is functioning correctly and that there are no blockages in the sample path.[12]
Problem 2: Absence or Low Intensity of this compound Diagnostic Ions in MS/MS Spectra

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Fragmentation Energy The collision energy (for CID/HCD) is critical for generating diagnostic fragment ions. If the energy is too low, fragmentation will be insufficient. If it is too high, the diagnostic ions themselves may be fragmented. Systematically vary the normalized collision energy (e.g., in steps of 5-10 NCE) to find the optimal setting for your instrument and target glycans.[7]
Incorrect Precursor Ion Selection Verify that the correct precursor ion (the [M+H]⁺ or [M+Na]⁺ of your this compound glycan) is being isolated for fragmentation. Check for mass accuracy and ensure you are not isolating an isobaric contaminant.
Presence of "Ghost" Fragments Be aware of isobaric fragments from the chitobiose core that can mimic this compound diagnostic ions.[3] If possible, use isotopic labeling to differentiate. Otherwise, carefully evaluate the entire spectrum for other supporting fragment ions and consider setting an intensity threshold to minimize false positives.[3]
Labile Modifications Sialic acids and fucose residues can be labile and may be lost during ionization or fragmentation, which can affect the observed fragmentation pathways. Permethylation helps to stabilize sialic acids.[4]
Problem 3: Unexpected Peaks in the Mass Spectrum

Possible Causes and Solutions:

CauseRecommended Action
Contaminants Use high-purity solvents and reagents for sample preparation and LC-MS analysis. Thoroughly clean all glassware and plasticware. Common contaminants include polymers (e.g., from plasticware) and salts.
Adduct Formation Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common and can originate from glassware or solvent impurities.[13] Minimize contact with sources of these ions. The presence of adducts can sometimes be reduced by optimizing mobile phase additives.
In-source Fragmentation High source fragmentation energies (e.g., cone voltage) can cause the glycan to fragment before it reaches the mass analyzer.[13][14] To check for this, gradually decrease the source energy and observe if the intensity of the suspected fragment decreases while the intensity of the molecular ion increases.[14]
Under-methylation If you are analyzing permethylated glycans, incomplete methylation will result in a series of peaks with mass differences of 14 Da (CH2) corresponding to different degrees of methylation. Optimize your permethylation protocol to ensure complete reaction.

Experimental Protocols

Protocol 1: In-Solution Permethylation of N-Glycans

This protocol is adapted from established methods for the permethylation of glycans for mass spectrometry analysis.[2][4][5][6]

Materials:

  • Dried glycan sample

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydroxide (B78521) (NaOH) powder

  • Methyl iodide (Iodomethane)

  • Methanol

  • 10% Acetic Acid

  • Deionized water

  • Sep-Pak C18 cartridge

  • 80% Acetonitrile

Procedure:

  • Sample Preparation: Place the dried glycan sample in a 1.5 mL microtube.

  • Reagent Preparation: Prepare a slurry of NaOH in DMSO (e.g., 80 mg/mL).

  • Permethylation Reaction: a. Add 50 µL of the NaOH/DMSO slurry to the dried glycans. b. Add 50 µL of methyl iodide. c. Vortex the mixture vigorously for 30-60 minutes at room temperature.

  • Quenching the Reaction: a. Place the reaction tube on ice. b. Carefully add 50 µL of 10% acetic acid to quench the reaction. c. Dilute the solution with 1 mL of deionized water.

  • Purification: a. Condition a Sep-Pak C18 cartridge with 1 mL of methanol, followed by 1 mL of deionized water (repeat water wash twice). b. Load the diluted reaction mixture onto the conditioned C18 cartridge. c. Wash the cartridge with 1 mL of deionized water three times to remove salts and other impurities. d. Elute the permethylated glycans with 1 mL of 80% acetonitrile.

  • Sample Recovery: Dry the eluted sample in a centrifugal evaporator. The sample is now ready for reconstitution and MS analysis.

Safety Note: Perform this procedure in a fume hood and wear appropriate personal protective equipment, including safety glasses and gloves that are resistant to methyl iodide.

Protocol 2: HILIC-LC-MS/MS Analysis of Labeled N-Glycans

This protocol provides a general framework for the separation and analysis of fluorescently labeled N-glycans using HILIC-LC coupled to a mass spectrometer.[15][16][17]

Materials:

  • Labeled and purified N-glycan sample

  • Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 80 mM, pH 4.4) in water

  • Mobile Phase B: Acetonitrile

  • HILIC column (e.g., Waters BEH Glycan, Agilent AdvanceBio Amide HILIC)

Procedure:

  • LC System Setup: a. Equilibrate the HILIC column with the initial mobile phase conditions (typically high organic content, e.g., 80% Mobile Phase B). b. Set the column temperature (e.g., 40-60 °C) to improve peak shape.

  • Sample Injection: Inject the reconstituted labeled N-glycan sample onto the column.

  • Chromatographic Separation: a. Run a linear gradient to decrease the concentration of Mobile Phase B (acetonitrile) and increase the concentration of Mobile Phase A (aqueous buffer). A typical gradient might run from 80% to 50% B over 30-60 minutes. b. After the gradient, include a wash step with low organic content to elute any strongly retained components, followed by a re-equilibration step at the initial conditions.

  • Mass Spectrometry Analysis: a. Operate the mass spectrometer in positive ion mode. b. Set the instrument to acquire full scan MS data over a relevant m/z range (e.g., 500-3000 m/z). c. Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions. d. Set the collision energy (CID or HCD) to an appropriate level for glycan fragmentation. This may require optimization, but a starting point could be a normalized collision energy of 25-40.

Visual Diagrams

Troubleshooting Workflow for Poor Fragmentation

fragmentation_troubleshooting start Start: Poor or No Fragmentation of this compound Glycan check_precursor Is the precursor ion intensity sufficient? start->check_precursor check_energy Is the collision energy (CID/HCD) optimized? check_precursor->check_energy Yes optimize_source Optimize ionization source parameters. Increase sample concentration. check_precursor->optimize_source No check_instrument Are there any instrument issues? check_energy->check_instrument Yes optimize_energy Perform collision energy ramp to find optimal NCE. check_energy->optimize_energy No check_sample_prep Is sample preparation adequate? check_instrument->check_sample_prep No instrument_maintenance Check for gas leaks. Calibrate and tune the MS. check_instrument->instrument_maintenance Yes review_sample_prep Review permethylation protocol. Ensure sample purity. check_sample_prep->review_sample_prep No end_good Problem Resolved check_sample_prep->end_good Yes optimize_source->end_good optimize_energy->end_good instrument_maintenance->end_good review_sample_prep->end_good

Caption: A logical workflow for troubleshooting poor fragmentation of this compound glycans.

Decision Tree for Identifying Unexpected Peaks

unexpected_peaks_troubleshooting start Start: Unexpected Peak in Mass Spectrum is_adduct Does the mass difference correspond to a common adduct (e.g., +22, +38)? start->is_adduct is_insource_frag Does the peak intensity decrease with lower source energy? is_adduct->is_insource_frag No adduct_identified Likely a sodium or potassium adduct. Review sample handling for salts. is_adduct->adduct_identified Yes is_undermethylated Is the mass difference a multiple of 14 Da from the expected peak? is_insource_frag->is_undermethylated No insource_frag_identified In-source fragmentation. Optimize source parameters. is_insource_frag->insource_frag_identified Yes undermethylated_identified Incomplete permethylation. Review derivatization protocol. is_undermethylated->undermethylated_identified Yes contaminant Possible contaminant. Check solvent and reagent purity. is_undermethylated->contaminant No end_good Source Identified adduct_identified->end_good insource_frag_identified->end_good undermethylated_identified->end_good contaminant->end_good

Caption: A decision tree to help identify the source of unexpected peaks.

References

Strategies to enhance the yield of synthetic Lacdinac glycans.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of LacdiNAc (GalNAcβ1-4GlcNAc) glycans.

Troubleshooting Guide

This section addresses specific issues that may arise during enzymatic and chemical synthesis of this compound glycans, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Product in Enzymatic Synthesis 1. Suboptimal Enzyme Activity: The specific activity of the β1,4-N-acetylgalactosaminyltransferase (β4GalNAcT) may be low. 2. Substrate Inhibition: High concentrations of the acceptor glycan or the UDP-GalNAc donor can inhibit the enzyme. 3. Product Inhibition: Accumulation of the UDP by-product can inhibit the glycosyltransferase.[1] 4. Incorrect Reaction Conditions: pH, temperature, or metal ion cofactors (e.g., MnCl₂) may not be optimal.1. Use a highly active enzyme: Employ mutant variants of β1,4-galactosyltransferase 1 (β1,4-GalT1) with a tyrosine-to-leucine substitution (Y284L or equivalent), which shifts donor specificity from UDP-Gal to UDP-GalNAc.[2][3] 2. Optimize substrate concentrations: Titrate acceptor and donor substrate concentrations to find the optimal ratio. For example, deliberate control of enzyme concentration (<0.6 mg/mL) and substrate concentration (<7 mg/mL) can ensure high selectivity.[4] 3. Incorporate a phosphatase: Add an enzyme like alkaline phosphatase to the reaction mixture to degrade the inhibitory UDP by-product.[1] 4. Optimize reaction buffer: Ensure the buffer contains optimal concentrations of necessary cofactors, such as 20 mM MnCl₂, and is maintained at the optimal pH (e.g., 6.5-6.8).[5]
Lack of Site-Selectivity in Glycosylation 1. Multiple Acceptor Sites: The precursor glycan may have multiple terminal GlcNAc residues available for glycosylation. 2. Promiscuous Enzyme Activity: Some glycosyltransferases can act on multiple sites. For instance, the bacterial α2,6-sialyltransferase (Pd2,6ST) can tolerate both Gal and GalNAc glycosides.[4]1. Enzymatic "Protecting Group" Strategy: Use a "stop and go" strategy. For example, use a sialyltransferase like ST6Gal1 which is selective for one branch to introduce a sialic acid that acts as a protecting group, preventing further modification of that arm.[6] This can be followed by enzymatic removal of the protecting group. 2. Substrate Engineering: Employ a hydrolase-assisted enzymatic substrate engineering strategy. For example, introduce a temporary protecting group like Kdn (ketodeoxynulosonic acid) onto a specific galactose residue to block unwanted glycosylation at that site.[4]
Difficulty in Purifying the Final Product 1. Complex Reaction Mixture: The final reaction mixture contains unreacted substrates, enzymes, and by-products. 2. Isomeric Mixtures: Non-selective reactions can lead to a mixture of structurally similar isomers that are difficult to separate by standard chromatography.1. Streamlined Purification: For chemoenzymatic synthesis, it's possible to perform multiple enzymatic steps without intermediate purification, followed by a final size exclusion chromatography step (e.g., P2 size exclusion column).[6] 2. High-Performance Liquid Chromatography (HPLC): Utilize HPLC with specialized columns, such as an XBridge HILIC column, for efficient purification of intermediates and final products.[6] 3. Combined Chromatography Methods: Use a combination of gel permeation chromatography with an anion-exchange resin to remove contaminating UDP-GlcNAc.[1]
Low Stereoselectivity in Chemical Synthesis 1. Anomeric Effect: The formation of the desired β-glycosidic linkage can be thermodynamically disfavored.[7] 2. Lack of Neighboring Group Participation: The absence of a participating group at the C-2 position of the glycosyl donor can lead to a mixture of α and β anomers.1. Remote Neighboring Group Participation: Utilize protecting groups at distant positions that can influence the stereochemical outcome of the glycosylation. For example, a pivaloyl group can be used to achieve stereoselective condensation.[8] 2. Choice of Glycosyl Donor: Employ glycosyl donors with participating protecting groups (e.g., N-phthalimido) at the C-2 position to favor the formation of the β-linkage.[8]
Steric Hindrance Issues 1. Bulky Protecting Groups in Chemical Synthesis: Large protecting groups can hinder the approach of the glycosyl acceptor.[9] 2. Presence of Bisecting GlcNAc: A bisecting GlcNAc residue on the core N-glycan structure can suppress the activity of many downstream glycosyltransferases, including those responsible for this compound synthesis.[10]1. Strategic Use of Protecting Groups: Carefully plan the protecting group strategy to minimize steric clashes during key glycosylation steps. 2. Control the Order of Enzymatic Reactions: Ensure that the addition of the this compound motif occurs before the introduction of a bisecting GlcNAc if both are desired in the final structure. Glycomic analysis has shown that the biosynthesis of this compound and bisecting GlcNAc can be mutually suppressive.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound glycans?

A1: Enzymatic synthesis offers several key advantages, including high regio- and stereo-selectivity, which eliminates the need for complex protecting group manipulations and reduces the likelihood of generating isomeric by-products.[11] This approach often leads to higher yields and simpler purification procedures.[6] Chemoenzymatic strategies, which combine the flexibility of chemical synthesis for core structures with the precision of enzymatic final modifications, are particularly powerful.[11][12]

Q2: Which enzymes are most effective for synthesizing the this compound motif?

A2: The most effective enzymes are typically mutant forms of β1,4-galactosyltransferase 1 (β1,4-GalT1). Specifically, a single amino acid substitution, such as tyrosine to leucine (B10760876) (Y284L in the human enzyme), can completely switch the donor substrate specificity from UDP-galactose to UDP-GalNAc, making it a highly efficient β1,4-N-acetylgalactosaminyltransferase.[2][3] Naturally occurring β4GalNAcT3 and β4GalNAcT4 are also responsible for this compound biosynthesis in vivo.[13][14]

Q3: How can I improve the yield when using a mutant β1,4-GalT1 enzyme?

A3: To improve the yield, you can:

  • Add alkaline phosphatase: This will degrade the inhibitory by-product UDP.[1]

  • Optimize reaction time and temperature: Incubations can range from several hours to over 100 hours at around 30-37°C.[1][4]

  • Ensure proper enzyme stability: After purification, exchange the enzyme into a suitable storage buffer (e.g., 100 mM MOPS, 25 mM KCl, pH 6.8) with glycerol (B35011) to reduce precipitation.[3]

Q4: Can I synthesize asymmetric this compound N-glycans?

A4: Yes, several strategies exist for the synthesis of asymmetric biantennary N-glycans. One effective method involves the site-selective enzymatic preparation of an asymmetric N-glycan core, followed by divergent derivatization of the different antennae.[15] This can be achieved using a "stop and go" strategy where one branch is temporarily blocked with a sialic acid residue while the other is elongated.[6]

Q5: What are some common challenges in the chemical synthesis of this compound glycans?

A5: Chemical synthesis of complex glycans like those containing this compound is challenging due to the need for:

  • Extensive protecting group manipulation: Each hydroxyl group must be selectively protected and deprotected to control regiochemistry.[16]

  • Stereocontrol of the glycosidic linkage: Achieving the correct anomeric configuration (α or β) can be difficult.[7]

  • Potentially low overall yields: Multi-step chemical syntheses often suffer from cumulative product loss at each stage.

Quantitative Data Summary

The following tables summarize quantitative data from various published protocols for the enzymatic synthesis of this compound glycans.

Table 1: Reaction Yields for Enzymatic Synthesis of this compound-containing Glycans

Starting MaterialEnzyme(s)ProductYieldReference
Nonasaccharide 1LacZ, EM1Nonasaccharide 21 (symmetric this compound)76% (2 steps)[4]
Octasaccharide 2EM1Decasaccharide 27 (asymmetric this compound)65% (2 steps)[4]
Decasaccharide 9EM3Undecassacharide 12 (sialylated this compound)90%[4]
Bivalent acceptor 3His₆propeptide-catβ4GalT1 Y284L, UDP-Glc(NAc)-4'-epimerase, Alkaline phosphataseMono-LacdiNAc product 554%[1]
Bivalent acceptor 3His₆propeptide-catβ4GalT1 Y284L, UDP-Glc(NAc)-4'-epimerase, Alkaline phosphataseDi-LacdiNAc product 619%[1]
Acceptor 2His₆propeptide-catβ4GalT1 Y284L, Alkaline phosphataseProduct 444%[1]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a this compound Moiety on a GlcNAc-Terminated Glycan

This protocol is a generalized procedure based on methodologies described for mutant β1,4-GalT1 enzymes.[1][5]

Materials:

  • GlcNAc-terminated acceptor glycan

  • UDP-GalNAc (donor substrate)

  • Recombinant His₆propeptide-catβ4GalT1 Y284L mutant enzyme

  • Alkaline phosphatase

  • Reaction Buffer (e.g., 100 mM sodium cacodylate, pH 6.5, or 100 mM MOPS, pH 6.8)

  • 20 mM MnCl₂

  • ATP (optional, can improve stability)

  • Triton X-100 (optional, can improve solubility)

Procedure:

  • Prepare the reaction mixture in the chosen reaction buffer. A typical mixture might contain:

    • Acceptor glycan (e.g., 5 µmol)

    • UDP-GalNAc (e.g., 6 µmol)

    • His₆propeptide-catβ4GalT1 Y284L

    • Alkaline phosphatase

    • 20 mM MnCl₂

    • Optional: 4 mM ATP, 0.5% (v/v) Triton X-100

  • Incubate the reaction mixture at 30-37°C. Reaction times can vary significantly, from 18 hours to 150 hours, depending on the substrates and enzyme concentration.[1][5]

  • Monitor the reaction progress using an appropriate method, such as High-Performance Anion-Exchange Chromatography (HPAEC) or Mass Spectrometry.

  • Once the reaction is complete, terminate it by heating or adding a quenching agent.

  • Purify the product using gel permeation chromatography, optionally combined with an anion-exchange resin to remove nucleotide sugars, or by HPLC.[1]

Visualizations

Enzymatic_Synthesis_of_this compound GlcNAc GlcNAc-terminated Acceptor Glycan Reaction Glycosylation Reaction GlcNAc->Reaction Acceptor UDP_GalNAc UDP-GalNAc (Donor Substrate) UDP_GalNAc->Reaction Donor Enzyme Mutant β1,4-GalT1 (e.g., Y284L) Enzyme->Reaction Catalyst Product This compound-Glycan (GalNAcβ1-4GlcNAc-R) Reaction->Product Yields UDP UDP (Inhibitory By-product) Reaction->UDP Phosphatase Alkaline Phosphatase UDP->Phosphatase Degraded by UMP_Pi UMP + Pi (Non-inhibitory) Phosphatase->UMP_Pi

Caption: Workflow for enzymatic this compound synthesis with by-product removal.

Stop_and_Go_Strategy Start Asymmetric Biantennary N-Glycan Core (Two GlcNAc termini) Step1 Step 1: Site-Selective Sialylation Start->Step1 Intermediate1 Sialylated Intermediate (One arm 'protected') Step1->Intermediate1 Step2 Step 2: Elongation of Unprotected Arm Intermediate1->Step2 Intermediate2 Asymmetrically Elongated Glycan Step2->Intermediate2 Step3 Step 3: Desialylation (Removal of 'Protecting Group') Intermediate2->Step3 Intermediate3 Deprotected Asymmetric Glycan Step3->Intermediate3 Step4 Step 4: Elongation of Second Arm Intermediate3->Step4 Final Final Asymmetric Complex N-Glycan Step4->Final Enzyme1 ST6Gal1 Enzyme1->Step1 Enzyme2 Glycosyltransferases (e.g., for this compound) Enzyme2->Step2 Enzyme3 Sialidase Enzyme3->Step3 Enzyme4 Glycosyltransferases Enzyme4->Step4

Caption: "Stop and Go" strategy for asymmetric glycan synthesis.

References

Avoiding non-specific binding in Lacdinac immunoprecipitation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LacdiNac immunoprecipitation (IP). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.

Troubleshooting Guide: Avoiding Non-Specific Binding

High background and non-specific binding are common issues in immunoprecipitation that can obscure results and lead to false positives. The following section addresses specific problems you may encounter during your this compound IP experiments and provides actionable solutions.

Question 1: I'm observing multiple bands on my Western blot after this compound IP, suggesting high non-specific binding. What are the likely causes and how can I reduce this background?

Answer:

High background in the form of multiple non-specific bands is a frequent challenge. The primary causes can be categorized into several areas of your experimental workflow. Here’s a breakdown of potential issues and how to address them:

1. Inadequate Pre-clearing of the Lysate:

  • Problem: Cellular lysates contain numerous proteins that can non-specifically bind to your beads or the antibody/lectin.

  • Solution: Pre-clearing your lysate is a critical step to remove these "sticky" proteins before the actual immunoprecipitation.[1][2] Incubate your cell lysate with the beads (e.g., Protein A/G or Streptavidin-agarose) alone for 30-60 minutes at 4°C.[2] After this incubation, centrifuge the mixture and transfer the supernatant (your pre-cleared lysate) to a new tube for the immunoprecipitation step with your specific this compound-binding lectin or antibody.[1]

2. Suboptimal Washing Steps:

  • Problem: Insufficient or too gentle washing may not effectively remove non-specifically bound proteins.

  • Solution: Optimize your washing protocol. This can involve:

    • Increasing the number of washes: Perform at least 3-5 wash steps.

    • Increasing the stringency of the wash buffer: You can modify your wash buffer by increasing the salt concentration (e.g., NaCl from 150 mM up to 500 mM) or the detergent concentration (e.g., 0.1% to 1.0% Triton X-100 or NP-40). Be cautious, as overly harsh conditions might disrupt the specific interaction you are trying to capture.

    • Using different wash buffers: For a more stringent wash, you can use a RIPA buffer for one of the wash steps, followed by washes with a less stringent buffer like PBS or TBS with a low concentration of detergent.

3. Issues with the Antibody or Lectin:

  • Problem: Using too much antibody or a low-quality antibody/lectin can lead to increased non-specific binding.

  • Solution:

    • Titrate your antibody/lectin: Determine the optimal concentration of your this compound-specific antibody or lectin (like Wisteria floribunda agglutinin - WFA) by performing a titration experiment. Using the minimal amount required for efficient pulldown will reduce background.

    • Use high-affinity, purified reagents: Opt for affinity-purified antibodies or lectins to ensure high specificity for the this compound moiety.

4. Ineffective Blocking:

  • Problem: The beads themselves can have sites that non-specifically bind proteins.

  • Solution: Before adding your antibody or lysate, block the beads with a suitable blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody. Incubate the beads with 1% BSA in PBS for at least one hour at 4°C.[1]

Question 2: My negative control (beads only or isotype control) shows significant background bands. What does this indicate and what should I do?

Answer:

Seeing bands in your negative control lanes is a clear indication of non-specific binding, and the type of control helps pinpoint the source:

  • Beads-Only Control: If you see bands when incubating the beads with your lysate without any antibody or lectin, it means proteins are binding directly to the bead matrix.

    • Solution: Thorough pre-clearing of the lysate with the same type of beads is essential.[2] Also, ensure your beads are properly blocked with BSA before use.

  • Isotype Control Antibody: If your isotype control (an antibody of the same class and from the same species as your primary antibody, but not specific to your target) pulls down proteins, it suggests that proteins are binding non-specifically to the antibody itself.

    • Solution: Again, pre-clearing the lysate is crucial. You can even perform a pre-clearing step with the isotype control antibody to remove proteins that have an affinity for that immunoglobulin type. Also, consider reducing the amount of primary antibody used in your IP.

Frequently Asked Questions (FAQs)

Q1: Which lectin is best for immunoprecipitating this compound-modified proteins?

A1: Wisteria floribunda agglutinin (WFA) is a widely used and effective lectin for capturing proteins with terminal this compound (GalNAcβ1-4GlcNAc) structures. It exhibits a significantly higher affinity for this compound compared to terminal N-acetylgalactosamine (GalNAc) or galactose (Gal).

Q2: What are the optimal buffer conditions for this compound immunoprecipitation?

A2: The ideal buffer will depend on the specific protein of interest and its interactions. However, a good starting point for a lysis buffer is a non-denaturing buffer such as one containing Tris-HCl, NaCl, and a non-ionic detergent like NP-40 or Triton X-100. It is crucial to include protease and phosphatase inhibitors in your lysis buffer to maintain the integrity of your target protein. For the binding step, a buffer at or near physiological pH (7.4) is generally recommended.

Q3: How can I elute my this compound-modified protein from the WFA-lectin beads?

A3: Elution can be achieved through competitive binding with a specific sugar. For WFA, you can use a high concentration of N-acetylgalactosamine (GalNAc), for example, 200 mM GalNAc in your elution buffer.[3] Alternatively, a low pH elution buffer, such as 0.1 M glycine-HCl (pH 2.5-3.0), can be used, but be sure to neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent protein denaturation.[4]

Q4: Can I reuse my WFA-lectin agarose (B213101) beads?

A4: Yes, in many cases, the beads can be reused. After elution, wash the beads extensively with your wash buffer and then with a storage buffer (e.g., PBS with 0.08% sodium azide) and store them at 4°C.[3] However, with each use, the binding capacity may decrease slightly.

Quantitative Data Summary

The following tables provide quantitative data to aid in the design and optimization of your this compound immunoprecipitation experiments.

Table 1: Binding Affinities of Wisteria floribunda agglutinin (WFA)

LigandDissociation Constant (KD)Reference
This compound 5.45 x 10-6 M[5]
GalNAc9.24 x 10-5 M[5]
Galactose4.67 x 10-4 M[5]

Table 2: Recommended Buffer Compositions for Optimization

Buffer ComponentConcentration RangePurpose
Lysis Buffer
Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent
NaCl150-500 mMModulates ionic strength
Non-ionic Detergent (NP-40, Triton X-100)0.1-1.0%Solubilizes proteins
Protease/Phosphatase Inhibitors1XPrevents protein degradation
Wash Buffer
Tris-HCl or PBS (pH 7.4)20-50 mMBase buffer
NaCl150-500 mMIncreases stringency
Non-ionic Detergent0.1-0.5%Reduces non-specific hydrophobic interactions
Elution Buffer (Competitive)
N-acetylgalactosamine (GalNAc)200 mMCompetes for WFA binding
Tris-HCl or PBS (pH 7.4)20-50 mMBase buffer
Elution Buffer (Low pH)
Glycine-HCl0.1 MDisrupts antibody-antigen/lectin-glycan interaction
pH2.5-3.0

Experimental Protocols

Detailed Protocol for this compound Immunoprecipitation using WFA-Agarose Beads

This protocol provides a step-by-step guide for the enrichment of this compound-modified proteins from cell lysates.

Materials:

  • Cells expressing the protein of interest

  • Ice-cold PBS

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail)

  • WFA-Agarose Beads

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.2% NP-40)

  • Elution Buffer (0.2 M N-acetylgalactosamine in PBS)

  • 1.5 mL microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis: a. Wash cells with ice-cold PBS and then lyse them in ice-cold Lysis Buffer. b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate: a. Add 20 µL of plain agarose beads (without WFA) to 1 mg of cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add 30 µL of WFA-Agarose bead slurry to the pre-cleared lysate. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

  • Washing: a. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C. b. Carefully remove the supernatant. c. Add 1 mL of ice-cold Wash Buffer and resuspend the beads. d. Incubate for 5 minutes on a rotator at 4°C. e. Repeat the centrifugation and washing steps for a total of four washes.

  • Elution: a. After the final wash, remove all supernatant. b. Add 50 µL of Elution Buffer to the beads. c. Incubate at room temperature for 15 minutes with gentle vortexing every 5 minutes. d. Centrifuge at 5,000 x g for 3 minutes. e. Carefully collect the supernatant containing the eluted this compound-modified proteins.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing incubation Incubation with WFA-Agarose Beads pre_clearing->incubation washing Washing Steps (4x) incubation->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Experimental workflow for this compound immunoprecipitation.

ip_principle cluster_binding Binding Step cluster_elution Elution Step bead Agarose Bead wfa WFA bead->wfa Covalent Linkage lacdinac_protein This compound-Protein wfa->lacdinac_protein Specific Binding other_protein Other Protein bead2 Agarose Bead wfa2 WFA bead2->wfa2 lacdinac_protein2 This compound-Protein galnac Free GalNAc galnac->wfa2 Competitive Binding

References

Lacdinac Standards: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling Lacdinac (GalNAcβ1-4GlcNAc) standards, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Storage and Handling of this compound Standards

Proper storage and handling of this compound standards are crucial for maintaining their integrity and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound standards be stored?

A1: Lyophilized this compound standards should be stored at ≤-20°C for long-term stability. For very long-term storage, -80°C is recommended. Keep the container tightly sealed to prevent moisture absorption.

Q2: What is the recommended procedure for reconstituting lyophilized this compound standards?

A2: To reconstitute a lyophilized this compound standard, use high-purity water (e.g., HPLC-grade or Milli-Q) or a buffer suitable for your downstream application. Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Add the calculated volume of solvent, gently vortex to dissolve the standard completely, and then centrifuge again to collect the solution at the bottom of the vial.

Q3: How should reconstituted this compound standards be stored?

A3: Reconstituted this compound standards can be stored at 4°C for short-term use (a few days). For longer-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them at ≤-20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. If stored in sealed vials, solutions may be stable at -20°C for up to a year[1].

Q4: Are there any specific precautions to take when handling this compound standards?

A4: Yes, to prevent microbial contamination, always use sterile pipette tips and tubes when handling this compound standards. Solutions that show any signs of cloudiness or precipitation may be contaminated and should be discarded[1].

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound standards.

Troubleshooting Lectin Blotting for this compound Detection

Q5: I am observing high background in my lectin blot with Wisteria floribunda agglutinin (WFA). What could be the cause?

A5: High background in lectin blotting can be caused by several factors:

  • Inadequate Blocking: The blocking buffer may not be effective. Using a carbohydrate-free blocking solution is recommended, as common blockers like skim milk can contain glycoproteins that cause non-specific binding[2].

  • Lectin Concentration: The concentration of the lectin may be too high. It is essential to optimize the working dilution of the lectin to minimize non-specific binding.

  • Insufficient Washing: Ensure that the membrane is thoroughly washed between incubation steps to remove unbound lectin.

Q6: I am not detecting a signal, or the signal is very weak, for my this compound-containing glycoprotein (B1211001). What should I check?

A6: A weak or absent signal could be due to the following:

  • Low Abundance of this compound: The target glycoprotein may have a very low level of this compound modification.

  • Lectin Inhibition: If you are using a biotinylated lectin, avoid using blocking buffers that contain biotin (B1667282) (e.g., some preparations of skim milk), as this will compete with the lectin for binding to the streptavidin conjugate[3].

  • Denaturation Effects: While the oligosaccharide structure itself is generally not affected by reducing agents used in SDS-PAGE, the denaturation of the protein can alter the presentation of the glycan, potentially hindering lectin binding[3].

Troubleshooting Mass Spectrometry Analysis of this compound

Q7: I am observing poor signal intensity for my this compound standard in the mass spectrometer. What are the possible reasons?

A7: Poor signal intensity in mass spectrometry can stem from several issues:

  • Sample Concentration: The concentration of the this compound standard may be too low. Ensure the sample is appropriately concentrated for your instrument's sensitivity range.

  • Ionization Efficiency: Neutral glycans like this compound can have low ionization efficiency. The use of an appropriate matrix (e.g., 2,5-dihydroxybenzoic acid for MALDI) and the addition of salts (e.g., NaCl) to promote the formation of adducts like [M+Na]+ can enhance signal intensity[4].

  • Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated.

Q8: My this compound standard is showing peak splitting in the chromatogram during LC-MS analysis. What could be the problem?

A8: Peak splitting can be indicative of a few problems:

  • Column Issues: The analytical column may have a void at the head or a partially blocked frit. Injecting a different, well-behaved standard can help determine if the issue is with the column[5].

  • Sample Contaminants: Contaminants in the sample or the mobile phase can lead to peak splitting. Ensure high-purity solvents and proper sample preparation.

  • Anomer Separation: In some chromatographic conditions, different anomers (α and β) of the reducing end of the glycan can separate, leading to split or broadened peaks.

Quantitative Data Summary

ParameterConditionRecommendationReference
Storage Temperature (Lyophilized) Long-term≤-20°C (up to -80°C for extended storage)[6]
Storage Temperature (Reconstituted) Short-term4°C (for a few days)General Lab Practice
Storage Temperature (Reconstituted) Long-term≤-20°C (aliquoted to avoid freeze-thaw)[1]
Reconstitution Solvent General UseHigh-purity water (e.g., HPLC-grade)[1]
Reconstituted Stability Sealed vials at -20°CUp to 1 year[1]

Experimental Protocols

Protocol 1: Detection of this compound on a Glycoprotein using Lectin Blotting with Wisteria floribunda Agglutinin (WFA)

This protocol outlines the general steps for using a this compound standard as a positive control in a lectin blotting experiment.

Materials:

  • This compound standard

  • Glycoprotein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Carbohydrate-free blocking buffer

  • Biotinylated Wisteria floribunda agglutinin (WFA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • SDS-PAGE: Separate your glycoprotein sample (and a negative control protein if available) by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a carbohydrate-free blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Lectin Incubation: Incubate the membrane with biotinylated WFA diluted in blocking buffer (optimize concentration as per manufacturer's instructions) for 1 hour at room temperature. To confirm specificity, a parallel blot can be incubated with WFA in the presence of a competitive inhibitor like GalNAc.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Incubation: Incubate the membrane with Streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane four to six times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate and visualize the signal using a chemiluminescence imaging system. The lane with a known this compound-containing glycoprotein or a synthetic this compound-conjugated protein should show a positive signal.

Protocol 2: Using a Synthetic this compound Standard in Mass Spectrometry

This protocol describes the use of a synthetic this compound standard for instrument calibration or as an internal standard for relative quantification.

Materials:

  • This compound standard

  • High-purity water or appropriate solvent

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) or ESI solvent system

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Methodology:

  • Sample Preparation (for MALDI-TOF):

    • Reconstitute the this compound standard to a known concentration (e.g., 10 pmol/µL) in high-purity water.

    • Prepare the MALDI matrix solution (e.g., 10 mg/mL DHB).

    • Mix the this compound standard solution with the matrix solution in a 1:3 ratio (sample:matrix).

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method)[4].

  • Sample Preparation (for LC-ESI-MS):

    • Reconstitute the this compound standard in the initial mobile phase solvent.

    • If using as an internal standard, spike a known amount into your prepared glycan samples.

  • Mass Spectrometry Analysis:

    • Acquire data in the appropriate mass range for the this compound standard. For neutral glycans, positive ion mode is typically used, looking for adducts such as [M+Na]+[4].

    • The observed mass can be used to confirm the identity of this compound in your samples or to calibrate the instrument.

Visualizations

This compound Biosynthesis Pathway

Lacdinac_Biosynthesis cluster_N_glycan N-Glycan Pathway cluster_O_glycan O-Glycan Pathway N_glycan_precursor N-Glycan Precursor (with terminal GlcNAc) N_this compound N-Glycan with this compound N_glycan_precursor->N_this compound GalNAc transfer O_glycan_precursor O-Glycan Precursor (with terminal GlcNAc) O_this compound O-Glycan with this compound O_glycan_precursor->O_this compound GalNAc transfer UDP_GalNAc UDP-GalNAc B4GALNT3 β4GalNAcT3 UDP_GalNAc->B4GALNT3 B4GALNT4 β4GalNAcT4 UDP_GalNAc->B4GALNT4 B4GALNT3->N_glycan_precursor B4GALNT3->O_glycan_precursor B4GALNT4->N_glycan_precursor B4GALNT4->O_glycan_precursor

Caption: Biosynthesis of the this compound moiety on N- and O-glycans.

Troubleshooting Workflow for Unexpected Results in Glycan Analysis

Troubleshooting_Workflow start Unexpected Result (e.g., no signal, wrong mass) check_standard Verify Standard Integrity start->check_standard standard_ok Standard is OK check_standard->standard_ok No Issue reconstitute Re-prepare Standard check_standard->reconstitute Issue Found check_protocol Review Experimental Protocol protocol_ok Protocol is Correct check_protocol->protocol_ok No Error re_run Re-run Experiment with Controls check_protocol->re_run Error Identified check_instrument Check Instrument Performance instrument_ok Instrument is OK check_instrument->instrument_ok No Issue calibrate Calibrate/Tune Instrument check_instrument->calibrate Issue Found standard_ok->check_protocol protocol_ok->check_instrument consult_expert Consult Technical Support instrument_ok->consult_expert reconstitute->re_run calibrate->re_run

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Accurate Quantification of Lacdinac

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of N-acetyl-D-galactosamine(β1->4)N-acetyl-D-glucosamine (Lacdinac). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the precise measurement of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (GalNAcβ1-4GlcNAc) is a disaccharide found on N- and O-glycans of glycoproteins.[1][2] Its expression levels can change significantly in various physiological and pathological states, including cancer, making its accurate quantification a critical aspect of biomarker discovery and drug development.[2][3]

Q2: What are the primary methods for quantifying this compound?

A2: The main techniques for this compound quantification include:

  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), often after enzymatic release of glycans and fluorescent labeling.

  • Mass Spectrometry (MS) , which can provide detailed structural information and quantification, especially when coupled with liquid chromatography (LC-MS).[1]

  • Lectin-based assays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and lectin blotting, which utilize the specific binding of lectins like Wisteria floribunda agglutinin (WFA) to the this compound structure.

Q3: Where can I obtain standards for calibrating my instruments for this compound quantification?

A3: While a wide range of general glycan standards are commercially available, obtaining a purified, unlabeled this compound standard can be challenging. However, isotopically labeled standards, such as a 13C-labeled tetraantennary N-glycan containing a this compound unit, are available and are particularly useful for quantitative mass spectrometry analysis.[4][5] For HPLC-FLD, a dextran (B179266) ladder is often used for system calibration.

Q4: How do I design a calibration curve for this compound quantification?

A4: A calibration curve is essential for accurate quantification. Here are the general steps:

  • Prepare a stock solution of your standard (e.g., a ¹³C-labeled this compound glycan for MS or a fluorescently labeled dextran ladder for HPLC).

  • Create a series of dilutions from the stock solution to generate a set of calibrants with known concentrations. The concentration range should bracket the expected concentration of this compound in your samples.[6]

  • Analyze each calibrant using your chosen method (HPLC, MS) and record the instrument response (e.g., peak area, ion intensity).

  • Plot the instrument response (y-axis) against the known concentration of the calibrants (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be close to 1 for a good fit. This equation can then be used to determine the concentration of this compound in your unknown samples based on their instrument response.

Experimental Protocols

Protocol 1: Enzymatic Release of N-linked Glycans for this compound Analysis

This protocol outlines the general steps for releasing N-glycans from glycoproteins using PNGase F, a crucial first step for both HPLC and MS analysis.

  • Denaturation: Dissolve your glycoprotein (B1211001) sample in a denaturing buffer and heat to unfold the protein, making the glycosylation sites accessible to the enzyme.

  • Reduction and Alkylation: Reduce disulfide bonds using a reducing agent (e.g., DTT) and then alkylate the free sulfhydryl groups (e.g., with iodoacetamide) to prevent them from reforming.

  • Enzymatic Digestion: Add PNGase F to the sample and incubate to cleave the N-glycans from the protein.[7] The incubation time and temperature will depend on the specific enzyme and glycoprotein.

  • Glycan Cleanup: After digestion, the released glycans need to be separated from the protein and other reaction components. This can be achieved using solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.[8][9]

Protocol 2: Fluorescent Labeling of Released N-Glycans for HPLC-FLD Analysis
  • Labeling Reaction: To the cleaned and dried glycan sample, add a fluorescent labeling reagent such as 2-aminobenzamide (B116534) (2-AB) or procainamide. The reaction is typically carried out at an elevated temperature.[10]

  • Removal of Excess Label: After the labeling reaction, it is critical to remove the unreacted fluorescent dye. This is often done using a HILIC SPE cleanup step.

  • Sample Reconstitution: The labeled glycans are then dried down and reconstituted in a solvent compatible with the HPLC mobile phase for injection.

Troubleshooting Guides

HPLC-FLD Troubleshooting for this compound Quantification
Issue Potential Cause Troubleshooting Steps
No or Low Signal Incomplete enzymatic release of glycans.Optimize PNGase F digestion conditions (enzyme concentration, incubation time, temperature). Ensure complete denaturation of the glycoprotein.
Inefficient fluorescent labeling.Check the age and storage of the labeling reagent. Optimize labeling reaction conditions (temperature, time). Ensure complete removal of interfering substances before labeling.
Incorrect HPLC conditions.Verify the mobile phase composition and gradient. Check the fluorescence detector settings (excitation and emission wavelengths).
Poor Peak Resolution/Overlapping Peaks Suboptimal HPLC column or mobile phase.Use a column specifically designed for glycan analysis (e.g., HILIC). Optimize the mobile phase gradient to improve separation of glycan isomers.
Co-elution with isomeric glycans.This compound can co-elute with other isomers like Galβ1-4GlcNAc (LacNAc). Use high-resolution columns and consider enzymatic digestion with specific exoglycosidases to confirm peak identity.
Variable Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Flush the column regularly. If performance continues to decline, replace the column.
Mass Spectrometry Troubleshooting for this compound Quantification
Issue Potential Cause Troubleshooting Steps
Low Ion Intensity Poor ionization efficiency.Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).
Matrix effects (ion suppression).Perform a matrix effect study by comparing the signal of a standard in pure solvent versus a sample matrix. If suppression is observed, improve sample cleanup, use a matrix-matched calibration curve, or employ an internal standard (e.g., ¹³C-labeled this compound).
Inaccurate Mass Measurement Instrument out of calibration.Calibrate the mass spectrometer regularly using a known calibration solution.
Difficulty Distinguishing this compound from Isomers Insufficient fragmentation for structural confirmation.Optimize collision energy in MS/MS experiments to generate characteristic fragment ions that can differentiate between this compound and other isomers.
WFA Lectin-Based Assay (Lectin Blotting/ELISA) Troubleshooting
Issue Potential Cause Troubleshooting Steps
High Background Non-specific binding of the lectin.Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk). Optimize washing steps (increase number and duration).[11]
Lectin concentration too high.Titrate the WFA lectin to determine the optimal concentration that gives a good signal-to-noise ratio.
Weak or No Signal Low abundance of this compound-containing glycoproteins.Increase the amount of sample loaded.
Steric hindrance preventing lectin binding.Ensure the glycoprotein is properly denatured if necessary. Sialic acid residues adjacent to the this compound motif can sometimes inhibit WFA binding; consider treating the sample with neuraminidase to remove sialic acids.[12]
Inactive lectin.Check the expiration date and storage conditions of the WFA lectin.
Non-specific Bands (Lectin Blotting) WFA cross-reactivity.WFA can also bind to terminal galactose residues, although with lower avidity. Confirm specificity by performing a competition assay with free N-acetylgalactosamine (GalNAc).

Quantitative Data Summary

Table 1: Example Calibration Curve Data for this compound Quantification by HPLC-FLD

Calibrant Concentration (pmol/µL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,525,300

Note: This is example data. Actual values will vary depending on the instrument and experimental conditions.

Table 2: Common Adducts of this compound-containing Glycans in Mass Spectrometry

AdductMass Shift (Da)
[M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M-H]⁻-1.0078
[M+Cl]⁻+34.9689

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-FLD Analysis cluster_ms Mass Spectrometry Analysis glycoprotein Glycoprotein Sample denaturation Denaturation glycoprotein->denaturation reduction_alkylation Reduction & Alkylation denaturation->reduction_alkylation pngase_f PNGase F Digestion (N-Glycan Release) reduction_alkylation->pngase_f cleanup_spe Glycan Cleanup (SPE) pngase_f->cleanup_spe labeling Fluorescent Labeling (e.g., 2-AB) cleanup_spe->labeling ms_injection LC-MS Injection cleanup_spe->ms_injection excess_label_removal Excess Label Removal (SPE) labeling->excess_label_removal hplc_injection HPLC Injection excess_label_removal->hplc_injection quantification_hplc Quantification hplc_injection->quantification_hplc quantification_ms Quantification ms_injection->quantification_ms

Figure 1. Experimental workflow for this compound quantification.

troubleshooting_logic cluster_calibration Calibration Issues cluster_sample Sample-Specific Issues cluster_instrument Instrumental Problems start Inaccurate Quantification cal_curve Poor Calibration Curve (R² < 0.99) start->cal_curve matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects isomeric_interference Isomeric Interference start->isomeric_interference low_signal Low Signal/Sensitivity start->low_signal high_background High Background/Noise start->high_background check_standards Check Standard Preparation & Dilutions cal_curve->check_standards check_linearity Assess Linearity Range cal_curve->check_linearity improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup use_internal_std Use Internal Standard matrix_effects->use_internal_std optimize_separation Optimize Chromatographic Separation isomeric_interference->optimize_separation check_detector Check Detector Settings low_signal->check_detector check_source Optimize MS Source low_signal->check_source high_background->improve_cleanup check_buffers Prepare Fresh Buffers/ Mobile Phase high_background->check_buffers

Figure 2. Troubleshooting logic for inaccurate this compound quantification.

wfa_binding_pathway cluster_inhibition Competitive Inhibition glycoprotein Glycoprotein with This compound Termini binding_complex Glycoprotein-WFA Complex glycoprotein->binding_complex no_binding No Binding glycoprotein->no_binding wfa_lectin WFA Lectin wfa_lectin->binding_complex wfa_inhibited Inhibited WFA Lectin wfa_lectin->wfa_inhibited binds detection Detection (e.g., HRP-conjugate, fluorescence) binding_complex->detection free_galnac Free GalNAc free_galnac->wfa_inhibited wfa_inhibited->no_binding

References

Technical Support Center: Interpreting N-Glycan Profiles with LacdiNAc Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for complex N-glycan analysis. This resource provides researchers, scientists, and drug development professionals with targeted guidance on interpreting N-glycan profiles featuring LacdiNAc (GalNAcβ1-4GlcNAc) modifications.

Frequently Asked Questions (FAQs)

Q1: What is a this compound modification and why is it significant?

A1: The this compound group is a disaccharide (GalNAcβ1→4GlcNAc) found at the non-reducing termini of N- and O-glycans.[1][2] While less common than the related LacNAc (Galβ1-4GlcNAc) structure in mammals, it plays crucial roles in various biological processes, including hormone regulation and immune responses.[2] Its expression levels can vary significantly between species, organs, and cell types and can be altered in disease states like cancer, making it a potential biomarker.[2][3][4][5][6]

Q2: What makes N-glycan profiles with this compound "complex" to interpret?

A2: The complexity arises from several analytical challenges:

  • Isomeric Structures: this compound is isomeric with the highly abundant LacNAc structure. They have the same mass, making them indistinguishable by standard mass spectrometry (MS) alone and often requiring advanced separation or fragmentation techniques to resolve.[7][8][9][10]

  • Structural Heterogeneity: Glycoproteins exist as a population of "glycoforms," with variations in the glycans attached to each glycosylation site.[11][12] this compound itself can be further modified with sialic acid, fucose, or sulfate (B86663) groups, adding another layer of complexity.[1][2][3][4][5]

  • Low Abundance: this compound-containing glycans can be present in low amounts, making them difficult to detect and quantify accurately without sensitive enrichment and detection methods.[13]

Q3: Which enzymes are responsible for creating the this compound structure?

A3: The biosynthesis of the this compound group is primarily carried out by two enzymes, β4-N-acetylgalactosaminyltransferases β4GalNAcT3 and β4GalNAcT4.[1][3][4][5] These enzymes transfer an N-acetylgalactosamine (GalNAc) residue to a terminal N-acetylglucosamine (GlcNAc) on a growing glycan chain.[1][4][5]

Troubleshooting Guide

Problem 1: I cannot distinguish this compound from LacNAc isomers in my LC-MS data.

  • Cause: These isomers have identical masses and often similar chromatographic properties, leading to co-elution and ambiguous identification.

  • Solution:

    • High-Resolution Chromatography: Employ specialized chromatography columns like porous graphitic carbon (PGC), which can offer better separation of glycan isomers compared to standard C18 or HILIC columns.[14]

    • Tandem Mass Spectrometry (MS/MS): Utilize collision-induced dissociation (CID) or other fragmentation methods. The fragmentation patterns of this compound and LacNAc differ. For example, the detection of a fragment ion at m/z 407 (representing HexNAc₂) can be indicative of a this compound motif.[15] Logically derived sequencing of fragments from multi-stage fragmentation (MSn) can also help differentiate isomers.[16]

    • Enzymatic Digestion: Use specific exoglycosidases. For instance, a β-N-acetylhexosaminidase can cleave terminal GalNAc (from this compound) but not terminal Gal (from LacNAc) under specific conditions, leading to a mass shift that confirms the structure's identity.

Problem 2: My fluorescently labeled glycan signal is weak, or I have high background.

  • Cause: This can result from inefficient release of glycans, poor labeling efficiency, or incomplete removal of excess dye and other contaminants.

  • Solution:

    • Optimize Deglycosylation: Ensure complete protein denaturation before adding the PNGase F enzyme. Heating the sample (e.g., 90°C for 3 minutes) is a critical step to make the glycosylation sites accessible.[17]

    • Ensure Anhydrous Labeling Conditions: For traditional reductive amination labeling (e.g., with 2-aminobenzamide (B116534), 2-AB), any water present can inhibit the reaction. Ensure samples are completely dry before adding the labeling reagent.[18]

    • Thorough Cleanup: Use a robust cleanup method post-labeling, such as HILIC-SPE (Solid Phase Extraction), to effectively remove excess fluorescent dye, reducing agents, and salts, which can cause ion suppression in MS and high background in fluorescence detection.[19]

Problem 3: I am seeing a wide variety of glycan structures and don't know which are significant.

  • Cause: Glycosylation is inherently heterogeneous.[20] Identifying biologically relevant changes requires robust quantitative analysis and comparison against a control group.

  • Solution:

    • Quantitative Profiling: Perform relative quantification by comparing the peak areas of each glycan across different samples (e.g., diseased vs. healthy).[21]

    • Statistical Analysis: Apply statistical tests (e.g., t-test, ANOVA) to identify glycan structures that show statistically significant changes in abundance between your sample groups.[14]

Quantitative Data Presentation

For clear comparison, quantitative N-glycan data should be summarized in a structured table. This allows for easy identification of changes in glycan abundance between different sample groups.

Glycan IDStructure AbbreviationProposed Structure (Symbolic)Retention Time (min)Relative Abundance (%) Sample ARelative Abundance (%) Sample BFold Change (B/A)p-value
1FA2(LDN)G1HexNAc(4)Hex(3)Fuc(1)25.41.25.84.83<0.01
2A2G2S1HexNAc(4)Hex(5)NeuAc(1)31.815.314.90.970.89
3M5HexNAc(2)Hex(5)18.28.17.90.980.92
4FA2(LDN)G1S1HexNAc(4)Hex(4)Fuc(1)NeuAc(1)35.10.53.16.20<0.005

Table Caption: Example of a quantitative summary of N-glycan profiles comparing two hypothetical samples. Structure abbreviations follow the Oxford nomenclature (F=Fucose, A=Antenna, G=Galactose, S=Sialic Acid, M=Mannose, LDN=this compound).

Experimental Protocols & Visualizations

Protocol 1: N-Glycan Release, Labeling, and Purification

This protocol outlines a standard workflow for preparing N-glycans from a glycoprotein (B1211001) sample for analysis by LC-Fluorescence-MS.

Methodology:

  • Denaturation:

    • To 20 µg of purified glycoprotein in an aqueous solution, add a denaturing agent (e.g., RapiGest SF surfactant or SDS).

    • Heat the mixture at 90-95°C for 3-5 minutes to unfold the protein.[17] Allow it to cool to room temperature.

  • Deglycosylation:

    • Add a buffered solution containing Peptide-N-Glycosidase F (PNGase F).

    • Incubate the reaction at 37°C for a duration ranging from 30 minutes to overnight, depending on the protocol, to enzymatically cleave the N-glycans from the protein backbone.[13][19]

  • Fluorescent Labeling (Reductive Amination with 2-AB):

    • Dry the released glycans completely using a vacuum centrifuge.

    • Add a labeling solution containing 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) dissolved in a DMSO/acetic acid mixture.[22]

    • Incubate at 65°C for 2-3 hours.[22]

  • Purification:

    • Following labeling, purify the labeled glycans from excess dye and other reagents using HILIC-SPE microplates or cartridges.

    • Elute the purified, labeled glycans with water or a low percentage of organic solvent.

    • Dry the sample and reconstitute in an appropriate solvent for LC-MS analysis.

Diagrams

References

Validation & Comparative

A Researcher's Guide to Validating Anti-LacdiNAc Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The detection and characterization of LacdiNAc (GalNAcβ1-4GlcNAc or GalNAcβ1-3GlcNAc) glycans are crucial for understanding their roles in various biological processes, from hormone regulation to cancer progression.[1] The specificity of the antibodies used in these studies is paramount for generating reliable and reproducible data. This guide provides a comparative framework for validating anti-LacdiNAc antibodies, offering detailed experimental protocols and objective data interpretation.

Core Validation Strategies

A multi-pronged approach is essential for rigorously validating antibody specificity. We will compare a candidate anti-LacdiNAc antibody (e.g., Clone Y1H5) against alternative detection methods and controls. The three core strategies recommended are:

  • Genetic Validation: Using cell lines with engineered expression of this compound structures. This is a gold-standard method for confirming on-target binding in a complex biological system.[2]

  • Orthogonal Validation: Comparing antibody-based results with data from a non-antibody-based method, such as lectin blotting.[2]

  • Glycan Array Analysis: Assessing antibody binding against a comprehensive panel of purified glycans to precisely define its binding motif and identify potential off-target interactions.

The following sections detail the experimental workflows and expected outcomes for each strategy.

Strategy 1: Genetic Validation Using Engineered Cell Lines

This strategy relies on creating definitive positive and negative controls by manipulating the expression of glycosyltransferases responsible for this compound synthesis, such as B3GALNT2 (Type I this compound) or B4GALNT3/B4GALNT4 (Type II this compound).[3][4]

Experimental Workflow: Genetic Validation

The workflow below outlines the process of generating and using genetically modified cell lines to test antibody specificity via Western Blot (WB) and Immunohistochemistry (IHC).

cluster_prep Cell Line Preparation cluster_analysis Antibody Validation cluster_results Expected Results parental Parental Cell Line (e.g., HEK293, Lec8 CHO) transfect Transfect with B4GALNT3/4 Plasmid parental->transfect Create Positive Control sirna Transfect with B4GALNT3/4 siRNA parental->sirna Create Negative Control pos_control Positive Control Cells (High this compound Expression) transfect->pos_control neg_control Negative Control Cells (Low/No this compound Expression) sirna->neg_control lysate_pos Harvest & Lyse Positive Control pos_control->lysate_pos pellet_pos Prepare Positive Cell Pellet for IHC pos_control->pellet_pos lysate_neg Harvest & Lyse Negative Control neg_control->lysate_neg pellet_neg Prepare Negative Cell Pellet for IHC neg_control->pellet_neg wb Western Blot Analysis lysate_pos->wb lysate_neg->wb ihc IHC/IF Staining pellet_pos->ihc pellet_neg->ihc wb_result Specific bands ONLY in positive control lane wb->wb_result ihc_result Specific staining ONLY in positive control cells ihc->ihc_result

Caption: Workflow for genetic validation of anti-LacdiNAc antibodies.

Data Presentation: Expected Outcomes

The table below summarizes the expected results from Western Blot and IHC analyses when using a highly specific anti-LacdiNAc antibody compared to a negative control (e.g., isotype control).

Cell Line Target Expression Method Anti-LacdiNAc Ab Signal Isotype Control Ab Signal
Parental (e.g., HEK293)Low / EndogenousWBFaint or no bandsNo bands
B4GALNT3-OverexpressingHighWBStrong, specific bandsNo bands
B4GALNT3 siRNA-TreatedKnockdownWBSignificantly reduced/no bandsNo bands
Parental (e.g., HEK293)Low / EndogenousIHCWeak or no stainingNo staining
B4GALNT3-OverexpressingHighIHCStrong, specific membrane/Golgi stainingNo staining

Strategy 2: Orthogonal Validation Using Lectins

This approach uses a non-antibody-based method to corroborate the antibody's findings. Wisteria floribunda agglutinin (WFA) is a lectin that recognizes terminal GalNAc residues and is commonly used to detect this compound structures.[1][3] By comparing the results of a Western Blot (using the antibody) and a Lectin Blot (using WFA) on the same samples, specificity can be assessed.

Experimental Workflow: Orthogonal Validation

cluster_prep Sample Preparation cluster_blotting Parallel Blotting cluster_analysis Analysis & Comparison lysates Prepare Lysates from Positive Control Cells (e.g., B4GALNT3-Overexpressing) & Negative Control Cells sds_page SDS-PAGE & Transfer to two identical membranes lysates->sds_page membrane1 Membrane 1 sds_page->membrane1 membrane2 Membrane 2 sds_page->membrane2 probe_ab Probe with Anti-LacdiNAc Ab membrane1->probe_ab probe_lectin Probe with Biotinylated-WFA Lectin membrane2->probe_lectin detect_ab Detect with HRP-secondary Ab probe_ab->detect_ab detect_lectin Detect with HRP-Streptavidin probe_lectin->detect_lectin compare Compare Band Patterns detect_ab->compare detect_lectin->compare result Result: Specific antibody should produce a similar banding pattern to the WFA lectin blot in the positive control lane. compare->result

Caption: Parallel workflow for orthogonal validation via Western vs. Lectin Blot.

Data Presentation: Comparative Blotting Results

A specific anti-LacdiNAc antibody should ideally recognize a subset of the glycoproteins detected by WFA, as WFA may bind to other terminal GalNAc structures in addition to this compound.

Sample Lane Anti-LacdiNAc Western Blot WFA Lectin Blot Interpretation
Negative Control No signalFaint endogenous signalAntibody does not bind non-specifically.
Positive Control Clear bands at specific MWsMultiple bands, including those seen with the antibodyThe antibody's binding pattern correlates with the known this compound-binding lectin, confirming target class.

Strategy 3: Glycan Array Analysis

A glycan array provides the most definitive data on antibody specificity by testing its binding against hundreds of defined carbohydrate structures immobilized on a slide.[5] This allows for precise mapping of the recognized epitope and identification of any cross-reactivity with structurally similar glycans, such as LacNAc (Galβ1-4GlcNAc).

Workflow Principle: Glycan Array

cluster_array Glycan Microarray Slide cluster_process cluster_result spot1 spot2 spot3 spot4 incubation 1. Incubate slide with Anti-LacdiNAc Antibody wash 2. Wash to remove unbound antibody incubation->wash detection 3. Add fluorescently-labeled secondary antibody wash->detection scan 4. Scan microarray slide and quantify fluorescence detection->scan result_text High fluorescence signal ONLY on spots with the correct This compound epitope. scan->result_text

Caption: Principle of validating antibody specificity using a glycan microarray.

Data Presentation: Quantitative Binding Data

The output is quantitative, showing the relative fluorescence units (RFU) for each glycan on the array. A highly specific antibody will show a strong signal for this compound and minimal signal for other structures.

Glycan Structure Abbreviation Binding Signal (RFU) Specificity Check
GalNAcβ1-4GlcNAcThis compound > 50,000 Target
Galβ1-4GlcNAcLacNAc< 500Pass (No cross-reactivity with common isomer)
GalNAcβ1-3GlcNAcType I this compound> 40,000Pass (Recognizes related target)
Neu5Acα2-3Galβ1-4GlcNAcSialyl-LacNAc< 500Pass (Terminal modifications block binding)
MannoseMan< 500Pass (No binding to unrelated sugars)

Experimental Protocols

Western and Lectin Blotting Protocol

This protocol is adapted for use with the genetic validation and orthogonal validation strategies.

  • Protein Extraction: Lyse cell pellets (positive and negative control) in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane. For orthogonal validation, use two identical membranes.

  • Blocking: Block membranes for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Incubation (Parallel):

    • Membrane 1 (Antibody): Incubate overnight at 4°C with anti-LacdiNAc antibody (e.g., Y1H5 clone, diluted 1:1000 in blocking buffer).[5]

    • Membrane 2 (Lectin): Incubate overnight at 4°C with biotinylated-WFA (1-5 µg/mL in blocking buffer).[3]

  • Washing: Wash both membranes 3x for 10 minutes each with TBST.

  • Secondary Incubation:

    • Membrane 1 (Antibody): Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer.

    • Membrane 2 (Lectin): Incubate for 1 hour at room temperature with HRP-conjugated Streptavidin diluted in blocking buffer.

  • Detection: Wash membranes 3x for 10 minutes with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blots.

Immunohistochemistry (IHC) Protocol

This protocol is for validating antibodies on formalin-fixed, paraffin-embedded (FFPE) cell pellets.[6]

  • Preparation: Prepare FFPE blocks of the positive and negative control cell lines. Cut 4-5 µm sections onto charged slides.

  • Deparaffinization and Rehydration: Use xylene and a graded ethanol (B145695) series to deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidases with 3% H₂O₂ and non-specific binding with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the anti-LacdiNAc antibody at an optimized concentration (e.g., 0.5-5 µg/ml).[6]

  • Detection: Use a polymer-based HRP detection system according to the manufacturer's instructions.

  • Chromogen: Develop the signal with DAB chromogen and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.

  • Analysis: Image the slides and compare staining intensity and localization between positive and negative controls.

Glycan Microarray Protocol (General)

This protocol outlines the general steps for a glycan binding assay. Specific protocols may vary by service provider.[7]

  • Blocking: The glycan array slide is blocked with a specialized blocking buffer to prevent non-specific binding.

  • Antibody Incubation: The anti-LacdiNAc antibody, diluted to a predetermined concentration (e.g., 1-10 µg/mL), is applied to the array surface and incubated for 1 hour in a humidified chamber.

  • Washing: The slide is washed with buffer (e.g., PBS with 0.05% Tween-20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-mouse IgG) is applied and incubated for 1 hour in the dark.

  • Final Wash and Dry: The slide undergoes a final series of washes and is then dried by centrifugation.

  • Scanning and Analysis: The array is scanned using a microarray scanner at the appropriate wavelength. The resulting image is analyzed to quantify the fluorescence intensity for each glycan spot, and the data is normalized and compared.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lacdinac and LacNAc Expression in Breast Cancer

Altered glycosylation is a hallmark of cancer, presenting unique opportunities for diagnostics and therapeutic intervention. Among the vast array of glycan structures, the terminal disaccharides this compound (GalNAc-α-1,4-GlcNAc) and LacNAc (Gal-β-1,4-GlcNAc) exhibit strikingly divergent expression patterns and functional roles in breast cancer. This guide provides a comprehensive comparison of these two glycans, supported by experimental data, to aid in research and development efforts targeting glycan-based cancer biology.

Quantitative Comparison of this compound and LacNAc Expression

The expression levels of this compound and LacNAc in breast cancer are not only distinct but often inversely correlated with disease progression. While this compound is considered a marker of normal, differentiated mammary epithelial cells, the appearance of LacNAc, especially in elongated poly-LacNAc chains, is associated with more aggressive tumor phenotypes.

FeatureThis compound (LDN)LacNAc
Expression in Normal vs. Cancer Tissue High expression in normal/non-malignant breast tissue; expression dramatically decreases with cancer progression.[1][2][3]Low expression in normal tissue; increased expression in cancerous tissue, particularly in advanced stages.[4][5]
Association with Clinical Stage Reduced expression correlates with advancing clinical stages (Stage I > Stage II > Stage III).[1]Increased expression of poly-LacNAc chains is detected in advanced HER2+ and Triple-Negative Breast Cancer (TNBC).[4]
Prognostic Significance Reduced expression is associated with a poorer prognosis.[6]High expression, particularly of its sialylated forms (sialyl-Lewis antigens), is often linked to poor prognosis and metastasis.[7] Non-apical staining with PNA (a LacNAc-binding lectin) suggests higher metastatic potential.[8]
Key Synthesizing Enzyme β4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4) is the primary enzyme in human mammary gland.[9]β1,4-galactosyltransferases (e.g., B4GALT1, B4GALT5). B4GALT5 expression is highly correlated with breast cancer stem cell markers and poor prognosis.[10][11]
Lectin for Detection Wisteria floribunda agglutinin (WFA).[1][12][13]Ricinus communis agglutinin I (RCA-I), Peanut agglutinin (PNA).[4][8][14]
IHC Staining Observations Strong WFA staining in non-malignant regions, with decreased or absent staining in progressed cancerous areas.[2]Increased RCA-I staining intensity is positively correlated with higher TNM grades in TNBC.[4] Non-apical PNA staining is more frequent in lymph-node-positive and steroid receptor-negative tumors.[8]

Signaling Pathways and Functional Roles

The opposing expression patterns of this compound and LacNAc are reflected in their distinct functional roles in breast cancer progression, mediated through different signaling pathways.

Evidence suggests that this compound plays a role in maintaining the normal, differentiated state of mammary epithelial cells and suppressing malignant phenotypes.[6][9] Its loss is associated with increased tumor progression. The proposed mechanism involves the modulation of cell adhesion and signaling through integrins. The presence of this compound on N-glycans of cell surface proteins like β1-integrin is believed to inhibit downstream signaling pathways that promote cell migration and invasion, such as the Focal Adhesion Kinase (FAK), Akt, and ERK1/2 pathways.[1][15] Re-expression of this compound in breast cancer cells has been shown to suppress tumor growth and invasive abilities.[9]

Lacdinac_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin β1-Integrin This compound This compound Integrin->this compound Glycosylation FAK FAK Integrin->FAK Inhibition ECM Extracellular Matrix ECM->Integrin Adhesion Akt Akt FAK->Akt ERK ERK1/2 FAK->ERK Suppression Suppression of Migration & Invasion Akt->Suppression ERK->Suppression

This compound-mediated suppression of pro-tumorigenic signaling.

In contrast, increased LacNAc expression, particularly as poly-LacNAc chains, facilitates breast cancer metastasis. These structures act as ligands for galectins, a family of carbohydrate-binding proteins.[16] Galectin-3, in particular, is often upregulated in breast cancer and plays a crucial role in tumor progression.[17] By binding to LacNAc on cell surface glycoproteins, galectin-3 can mediate homotypic cell aggregation (tumor emboli formation) and adhesion to the endothelium, both critical steps in the metastatic cascade.[18][19] Furthermore, the enzyme responsible for LacNAc synthesis, B4GALT5, has been shown to stabilize the Frizzled-1 receptor, leading to the activation of the Wnt/β-catenin signaling pathway, which is known to promote cancer stem cell properties.[10][20]

LacNAc_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glycoprotein Cell Surface Glycoprotein LacNAc LacNAc Glycoprotein->LacNAc Glycosylation Galectin3 Galectin-3 LacNAc->Galectin3 Binding Frizzled Frizzled-1 Metastasis Promotion of Metastasis & Invasion Galectin3->Metastasis Cell Aggregation & Adhesion Wnt_Pathway β-catenin Signaling Frizzled->Wnt_Pathway Activation Wnt_Pathway->Metastasis IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_final Visualization Deparaffinize Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (if needed) Deparaffinize->AntigenRetrieval Blocking Blocking (Carbo-Free Solution) AntigenRetrieval->Blocking LectinIncubation Biotinylated Lectin Incubation Blocking->LectinIncubation Detection Streptavidin-HRP Incubation LectinIncubation->Detection Substrate Chromogen Substrate (DAB) Detection->Substrate Counterstain Counterstain (Hematoxylin) Substrate->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate Microscopy Microscopy & Analysis Dehydrate->Microscopy

References

Lacdinac Glycans: A Comparative Analysis of Expression in Tumor vs. Normal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The N,N'-diacetyllactosamine (LacdiNAc) glycan moiety (GalNAcβ1-4GlcNAc) is an important terminal structure on N- and O-linked glycans. While not abundant in most healthy mammalian tissues, its expression is significantly altered during malignant transformation, making it a subject of intense research for its potential as a cancer biomarker and therapeutic target.[1][2] The expression pattern of this compound is notably tissue-specific and can signify either tumor progression or suppression depending on the cancer type.[1][2][3][4][5]

This guide provides a comparative overview of this compound expression in various tumor types versus their normal tissue counterparts, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Expression

The differential expression of the this compound epitope is a hallmark of several cancers. However, the direction of this change—upregulation or downregulation—varies significantly across different tumor types. This differential expression highlights its potential as a specific diagnostic or prognostic marker.[2][3]

Cancer TypeChange in Tumor TissueMethod of DetectionKey Findings & References
Intrahepatic Cholangiocarcinoma (ICC) ▲ Increased (2 to 5-fold)TMT-based N-glycoproteomics, Lectin Histochemistry (WFA)25 this compound-containing glycopeptides were elevated in ICC tumor tissue compared to paired paracancerous tissues.[6]
Prostate Cancer ▲ IncreasedMass Spectrometry, Lectin Histochemistry (WFA), ELISAGlycans on Prostate-Specific Antigen (PSA) show increased sialylated this compound in cancer patients. This can help discriminate cancer from benign prostatic hyperplasia (BPH).[2][7]
Ovarian Cancer ▲ IncreasedGlycomics and GlycotranscriptomicsEnhanced expression of this compound is observed, particularly in serous adenocarcinoma and clear cell carcinoma.[1][2]
Colon Cancer ▲ IncreasedGene Expression Analysis, ImmunohistochemistryUpregulation of the enzyme B4GALNT3, which synthesizes this compound, is seen in advanced stages and is associated with poor prognosis.[3][8]
Pancreatic Cancer ▲ IncreasedGlycomics AnalysisStudies report an overall increase in this compound-containing glycans.[1][2]
Breast Cancer ▼ DecreasedLectin Histochemistry (WFA)Strong staining for this compound is seen in normal mammary epithelial cells, but this expression decreases or is lost in progressed tumor regions.[2][9] Re-expression suppresses malignant phenotypes.[3][4][5]
Neuroblastoma ▼ DecreasedGene Expression AnalysisTransfection to re-express this compound led to reduced migratory and invasive activities.[1][9]
Gastric Cancer ▼ DecreasedGlycomics AnalysisA general decrease in this compound expression has been observed.[2]

Experimental Protocols

Accurate detection and quantification of this compound structures are critical for research. Below are detailed methodologies for key experimental techniques cited in the comparison data.

Lectin & Immunohistochemistry (IHC) for Tissue Sections

This method is used to visualize the localization and relative abundance of this compound structures in formalin-fixed paraffin-embedded (FFPE) tissue sections. The lectin Wisteria floribunda agglutinin (WFA) is highly specific for terminal GalNAc residues, including the this compound structure.[10][11]

Protocol Outline:

  • Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized using xylene and rehydrated through a graded series of ethanol (B145695) washes.[6]

  • Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval (e.g., using a citrate (B86180) buffer, pH 6.0) to unmask the glycan epitopes.

  • Blocking: Sections are incubated for 1 hour with a blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in PBS with 0.04% Triton X-100) to prevent non-specific binding.[6]

  • Lectin/Antibody Incubation:

    • For Lectin Staining: Sections are incubated with a fluorescently-labeled WFA lectin (e.g., 1 µg/µL Cy5-WFA) overnight at room temperature in a dark, humidified chamber.[6]

    • For IHC: Sections are incubated with a primary antibody against a this compound-synthesizing enzyme like B4GALNT3 or B4GALNT4 (e.g., 1:100 dilution) overnight at 4°C.[6]

  • Secondary Detection (for IHC): After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like DAB to produce a colored precipitate.[6]

  • Counterstaining: Nuclei are counterstained with DAPI or hematoxylin.[6]

  • Imaging and Analysis: Slides are scanned using a slide scanner or fluorescence microscope. The intensity of the signal is quantified using software such as ImageJ.[6]

Quantitative N-glycoproteomics using Mass Spectrometry

This powerful technique allows for the identification and quantification of specific glycopeptides, providing detailed structural information.

Protocol Outline:

  • Protein Extraction and Digestion: Proteins are extracted from tissue homogenates, denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

  • Glycopeptide Enrichment: Glycopeptides are enriched from the complex peptide mixture using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.

  • TMT Labeling for Quantification: Tandem Mass Tag (TMT) reagents are used to label the enriched glycopeptides from different samples (e.g., tumor vs. normal). This allows for relative quantification in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled glycopeptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument performs fragmentation (MS/MS) to determine both the peptide sequence and the attached glycan structure.

  • Data Analysis: Specialized software is used to identify the glycopeptides and quantify the relative abundance of the TMT reporter ions, revealing the fold-change of specific this compound-containing glycopeptides between tumor and normal samples.[6]

Visualizing Workflows and Signaling Pathways

Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for comparing this compound expression between tumor and normal patient samples.

G cluster_0 Sample Preparation cluster_1 Analysis Methods cluster_2 Data Acquisition & Analysis cluster_3 Results p1 Paired Tissue Collection (Tumor & Normal) p2 Formalin-Fixation Paraffin-Embedding (FFPE) p1->p2 p3 Protein Extraction & Digestion p1->p3 m1 Lectin / IHC Staining (e.g., WFA) p2->m1 m2 Mass Spectrometry (Glycoproteomics) p3->m2 d1 Microscopy & Image Quantification m1->d1 d2 LC-MS/MS Analysis m2->d2 r1 Differential Expression Data (Tumor vs. Normal) d1->r1 d2->r1

Caption: Workflow for analyzing differential this compound expression.

Modulation of Cancer Signaling by this compound Glycosylation

The presence or absence of this compound on cell surface receptors, such as Epidermal Growth Factor Receptor (EGFR) and integrins, can profoundly impact downstream signaling pathways that control cell growth, migration, and survival.[2][3][12] For instance, in colon cancer cells, the addition of this compound to EGFR by the enzyme B4GALNT3 can enhance receptor activity and promote cancer stemness.[8] Conversely, the loss of this compound on breast cancer cells is associated with a more aggressive phenotype.[2][9]

G cluster_0 Cell Surface cluster_1 Intracellular Signaling egfr EGFR pi3k PI3K/AKT Pathway egfr->pi3k ras RAS/ERK Pathway egfr->ras integrin β1-Integrin fak FAK Signaling integrin->fak l1 This compound l1->egfr Glycosylation l2 This compound l2->integrin phenotype Modulated Malignant Phenotypes (Proliferation, Migration, Invasion, Stemness) pi3k->phenotype ras->phenotype fak->phenotype

Caption: Impact of this compound on key cancer signaling pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lectins and carbohydrate structures is paramount. This guide provides a comparative analysis of lectins that recognize the N,N'-diacetyllactosamine (LacdiNAc) motif (GalNAcβ1-4GlcNAc), a significant glycan structure implicated in various physiological and pathological processes, including cancer.

This publication delves into the cross-reactivity profiles of key this compound-binding lectins, presenting quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the selection of appropriate tools for glycan analysis and therapeutic development.

Comparative Binding Affinities of this compound-Binding Lectins

The affinity of a lectin for its carbohydrate ligand is a critical parameter in its application. The following table summarizes the dissociation constants (Kd) of several lectins for this compound and the related LacNAc (Galβ1-4GlcNAc) structure, highlighting their relative specificities.

LectinLigandDissociation Constant (Kd)Method
Wisteria floribunda Agglutinin (WFA) This compound5.45 x 10⁻⁶ MSurface Plasmon Resonance (SPR)
GalNAc9.24 x 10⁻⁵ MSurface Plasmon Resonance (SPR)
Gal4.67 x 10⁻⁴ MSurface Plasmon Resonance (SPR)
Macrophage Galactose-type Lectin (MGL) This compound5.3 µMIsothermal Titration Calorimetry (ITC)
LacNAc> 1 mMIsothermal Titration Calorimetry (ITC)
Galectin-3 This compound-LacNAcHigh Affinity (Multivalent)Solid-Phase ELISA
LacNAc-LacNAcHigh Affinity (Multivalent)Solid-Phase ELISA
Psathyrella velutina Lectin (PVL) Sialylated N-acetyllactosamine10⁷ M⁻¹ (Affinity Constant)Surface Plasmon Resonance (SPR)
Asialo-agalactofetuin (GlcNAc exposed)10⁸ M⁻¹ (Affinity Constant)Surface Plasmon Resonance (SPR)

Note: The data presented is compiled from various studies and methodologies, which may influence the absolute values. Direct comparison should be made with caution.

Experimental Protocols

Accurate and reproducible assessment of lectin-glycan interactions is fundamental. Below are detailed methodologies for two common techniques used to quantify these interactions.

Surface Plasmon Resonance (SPR) for Lectin-Glycan Interaction Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization:

    • Inject the glycan (ligand) over the activated surface at a concentration of 20-100 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Inject a series of concentrations of the lectin (analyte) in a suitable running buffer (e.g., HBS-EP) over the ligand-immobilized surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1][2][3][4]

Glycan Microarray Analysis of Lectin Binding

Glycan microarrays enable the high-throughput screening of lectin specificity against a library of printed glycans.

Protocol:

  • Array Preparation:

    • Utilize a commercially available or custom-printed glycan microarray. The glycans are typically immobilized on a modified glass slide.

  • Blocking:

    • Block the microarray with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Lectin Incubation:

    • Incubate the array with a fluorescently labeled lectin at a concentration range of 0.1 to 100 µg/mL. The incubation is typically performed in a humidified chamber for 1-2 hours at room temperature.

  • Washing:

    • Wash the array with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound lectin.

  • Signal Detection:

    • Scan the microarray using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity for each glycan spot. The mean fluorescence intensity is indicative of the binding affinity of the lectin to that specific glycan.[5][6][7][8]

Signaling Pathways and Experimental Workflows

Lectin-glycan interactions can initiate various downstream signaling cascades. The following diagram illustrates the Lectin Pathway of the complement system, a critical component of the innate immune response initiated by the binding of mannose-binding lectin (MBL) or ficolins to microbial surfaces.

Lectin_Complement_Pathway cluster_Initiation Initiation cluster_Amplification Amplification cluster_Effector Effector Functions Pathogen Pathogen Surface (Mannose, GlcNAc, etc.) MBL_Ficolin MBL or Ficolin Pathogen->MBL_Ficolin Binds to MASPs MASP-1, MASP-2 MBL_Ficolin->MASPs Activates C4 C4 MASPs->C4 Cleaves C2 C2 MASPs->C2 Cleaves C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C5_convertase C5 Convertase (C4b2a3b) C2a->C3_convertase C3 C3 C3_convertase->C3 Cleaves C3_convertase->C5_convertase Forms C3b C3b (Opsonization) C3->C3b C3b->C5_convertase C5 C5 C5_convertase->C5 Cleaves MAC Membrane Attack Complex (Cell Lysis) C5->MAC Initiates formation of

Caption: The Lectin Pathway of the complement system.

The following diagram illustrates a typical experimental workflow for analyzing lectin-glycan interactions using Surface Plasmon Resonance (SPR).

SPR_Workflow start Start: Purified Lectin and Glycan chip_prep Sensor Chip Preparation (Activation) start->chip_prep immobilization Glycan Immobilization chip_prep->immobilization blocking Blocking/Deactivation immobilization->blocking binding_analysis Lectin Injection (Binding Analysis) blocking->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration Dissociation data_analysis Data Analysis (Kinetic Fitting) binding_analysis->data_analysis regeneration->binding_analysis Multiple Cycles end End: Kd, ka, kd values data_analysis->end

Caption: Experimental workflow for SPR analysis.

References

Validating the Role of Lacdinac in Cell Adhesion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, understanding the nuanced interactions between cells and the extracellular matrix (ECM) is paramount. The disaccharide N,N'-diacetyllactosamine (LacdiNAc) has emerged as a critical glycan moiety in mediating cell adhesion, with implications in cancer progression and cellular signaling. This guide provides a comparative analysis of this compound's role in cell adhesion assays, supported by experimental data and detailed protocols.

This compound's Impact on Cell Adhesion to Extracellular Matrix Proteins

Table 1: Comparison of Adhesion of MDA-MB-231 Cells With and Without this compound Expression to Various Extracellular Matrix Proteins.

Extracellular Matrix ProteinAdhesion of Mock-Transfected MDA-MB-231 CellsAdhesion of β4GalNAcT4-Transfected (this compound-Expressing) MDA-MB-231 Cells
FibronectinBaseline AdhesionIncreased Adhesion[1][2]
Collagen IBaseline AdhesionIncreased Adhesion[1][2]
Collagen IVBaseline AdhesionIncreased Adhesion[1][2]
LamininBaseline AdhesionIncreased Adhesion[1][2]

Note: "Increased Adhesion" indicates a qualitative observation from the cited literature, as specific quantitative fold-changes were not detailed.

This enhanced adhesion suggests that this compound plays a crucial role in mediating the interaction between cancer cells and their surrounding microenvironment, potentially influencing processes such as metastasis.

Experimental Protocols

To enable researchers to validate and expand upon these findings, a detailed protocol for a static cell adhesion assay is provided below. This protocol is a composite based on established methods for assessing the adhesion of MDA-MB-231 cells to ECM proteins.[3][4][5][6]

Static Cell Adhesion Assay Protocol

Objective: To quantify the adhesion of this compound-expressing and control cells to various ECM proteins.

Materials:

  • 96-well tissue culture plates

  • ECM proteins (e.g., Fibronectin, Collagen I, Collagen IV, Laminin)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • MDA-MB-231 cells (mock-transfected and β4GalNAcT4-transfected)

  • Trypsin-EDTA

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Microplate reader

Procedure:

  • Coating of Plates:

    • Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10-20 µg/mL of Fibronectin in PBS) and incubate overnight at 4°C or for 1-2 hours at 37°C.[4][6]

    • Include uncoated wells as a negative control.

    • Wash the wells twice with PBS to remove any unbound protein.

  • Blocking:

    • Block non-specific binding by adding a blocking buffer (e.g., 0.5% BSA in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.[6]

    • Wash the wells twice with washing buffer (e.g., 0.1% BSA in serum-free medium).[6]

  • Cell Seeding:

    • Harvest mock-transfected and β4GalNAcT4-transfected MDA-MB-231 cells using trypsin-EDTA and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to 2.5 x 10^5 cells/mL.[3]

    • Add 100 µL of the cell suspension to each well.

  • Adhesion Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes to allow for cell adhesion.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Staining:

    • Fix the adherent cells with 100% methanol (B129727) for 15 minutes.[3]

    • Remove the methanol and add 100 µL of 0.5% Crystal Violet solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Allow the plates to dry completely.

    • Add 100 µL of a solubilization buffer (e.g., 1% SDS) to each well to dissolve the stain.

    • Measure the absorbance at 595 nm using a microplate reader.[3] The absorbance is directly proportional to the number of adherent cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_coating Plate Coating cluster_blocking Blocking cluster_cell_prep Cell Preparation cluster_adhesion Adhesion & Staining cluster_quantification Quantification p1 Coat wells with ECM protein (e.g., Fibronectin) p2 Incubate p1->p2 p3 Wash with PBS p2->p3 b1 Add blocking buffer (BSA) p3->b1 b2 Incubate b1->b2 b3 Wash b2->b3 a1 Seed cells into coated wells b3->a1 c1 Harvest and resuspend cells c2 Count and adjust cell concentration c1->c2 c2->a1 a2 Incubate to allow adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 a4 Fix and stain with Crystal Violet a3->a4 q1 Solubilize stain a4->q1 q2 Measure absorbance q1->q2

Experimental workflow for a static cell adhesion assay.

The expression of this compound on cell surface glycoproteins, particularly on β1-integrins, is believed to modulate downstream signaling pathways that regulate cell adhesion.

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Protein (e.g., Fibronectin) Integrin β1-Integrin (with this compound) ECM->Integrin Binding FAK FAK Integrin->FAK Activation AKT AKT FAK->AKT Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Adhesion Cell Adhesion AKT->Adhesion Rho Rho Paxillin->Rho Activation Rho->Adhesion

Proposed signaling pathway for this compound-mediated cell adhesion.

This proposed pathway illustrates how the binding of this compound-modified β1-integrin to ECM proteins can trigger a signaling cascade involving Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT).[2][7][8] This cascade ultimately influences the cellular machinery responsible for cell adhesion. The phosphorylation of downstream targets such as Paxillin and the activation of Rho GTPases are likely to play a role in the cytoskeletal rearrangements necessary for stable adhesion.[2][7]

References

A Comparative Analysis of the Immunogenic Potential of Lacdinac and LacNAc Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nuanced world of glycobiology presents both challenges and opportunities in the development of novel therapeutics and vaccines. Among the vast array of glycan structures, the terminal disaccharides Lacdinac (GalNAcβ1-4GlcNAc) and LacNAc (Galβ1-4GlcNAc) are of significant interest due to their differential expression and roles in immune recognition. This guide provides a comprehensive comparison of the immunogenicity of this compound and LacNAc, supported by available data, detailed experimental methodologies, and a conceptual framework for their immunological evaluation.

Comparative Overview of this compound and LacNAc

The structural difference between this compound and LacNAc, a single hydroxyl group versus an N-acetyl group at the C2 position of the terminal galactose, leads to distinct biological recognition and potential immunogenicity. While LacNAc is a ubiquitous terminal structure on mammalian cell surface glycans, this compound is comparatively rare in mammals but is found on glycoproteins of invertebrates, such as parasitic helminths.[1][2][3] This differential expression is a key factor in their differing immunogenic potentials.

FeatureThis compound (GalNAcβ1-4GlcNAc)LacNAc (Galβ1-4GlcNAc)
Distribution in Mammals Rare, found on a limited number of glycoproteins.[1][2][3]Common, widely distributed on N- and O-glycans.
Distribution in Pathogens Expressed on glycoproteins of parasites (e.g., Schistosoma mansoni).[4]Present on some pathogens.
Biosynthesis Catalyzed by β4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4).[1]Catalyzed by β1,4-galactosyltransferase I.[1]
Known Immune Recognition Recognized by galectin-3, mannose/GalNAc-4-SO4 receptor (for sulfated forms), and asialoglycoprotein receptor (for sialylated forms).[1][2][5]Minimal ligand for galectins, which are key regulators of immune responses.[6]
Reported Immunogenicity Can induce strong humoral responses (IgM, IgG, IgA, IgE), particularly fucosylated forms found on parasites.[4]Generally considered as "self" and non-immunogenic in its native form in mammals.

Experimental Protocols for Assessing Glycan Immunogenicity

To empirically compare the immunogenicity of this compound and LacNAc, a series of well-established immunological assays can be employed. The following are detailed protocols for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycan-Specific Antibody Titer

This protocol is designed to quantify the serum antibody levels (e.g., IgG and IgM) specific for this compound and LacNAc.

Materials:

  • High-binding 96-well ELISA plates

  • Synthetic this compound and LacNAc glycans conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA)

  • BSA (for blocking and as a control)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples from immunized and control animals

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-mouse IgG-HRP, anti-mouse IgM-HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA or LacNAc-BSA conjugates at a concentration of 5 µg/mL in Coating Buffer. As a control, coat wells with BSA alone. Incubate overnight at 4°C.

  • Washing: Wash the plates three times with Wash Buffer.

  • Blocking: Block the wells with 200 µL of Blocking Buffer for 2 hours at room temperature.

  • Washing: Wash the plates three times with Wash Buffer.

  • Sample Incubation: Add 100 µL of serially diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plates three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Reading: Read the absorbance at 450 nm using a plate reader. Antibody titers can be determined as the reciprocal of the highest dilution giving a signal significantly above the background.

Flow Cytometry for Immune Cell Activation

This protocol assesses the activation of immune cells (e.g., B cells, T cells, dendritic cells) in response to stimulation with this compound and LacNAc glycans.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • This compound and LacNAc glycans (conjugated or unconjugated)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently labeled antibodies against cell surface activation markers (e.g., anti-CD69, anti-CD86, anti-MHC class II) and cell type markers (e.g., anti-CD19 for B cells, anti-CD3 for T cells, anti-CD11c for dendritic cells)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes and resuspend them in cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Stimulation: Add this compound or LacNAc glycans at various concentrations to the cell suspension. Include an unstimulated control and a positive control (e.g., LPS for B cells, anti-CD3/CD28 for T cells).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently labeled antibodies against cell type and activation markers for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the expression of activation markers on the specific immune cell populations.

T-cell Proliferation Assay

This assay measures the proliferation of T cells in response to glycan antigens, indicating a T-cell mediated immune response.

Materials:

  • T cells isolated from immunized or naive animals

  • Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes or dendritic cells)

  • This compound and LacNAc glycans

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • T-cell Labeling: Label isolated T cells with CFSE according to the manufacturer's protocol.

  • Co-culture Setup: Co-culture the CFSE-labeled T cells with APCs in a 96-well plate.

  • Antigen Stimulation: Add this compound or LacNAc glycans to the co-culture. Include a no-antigen control and a positive control (e.g., anti-CD3 antibody or a known peptide antigen).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Staining: Harvest the cells and stain with a fluorescently labeled anti-CD3 antibody.

  • Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Analyze the CFSE dilution in the CD3+ T-cell population. Each cell division results in a halving of the CFSE fluorescence intensity.

Signaling and Recognition Pathways

The immunogenicity of a glycan is initiated by its recognition by specific receptors on immune cells, which triggers downstream signaling pathways.

G Biosynthesis and Recognition of this compound and LacNAc cluster_0 Biosynthesis in Golgi cluster_1 Immune Recognition GlcNAc_Terminus GlcNAc-Terminus on Glycoprotein b4GALT1 β1,4-Galactosyltransferase I GlcNAc_Terminus->b4GALT1 b4GalNAcT β4GalNAcT3/4 GlcNAc_Terminus->b4GalNAcT UDP_Gal UDP-Gal UDP_Gal->b4GALT1 UDP_GalNAc UDP-GalNAc UDP_GalNAc->b4GalNAcT LacNAc LacNAc-Glycoprotein (Galβ1-4GlcNAc) b4GALT1->LacNAc This compound This compound-Glycoprotein (GalNAcβ1-4GlcNAc) b4GalNAcT->this compound Galectin3 Galectin-3 LacNAc->Galectin3 Lower Affinity This compound->Galectin3 High Affinity MannoseR Mannose/GalNAc-4-SO4 Receptor This compound->MannoseR Sulfated ASGPR Asialoglycoprotein Receptor This compound->ASGPR Sialylated Downstream_Signaling Downstream Signaling (e.g., FAK, Akt, ERK) Galectin3->Downstream_Signaling MannoseR->Downstream_Signaling ASGPR->Downstream_Signaling

Caption: Biosynthesis and differential recognition of this compound and LacNAc glycans.

The diagram above illustrates the competitive biosynthesis of this compound and LacNAc from a common GlcNAc-terminal precursor. The resulting glycans are then differentially recognized by immune receptors. Notably, galectin-3 can bind to both structures, but with a higher affinity for this compound.[5] Furthermore, modified forms of this compound can be recognized by other specific receptors, leading to downstream signaling events that can modulate immune responses.[1][2] The expression of the enzymes β4GalNAcT3 and β4GalNAcT4, which are responsible for this compound synthesis, has been shown to influence signaling pathways involving FAK, Akt, and ERK, particularly in the context of cancer cell biology.[7][8]

G Experimental Workflow for Comparing Glycan Immunogenicity cluster_0 Humoral Response cluster_1 Cellular Response Immunization Immunization of Mice (this compound-conjugate vs LacNAc-conjugate) Serum_Collection Serum Collection (Multiple Time Points) Immunization->Serum_Collection Splenocyte_Isolation Splenocyte Isolation (End Point) Immunization->Splenocyte_Isolation ELISA ELISA for Glycan-Specific IgG & IgM Titers Serum_Collection->ELISA Flow_Cytometry Flow Cytometry for B & T Cell Activation Markers Splenocyte_Isolation->Flow_Cytometry T_Cell_Proliferation T-Cell Proliferation Assay (CFSE) Splenocyte_Isolation->T_Cell_Proliferation Cytokine_Analysis Cytokine Profile Analysis (e.g., Luminex, ELISA) Splenocyte_Isolation->Cytokine_Analysis Data_Analysis Comparative Data Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis T_Cell_Proliferation->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: A logical workflow for the comparative immunogenicity assessment of glycans.

Conclusion

While direct quantitative comparisons of the immunogenicity of this compound and LacNAc are not extensively documented in the current literature, the available evidence strongly suggests that this compound possesses a higher immunogenic potential. This is primarily attributed to its relative rarity in mammals, making it more likely to be recognized as a foreign epitope, and its known role as an antigen in parasitic infections. The provided experimental framework offers a robust approach for a head-to-head comparison, which would be invaluable for the rational design of glycan-based vaccines and immunomodulatory therapies. Further research into the specific T-cell and B-cell epitopes within the this compound structure and the precise signaling pathways it triggers will be crucial for fully harnessing its therapeutic potential.

References

Unambiguous Identification of LacdiNAc: A Guide to Orthogonal Confirmation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The primary method for glycan identification is often mass spectrometry (MS) coupled with liquid chromatography (LC).[4] However, due to the existence of isomers and the complexity of glycan structures, relying on a single method is insufficient for unambiguous identification. Orthogonal methods, which rely on different physicochemical principles, are necessary for rigorous confirmation. Here, we compare LC-MS with key orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Enzymatic Digestion Assays.

Primary Identification Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone of glycomics, providing rapid and sensitive analysis of glycan composition. By measuring the mass-to-charge ratio (m/z) of released glycans, LC-MS can determine their monosaccharide makeup. Tandem MS (MS/MS) further provides fragmentation data that helps elucidate sequence and branching.[5][6][7]

Key Data Points from LC-MS:

  • Mass-to-Charge (m/z) Ratio: Determines the overall composition.

  • Retention Time: Chromatographic separation, often by Hydrophilic Interaction Chromatography (HILIC), helps distinguish isomers.[8]

  • Fragmentation Pattern (MS/MS): Provides evidence of sequence and linkage, including diagnostic ions for the HexNAc-HexNAc disaccharide.[7]

Orthogonal Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information.[9][10] It is considered the gold standard for determining the anomeric configuration (α or β) and the specific linkage positions of glycosidic bonds, which can be ambiguous in MS-only approaches.[10][11]

Key Advantages of NMR:

  • Unambiguous Linkage and Anomericity Determination: Directly observes the spatial relationship between atoms.[10]

  • De Novo Structure Elucidation: Can be used to identify completely novel glycan structures without prior knowledge.[9]

  • Non-destructive: The sample can be recovered and used for further analysis.[9][10]

Orthogonal Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD offers a distinct separation mechanism based on the charge of the carbohydrate at high pH.[12][13] This technique is highly sensitive for native, underivatized carbohydrates and excels at resolving isomers that may co-elute in other chromatography modes like HILIC.[12][13][14]

Key Advantages of HPAE-PAD:

  • High-Resolution Isomer Separation: Separates glycans based on charge, size, and linkage differences.[12]

  • No Derivatization Required: Analyzes glycans in their native state, avoiding potential side reactions from labeling.[13][15]

  • High Sensitivity: Pulsed amperometric detection provides sensitive measurement for a wide range of carbohydrates.[14]

Orthogonal Method 3: Enzymatic Digestion with Glycosidases

The use of specific exoglycosidases provides structural confirmation through controlled enzymatic reactions. By treating a glycan sample with an enzyme that cleaves a specific linkage (e.g., a β-N-acetylgalactosaminidase), a shift in the analytical signal (e.g., a change in retention time or mass) confirms the presence of that specific terminal monosaccharide and linkage.

Key Advantages of Enzymatic Digestion:

  • High Specificity: Confirms the presence of specific terminal sugars and their anomeric linkages.

  • Versatility: Can be coupled with various analytical platforms like LC-MS, HPAE-PAD, or Capillary Electrophoresis (CE) for readout.[16][17]

  • Linkage Confirmation: Sequentially digesting a glycan can help elucidate its structure from the non-reducing end.[17]

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from each method for a hypothetical biantennary N-glycan terminating in a LacdiNAc moiety.

Parameter LC-MS/MS NMR Spectroscopy HPAE-PAD Enzymatic Digestion + LC-MS
Primary Output Mass-to-charge ratio (m/z) and MS/MS fragment ionsChemical shifts (ppm) and coupling constants (J, Hz)Retention Time (min)Shift in m/z and retention time
Example Data Precursor m/z: [e.g., 934.4]2+, Diagnostic fragment m/z: [e.g., 405.2]1+ (HexNAc-HexNAc)[7]¹H NMR: Anomeric proton signals with specific chemical shifts and ³J(H1,H2) coupling constants confirming β-linkage.A unique, reproducible retention time distinct from other isomers.[14]Original peak disappears; new peak appears corresponding to the mass of the glycan minus a terminal GalNAc.
Information Gained Composition and fragmentation-based sequenceLinkage position, anomeric configuration, 3D conformation[10][18]High-resolution separation of isomersConfirmation of terminal non-reducing sugar and its linkage
Sensitivity High (picomole to femtomole)Low (nanomole to micromole)[10]High (picomole)[14]High (dependent on readout)
Confirmation Type Compositional & SequentialDefinitive StructuralChromatographicFunctional (Enzymatic Specificity)

Experimental Protocols

Protocol 1: N-Glycan Release and LC-MS/MS Analysis
  • Denaturation: Denature 100 µg of the glycoprotein (B1211001) in a denaturing buffer.

  • Enzymatic Release: Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 18-24 hours to release N-glycans.[13][16]

  • Purification: Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to remove protein and salts.[19]

  • Labeling (Optional but common): Label the reducing end of the glycans with a fluorescent tag (e.g., 2-aminobenzamide) for enhanced detection.

  • LC-MS/MS Analysis: Analyze the sample using a HILIC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) is typically used.[20] Acquire MS and data-dependent MS/MS scans.

Protocol 2: HPAE-PAD Analysis
  • Sample Preparation: Use the purified, underivatized N-glycans from step 3 of the LC-MS protocol. Reconstitute the dried glycans in ultrapure water.

  • Chromatography: Inject the sample onto a high-pH anion-exchange column (e.g., Thermo Scientific CarboPac series).[13]

  • Elution: Perform gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) to separate the glycans.[13]

  • Detection: Detect the eluting carbohydrates using a pulsed amperometric detector with a gold working electrode.[13]

Protocol 3: Exoglycosidase Digestion
  • Sample Preparation: Aliquot the purified N-glycan sample into separate tubes.

  • Enzymatic Reaction: To one aliquot, add a specific β-N-acetylgalactosaminidase in its recommended buffer. To a control aliquot, add only the buffer.

  • Incubation: Incubate both samples at 37°C for 4-18 hours.

  • Analysis: Stop the reaction and analyze both the digested and control samples using LC-MS or HPAE-PAD to observe the specific removal of the terminal GalNAc residue.

Visualizing the Workflow

The following diagrams illustrate the logical and experimental workflows for orthogonal confirmation.

Orthogonal_Confirmation_Logic cluster_0 Primary Identification cluster_1 Orthogonal Confirmation LC_MS LC-MS/MS Analysis LC_MS_Data Provides: - Molecular Weight (Composition) - Fragmentation (Sequence Hints) LC_MS->LC_MS_Data Hypothesized_Structure Hypothesized this compound Structure LC_MS->Hypothesized_Structure Suggests NMR NMR Spectroscopy Confirmed_Structure Unambiguously Confirmed This compound Structure NMR->Confirmed_Structure HPAE_PAD HPAE-PAD HPAE_PAD->Confirmed_Structure Enzyme Enzymatic Digestion Enzyme->Confirmed_Structure Hypothesized_Structure->NMR Confirms Linkage & Anomericity Hypothesized_Structure->HPAE_PAD Confirms Isomeric Purity Hypothesized_Structure->Enzyme Confirms Terminal Residue Experimental_Workflow Sample Glycoprotein Sample Release Glycan Release (PNGase F) Sample->Release Purify Purification (SPE) Release->Purify Split Split Sample Purify->Split LCMS_Analysis Primary Analysis: LC-MS/MS Split->LCMS_Analysis HPAEPAD_Analysis Orthogonal Method 1: HPAE-PAD Split->HPAEPAD_Analysis NMR_Analysis Orthogonal Method 2: NMR Spectroscopy Split->NMR_Analysis Enzyme_Digest Orthogonal Method 3: Enzymatic Digestion Split->Enzyme_Digest Data_Integration Data Integration & Structural Confirmation LCMS_Analysis->Data_Integration HPAEPAD_Analysis->Data_Integration NMR_Analysis->Data_Integration Enzyme_Readout Analysis of Digest (e.g., LC-MS) Enzyme_Digest->Enzyme_Readout Enzyme_Readout->Data_Integration

References

Decoding Lacdinac: A Comparative Analysis of its Expression in Patient Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of N-acetylgalactosaminyl-β-1,4-N-acetylglucosamine (Lacdinac or this compound) as a critical glycan motif in cancer biology has spurred significant interest within the research community. This disaccharide, typically rare in healthy mammalian tissues, exhibits altered expression patterns in various malignancies, positioning it as a promising biomarker and a potential therapeutic target. This guide provides a comparative analysis of this compound expression across different patient cohorts, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex field.

Comparative Analysis of this compound Expression in Cancer

The expression of this compound is not uniform across all cancers; it is notably upregulated in some and downregulated in others, highlighting its context-dependent role in tumor progression.

Table 1: Differential Expression of this compound in Various Cancers

Cancer TypeExpression ChangeMethod of DetectionKey Findings
Prostate Cancer IncreasedMass Spectrometry, Lectin ImmunoassayMultisialylated this compound structures on prostate-specific antigen (PSA) are significantly upregulated in prostate cancer patients compared to those with benign prostate hyperplasia (BPH)[1]. This compound-glycosylated PSA (LDN-PSA) shows high diagnostic potential, with an Area Under the Curve (AUC) of 0.827 for discriminating clinically significant prostate cancer[2][3]. LDN-PSA density (LDN-PSAD) further improves this, with a median value of 20.0x10⁻⁴ U/mL/cc in patients with clinically significant cancer versus 6.05x10⁻⁴ U/mL/cc in those without[4].
Breast Cancer DecreasedLectin Histochemistry (WFA)A decrease in this compound expression is associated with advancing clinical stages of breast cancer[5]. However, another study showed that strong WFA staining was more frequent in patients who developed distant metastasis during tamoxifen (B1202) treatment[5][6].
Pancreatic Cancer IncreasedMass SpectrometryIncreased levels of this compound-containing glycans have been observed in pancreatic cancer tissues[7][8].
Ovarian Cancer IncreasedNot SpecifiedEnhanced expression of the this compound group has been associated with the progression of ovarian cancer[9].
Colon Cancer IncreasedNot SpecifiedUpregulation of this compound has been linked to the progression of colon cancer[9].
Neuroblastoma DecreasedNot SpecifiedReduced expression of this compound is observed in neuroblastoma.
Gastric Cancer DecreasedNot SpecifiedDownregulation of this compound expression has been noted in gastric cancer.

The Gatekeepers of this compound Synthesis: B4GALNT3 and B4GALNT4

The biosynthesis of this compound is primarily controlled by two key enzymes: β-1,4-N-acetylgalactosaminyltransferase 3 (B4GALNT3) and 4 (B4GALNT4). Their expression levels often correlate with the abundance of this compound in tissues.

Table 2: Gene Expression of this compound-Synthesizing Enzymes in Cancer

GeneCancer TypeExpression Level in Cancer vs. NormalPrognostic SignificanceData Source
B4GALNT3 Colon CancerOverexpressedPositively correlates with metastasis and poor survival[10].TCGA
NeuroblastomaUnderexpressedActs as a tumor suppressor[10].Not Specified
Papillary Thyroid CarcinomaOverexpressed in a patient with a WNK1-B4GALNT3 gene fusion[10].May act as an oncogene[10].RNA-Sequencing
Lung AdenocarcinomaPrognostic markerNot specifiedThe Human Protein Atlas[11]
B4GALNT4 Prostate CancerOverexpressedAssociated with increased this compound on PSA[12].Not Specified
Esophageal Squamous Cell CarcinomaOverexpressedHigh expression is an independent predictor of poor prognosis[13].qRT-PCR, IHC
Various CancersVariedWeak to moderate cytoplasmic positivity in several cancers including gliomas, carcinoids, liver, and urothelial cancers[14].The Human Protein Atlas[14]

Visualizing the this compound Signaling Network

Alterations in this compound expression can impact key cellular signaling pathways, particularly those involved in cell adhesion, migration, and proliferation. The interaction of this compound-modified glycoproteins, such as β1-integrin, with the extracellular matrix can trigger downstream signaling cascades.

Lacdinac_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Laminin, Fibronectin) Integrin β1-Integrin (with this compound) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K MAPK_pathway MAPK Pathway (ERK) FAK->MAPK_pathway Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Proliferation, Migration, Adhesion) Akt->Cell_Responses MAPK_pathway->Cell_Responses

Caption: this compound-mediated integrin signaling pathway.

A Roadmap for this compound Expression Analysis: Experimental Workflow

The investigation of this compound expression in patient cohorts typically involves a multi-step process, from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Patient_Cohorts Patient Cohorts (e.g., Cancer vs. Healthy) Sample_Collection Tissue (FFPE) or Serum/Plasma Collection Patient_Cohorts->Sample_Collection Lectin_Staining Lectin Histochemistry (WFA Staining) Sample_Collection->Lectin_Staining Mass_Spec Mass Spectrometry (Glycan Profiling) Sample_Collection->Mass_Spec Gene_Expression Gene Expression Analysis (qRT-PCR of B4GALNT3/4) Sample_Collection->Gene_Expression Quantification Quantification of Expression Levels Lectin_Staining->Quantification Mass_Spec->Quantification Gene_Expression->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Correlation Correlation with Clinical Parameters Statistical_Analysis->Correlation Biomarker_Discovery Biomarker Identification Correlation->Biomarker_Discovery

Caption: Experimental workflow for this compound biomarker discovery.

Detailed Experimental Protocols

Reproducible and robust experimental design is paramount in biomarker research. Below are foundational protocols for the key techniques used in this compound expression analysis.

Protocol 1: Wisteria floribunda Agglutinin (WFA) Lectin Histochemistry for FFPE Tissues

This protocol outlines the basic steps for staining formalin-fixed paraffin-embedded (FFPE) tissue sections with WFA to detect this compound-containing glycans.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Biotinylated Wisteria floribunda agglutinin (WFA)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or microwave according to manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate with blocking buffer for 30-60 minutes at room temperature to block non-specific binding sites.

  • Lectin Incubation:

    • Incubate slides with biotinylated WFA (typically 10 µg/mL) overnight at 4°C in a humidified chamber[6].

  • Detection:

    • Wash slides with PBS.

    • Incubate with streptavidin-HRP conjugate for 30-60 minutes at room temperature.

    • Wash slides with PBS.

  • Visualization:

    • Incubate slides with DAB substrate until the desired brown color develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: N-Glycan Analysis of Serum Glycoproteins by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for the analysis of N-glycans from serum glycoproteins, a common approach for identifying changes in glycosylation, including this compound modifications.

Materials:

  • Serum sample

  • Denaturing buffer

  • Peptide-N-Glycosidase F (PNGase F)

  • C18 solid-phase extraction (SPE) cartridges

  • Permethylation reagents (e.g., iodomethane (B122720) and sodium hydroxide)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • MALDI-TOF mass spectrometer

Procedure:

  • Protein Denaturation and Glycan Release:

    • Denature serum proteins by heating in a denaturing buffer.

    • Release N-glycans by incubating with PNGase F overnight at 37°C[15].

  • Purification of Released Glycans:

    • Separate the released N-glycans from proteins and peptides using a C18 SPE cartridge[16]. The glycans will be in the flow-through and wash fractions.

  • Permethylation:

    • Chemically modify the purified glycans by permethylation. This step stabilizes sialic acids and improves ionization efficiency in the mass spectrometer[15].

  • Sample Preparation for MALDI-MS:

    • Co-crystallize the permethylated glycans with a MALDI matrix (e.g., DHB) on a MALDI target plate.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in positive ion reflectron mode. The mass-to-charge ratio (m/z) of the detected ions corresponds to the mass of the permethylated glycans.

  • Data Analysis:

    • Identify potential this compound-containing structures based on their characteristic m/z values. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS).

References

The Prognostic Significance of Lacdinac Expression in Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While aberrant glycosylation is a recognized hallmark of melanoma, the precise clinical significance of specific glycan structures is an active area of investigation.[1][2][3] One such structure of interest is the N,N'-diacetyllactosamine (LacdiNAc or this compound) moiety, which has been identified as a characteristic feature of melanoma cells.[4] This guide provides a comparative overview of the current understanding of this compound expression in melanoma and its potential correlation with clinical outcomes, alongside other key prognostic glycomarkers.

Although direct quantitative clinical data for this compound in melanoma is emerging, studies in other cancers and the known functions of related enzymes provide a strong rationale for its investigation as a biomarker and therapeutic target. This guide summarizes the available evidence, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Comparative Analysis of Prognostic Glycomarkers in Melanoma

While specific survival data for this compound in melanoma is still under extensive research, a number of other glycan alterations have been quantitatively or qualitatively linked to patient outcomes. The following table summarizes these findings to provide a comparative context for the potential significance of this compound.

Glycan AlterationBiomarker/LectinCorrelation with Poor PrognosisQuantitative Data (if available)Key Findings
Increased Core Fucosylation FUT8YesMetastatic tumors show higher levels than primary tumors.[5]FUT8-mediated core fucosylation is implicated in melanoma progression.[5]
Increased α-2,6 Sialylation SNA LectinYesHigher levels in metastatic versus primary tumors.[5]Promotes an aggressive phenotype in melanoma cells.
Increased Poly/Multi-antennary N-acetyl-lactosamine DSA, WGA LectinsYesElevated in metastatic tumors.[5]Contributes to the metastatic potential of melanoma cells.
Terminal N-acetyl-galactosamine/-glucosamine HPA LectinYesIndependent predictor for metastasis (p < 0.0001).[6]HPA binding is strongly correlated with the formation of metastases.[6]
This compound Expression WFA LectinHypothesizedNot yet available for melanoma.A characteristic feature of melanoma cells, its role in prognosis is inferred from related cancers and mechanistic studies.[4]

Experimental Protocols for the Analysis of this compound Expression

Accurate detection and quantification of this compound expression are crucial for elucidating its clinical relevance. The following are detailed methodologies for key experiments.

Protocol 1: Wisteria floribunda Agglutinin (WFA) Lectin Immunohistochemistry

This protocol outlines the steps for detecting this compound structures in formalin-fixed, paraffin-embedded (FFPE) melanoma tissue sections.

Materials:

  • FFPE melanoma tissue slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Biotinylated WFA lectin

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Lectin Incubation:

    • Incubate slides with biotinylated WFA lectin (at a pre-optimized concentration) overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 1 hour at room temperature.

    • Wash slides with PBS (3 x 5 minutes).

    • Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Lectin Pulldown Assay for this compound-Glycosylated Proteins

This protocol is for the enrichment of proteins bearing this compound glycans from melanoma cell lysates, which can then be identified by Western blot or mass spectrometry.

Materials:

  • Melanoma cell lysate

  • WFA-agarose beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a competitive sugar solution)

  • Primary and secondary antibodies for Western blot

Procedure:

  • Cell Lysis:

    • Lyse melanoma cells in lysis buffer.

    • Clarify the lysate by centrifugation.

  • Lectin Pulldown:

    • Pre-clear the lysate by incubating with unconjugated agarose (B213101) beads.

    • Incubate the pre-cleared lysate with WFA-agarose beads overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads with wash buffer (3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody against a protein of interest (e.g., EGFR, integrins) or proceed with mass spectrometry for global identification of this compound-glycosylated proteins.

Visualizing Molecular Pathways and Workflows

Hypothesized Signaling Pathway of this compound in Melanoma

Based on studies in other cancers, the enzyme β1,4-N-acetylgalactosaminyltransferase III (B4GALNT3) is responsible for synthesizing this compound on cell surface receptors like EGFR and integrins.[1][3][7][8][9][10] This aberrant glycosylation can modulate receptor signaling, leading to increased cell migration, invasion, and potentially contributing to a poor prognosis.

LacdiNAc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, Integrin) LacdiNAc_RTK This compound-Modified Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) LacdiNAc_RTK->Downstream Altered Signaling B4GALNT3 B4GALNT3 Enzyme B4GALNT3->RTK Adds this compound Phenotype Malignant Phenotypes (Migration, Invasion, Proliferation) Downstream->Phenotype Promotes Glycomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Samples Patient Cohort (Primary vs. Metastatic) Lectin_Microarray Lectin Microarray Analysis Patient_Samples->Lectin_Microarray Screening IHC Immunohistochemistry (IHC) (e.g., WFA staining) Lectin_Microarray->IHC Candidate Validation Pulldown_MS Lectin Pulldown & Mass Spectrometry Lectin_Microarray->Pulldown_MS Identify Glycoproteins Clinical_Correlation Correlation with Clinical Outcome IHC->Clinical_Correlation Prognostic Significance

References

Safety Operating Guide

Navigating the Safe Disposal of Lacdinac: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the safe disposal of Lacdinac, a compound frequently utilized in glycoscience research. Adherence to these guidelines will help mitigate risks and ensure environmental responsibility.

Core Safety and Handling Principles

Before proceeding with any disposal protocol, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. The SDS contains detailed information regarding physical and chemical properties, hazards, and appropriate handling procedures. In the absence of a specific SDS for "this compound," the following general precautions, based on common laboratory chemicals, should be observed.

General Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice as necessary.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the substance.

Quantitative Data Summary

While a specific Safety Data Sheet for a compound solely named "this compound" is not publicly available, the table below summarizes the kind of quantitative information typically found in an SDS for a research-grade chemical. This data for a related compound, N-Acetyl-D-galactosamine (a component of this compound), is provided for illustrative purposes. Users must refer to the specific SDS for the exact product in use.

PropertyIllustrative Value (N-Acetyl-D-galactosamine)Significance in Disposal
Molecular Formula C₈H₁₅NO₆Helps in identifying the compound and predicting potential reaction byproducts during disposal.
Molecular Weight 221.21 g/mol Necessary for calculating concentrations and amounts for neutralization or other chemical treatment procedures.
Physical State Solid (Crystalline Powder)Affects handling procedures; solids may pose an inhalation hazard if dusty.
Solubility Soluble in waterWater solubility is a key factor in determining if aqueous disposal methods are appropriate.
pH Not availableThe pH of a solution of the compound will determine if neutralization is required before disposal.
Hazard Classification Not classified as hazardousThis is a critical piece of information. If a compound is hazardous, it must be disposed of as hazardous waste.[1]

Experimental Protocol: Chemical Inactivation (Illustrative Example)

For some research chemicals, particularly those that are not acutely hazardous, chemical inactivation followed by disposal as hazardous waste is a recommended procedure. The following is an illustrative protocol adapted from a similar compound, a GalNac-L96 analog, and should only be performed after a thorough risk assessment and with the approval of your institution's Environmental Health and Safety (EHS) department.[2]

Objective: To hydrolyze the glycosidic bond of a this compound-like compound, rendering it less biologically active before disposal.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Chemical fume hood

  • Labeled hazardous waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.

  • Alkaline Hydrolysis: To the this compound waste solution, slowly add a 10-fold excess volume of 1 M NaOH solution to initiate hydrolysis.[2]

  • Incubation: Allow the mixture to stand at room temperature for a minimum of 24 hours to ensure complete degradation.[2]

  • Neutralization: Carefully neutralize the resulting alkaline solution by adding 1 M HCl dropwise. Monitor the pH using indicator strips until it is between 6.0 and 8.0.[2]

  • Final Disposal: The neutralized solution must be collected in a properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical constituents (including the degradation products), and the date.[2]

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lacdinac_Disposal_Workflow start Start: Have this compound Waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is it classified as hazardous? sds->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous_waste Hazardous Waste Stream is_hazardous->hazardous_waste Yes check_local_regs Check Institutional & Local Regulations non_hazardous->check_local_regs inactivation_needed Is chemical inactivation required/recommended? hazardous_waste->inactivation_needed drain_disposal Can it be drain disposed? check_local_regs->drain_disposal perform_inactivation Perform Chemical Inactivation Protocol inactivation_needed->perform_inactivation Yes collect_waste Collect in Labeled Hazardous Waste Container inactivation_needed->collect_waste No perform_inactivation->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end drain_disposal->hazardous_waste No follow_drain_protocol Follow NIH Drain Disposal Guidance drain_disposal->follow_drain_protocol Yes follow_drain_protocol->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for your product and consult with your institution's Environmental Health and Safety department for guidance on local regulations and disposal procedures.

References

Essential Safety and Operational Guide for Handling Lacdinac

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized biochemicals like Lacdinac. This guide provides immediate and essential safety protocols, logistical plans for handling and disposal, and procedural guidance to foster a secure research environment.

Hazard Identification and Risk Assessment

As the toxicological properties of this compound have not been fully elucidated, it should be handled as a potentially hazardous substance. The primary routes of exposure in a laboratory setting are inhalation of aerosols, skin contact, and accidental ingestion. All handling procedures should be designed to minimize these risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times within the laboratory. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes, such as when handling bulk quantities or solutions.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredA respirator is not typically required for handling small quantities in a well-ventilated area. However, if there is a potential for aerosolization or if handling large quantities, a risk assessment should be conducted to determine if respiratory protection is necessary.
Safe Handling and Operational Plan

Adherence to the following step-by-step operational procedures is crucial for minimizing risk.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure the work area is clean and uncluttered.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • Perform all weighing operations within the chemical fume hood.

  • Use a spatula for transferring the solid material to a tared weigh boat. Avoid creating dust.

  • To prepare a solution, carefully transfer the weighed this compound to a suitable volumetric flask.

  • Add the solvent, cap the flask securely, and mix gently by inversion until the solid is completely dissolved.

3. Experimental Use:

  • When using this compound in experiments, ensure that all containers are clearly labeled.

  • Avoid direct contact with the skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Spill and Emergency Procedures

1. Minor Spills:

  • Alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

2. Major Spills:

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a major spill without proper training and equipment.

3. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., used gloves, weigh boats, absorbent materials) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through your institution's designated hazardous waste management program.

Visual Workflow for Safe Handling of this compound

Lacdinac_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep Don PPE hood Work in Fume Hood prep->hood weigh Weigh this compound hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe spill->decontaminate exposure->decontaminate

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.